molecular formula C14H18N2O B1332520 (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine CAS No. 289490-62-6

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Cat. No.: B1332520
CAS No.: 289490-62-6
M. Wt: 230.31 g/mol
InChI Key: CTIJIFPFXXKIKH-UHFFFAOYSA-N
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Description

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a useful research compound. Its molecular formula is C14H18N2O and its molecular weight is 230.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[(furan-2-ylmethylamino)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIJIFPFXXKIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354565
Record name 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289490-62-6
Record name 4-{[(furan-2-ylmethyl)amino]methyl}-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a key intermediate in the production of various pharmacologically active compounds, notably as a precursor to the H₂-receptor antagonist, Ranitidine. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development. It will detail the prevalent synthetic pathway, elucidate the underlying reaction mechanisms, provide a robust experimental protocol, and discuss the characterization of the final compound. The synthesis primarily involves a reductive amination reaction between 4-(dimethylamino)benzaldehyde and furfurylamine, a cost-effective and efficient method for the formation of the secondary amine linkage.

Introduction: Significance of this compound

This compound, with the chemical formula C₁₄H₁₈N₂O, serves as a critical building block in organic synthesis. Its prominence is largely attributed to its role as a key intermediate in the industrial synthesis of Ranitidine[1]. Ranitidine, marketed under the trade name Zantac, was a widely used medication for the treatment of peptic ulcer disease and gastroesophageal reflux disease. The molecular architecture of the target compound, featuring a furan ring, a secondary amine linker, and a dimethylaminobenzyl moiety, provides a versatile scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis is therefore paramount for chemists engaged in pharmaceutical research and manufacturing.

Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of the target molecule reveals a straightforward and logical disconnection at the secondary amine bond. This bond can be formed through the reaction of a carbonyl compound and a primary amine, followed by reduction, a process known as reductive amination.

G target This compound disconnection C-N Disconnection (Reductive Amination) target->disconnection intermediates 4-(dimethylamino)benzaldehyde + Furan-2-ylmethanamine (Furfurylamine) disconnection->intermediates

Caption: Retrosynthetic analysis of the target compound.

This analysis points to 4-(dimethylamino)benzaldehyde and furan-2-ylmethanamine (commonly known as furfurylamine) as the ideal starting materials. The forward synthesis, therefore, involves the formation of an imine intermediate from the condensation of the aldehyde and the amine, which is then reduced in situ to the desired secondary amine. This one-pot approach is highly efficient and avoids the isolation of the potentially unstable imine intermediate.

Synthesis of Starting Materials

The commercial availability of both 4-(dimethylamino)benzaldehyde and furfurylamine makes this synthetic route highly practical. However, for a comprehensive understanding, their synthesis is briefly outlined below.

Synthesis of 4-(dimethylamino)benzaldehyde

4-(dimethylamino)benzaldehyde is typically synthesized via the Vilsmeier-Haack reaction. This involves the formylation of N,N-dimethylaniline using a Vilsmeier reagent, which is generated from a mixture of phosphorus oxychloride and dimethylformamide.

Synthesis of Furfurylamine

Furfurylamine is primarily produced by the reductive amination of furfural, a bio-based chemical derived from agricultural byproducts. This process can be achieved using various reducing agents and ammonia or an ammonia source[2][3]. Catalytic hydrogenation over a nickel or rhodium catalyst is a common industrial method[3].

Detailed Synthetic Pathway: Reductive Amination

The core of this synthesis is the reductive amination of 4-(dimethylamino)benzaldehyde with furfurylamine. This reaction proceeds in two key steps:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (furfurylamine) on the carbonyl carbon of the aldehyde (4-(dimethylamino)benzaldehyde). This is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequent dehydration leads to the formation of a Schiff base, or imine.

  • Reduction of the Imine: The formed imine is then reduced to the secondary amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and effective choice due to its selectivity and mild reaction conditions.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A 4-(dimethylamino)benzaldehyde C Imine Intermediate A->C B Furfurylamine B->C D Imine Intermediate F This compound D->F E Sodium Borohydride (NaBH4) E->F

Caption: Synthetic workflow of the reductive amination process.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
4-(dimethylamino)benzaldehyde149.1910.0 g0.067 mol
Furfurylamine97.126.8 g (6.9 mL)0.070 mol
Sodium Borohydride (NaBH₄)37.833.0 g0.080 mol
Methanol32.04150 mL-
Dichloromethane84.93As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (10.0 g, 0.067 mol) and methanol (100 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirred solution, add furfurylamine (6.8 g, 0.070 mol) dropwise over 5 minutes. A slight exotherm may be observed. Stir the resulting solution at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (3.0 g, 0.080 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 3 hours.

  • Workup: Quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (100 mL) and saturated sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

  • Further Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the furan and phenyl rings, the methylene protons of the benzyl and furfuryl groups, and the methyl protons of the dimethylamino group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the carbon framework.

  • IR (Infrared) Spectroscopy: The IR spectrum should show a characteristic N-H stretching absorption for the secondary amine, as well as absorptions corresponding to the C-H, C=C, and C-O bonds present in the molecule.

  • MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the compound, confirming its elemental composition.

Safety Considerations

  • 4-(dimethylamino)benzaldehyde: May cause skin irritation.

  • Furfurylamine: Corrosive and may cause burns. It is also flammable.

  • Sodium Borohydride: Flammable solid and reacts with water to produce hydrogen gas, which is flammable. Handle with care and in a well-ventilated area.

  • Methanol and Dichloromethane: Flammable and toxic solvents. All manipulations should be performed in a fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound via the reductive amination of 4-(dimethylamino)benzaldehyde and furfurylamine is a robust and efficient method. This technical guide has provided a detailed overview of the synthetic strategy, a step-by-step experimental protocol, and methods for characterization. The presented information is intended to be a valuable resource for scientists and researchers in the field of organic and medicinal chemistry.

References

  • Bruker. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • New Drug Approvals. (2016, October 15). Ranitidine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]

  • Google Patents. (n.d.). EP0796256B1 - Process for preparing ranitidine.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • Google Patents. (n.d.). US10392715B2 - Electrochemical reductive amination of furfural-based molecules.
  • ResearchGate. (2015, September 29). How do I synthesise ranitidine impurities?. Retrieved from [Link]

  • OSTI.GOV. (2019, August 27). Electrochemical reductive amination of furfural-based molecules (Patent). Retrieved from [Link]

  • Google Patents. (n.d.). EP0219225A1 - Process for the preparation of ranitidine or acid addition salts thereof, and intermediates for this preparation.
  • Google Patents. (n.d.). EP2175854A1 - Improved method for the synthesis of substituted formylamines and substituted amines.
  • MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Retrieved from [Link]

  • Google Patents. (n.d.). US6429335B1 - Reductive amination of aldehydes.
  • NIH. (n.d.). 4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H). Retrieved from [Link]

  • Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and biological evaluation of some novel furan derivatives. Retrieved from [Link]

  • Sciforum. (2023, November 15). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H). Retrieved from [Link]

  • Google Patents. (n.d.). US4769465A - Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate and its hydrochloride salt.
  • ResearchGate. (2021). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]

  • Google Patents. (n.d.). US7709505B2 - Benzofuran derivatives, process for their preparation and intermediates thereof.

Sources

An In-depth Technical Guide to the Physicochemical Properties of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a multifaceted organic compound characterized by the presence of a dimethylamino-substituted phenyl ring linked to a furan-2-ylmethyl amine. This unique structural arrangement imparts a range of physicochemical properties that are of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of these properties, detailing the theoretical basis for their significance and presenting robust experimental protocols for their determination. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to effectively harness the potential of this molecule.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's physicochemical nature begins with its fundamental identity.

Table 1: Chemical Identifiers and Molecular Properties

ParameterValueSource
IUPAC Name This compound-
CAS Number 289490-62-6[1]
Molecular Formula C₁₄H₁₈N₂O[1][2]
Molecular Weight 230.31 g/mol [1]
Canonical SMILES CN(C)c1ccc(CNCc2ccco2)cc1[2]
InChI InChI=1S/C14H18N2O/c1-16(2)13-7-5-12(6-8-13)10-15-11-14-4-3-9-17-14/h3-9,15H,10-11H2,1-2H3[2]
Predicted XlogP 2.0[2]

The molecular architecture, featuring both electron-donating (dimethylamino) and aromatic heterocyclic (furan) moieties, suggests a compound with nuanced electronic and solubility characteristics. The central secondary amine provides a site for hydrogen bonding and potential protonation, significantly influencing its behavior in aqueous and biological systems.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For the title compound, both ¹H and ¹³C NMR are crucial for structural elucidation.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and furan rings, the methylene protons of the benzyl and furfuryl groups, the methyl protons of the dimethylamino group, and a broad signal for the secondary amine proton. The chemical shifts of the furan protons are typically observed with the α-protons (adjacent to the oxygen) appearing at a lower field than the β-protons.[3][4][5]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will complement the proton data, with characteristic chemical shifts for the aromatic and aliphatic carbons. The carbons of the furan ring attached to the oxygen will be significantly deshielded.[3][6]

Experimental Protocol: NMR Spectroscopy [3]

  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For this compound, characteristic absorption bands are expected for the N-H stretch of the secondary amine, C-N stretching of the aromatic and aliphatic amines, C-O-C stretching of the furan ring, and C-H stretching of the aromatic and aliphatic groups. Aromatic amines typically show C-N stretching absorptions in the 1200 to 1350 cm⁻¹ range, while aliphatic amines absorb between 1000 and 1250 cm⁻¹.[7] The N-H stretching of a secondary amine will appear as a single, sharp band around 3300-3500 cm⁻¹.[7]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of aromatic rings and the dimethylamino group, a strong auxochrome, suggests that the compound will exhibit significant absorption in the UV region. The interaction of the lone pair of electrons on the nitrogen with the π-electron system of the aromatic ring typically shifts the absorption to longer wavelengths compared to the unsubstituted aromatic ring.[7]

Experimental Protocol: UV-Visible Spectroscopy

  • Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Solution Preparation : Prepare a stock solution of known concentration. Perform serial dilutions to obtain a series of solutions with concentrations that fall within the linear range of the spectrophotometer's detector.

  • Spectral Acquisition : Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a double-beam spectrophotometer with the pure solvent as a reference.

  • Data Analysis : Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity and quantifying the concentration of this compound.

Reversed-Phase HPLC (RP-HPLC)

Given the compound's moderate polarity, RP-HPLC with a C18 or C8 stationary phase is a suitable analytical approach. A mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.[8]

Experimental Protocol: RP-HPLC

  • Column : C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase : A gradient or isocratic elution with a mixture of acetonitrile and water, both containing 0.1% formic acid or another suitable modifier.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at the λmax determined from the UV-Vis spectrum.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in the mobile phase or a compatible solvent.

  • Data Analysis : Determine the retention time and peak area to assess purity and quantify the concentration against a standard curve.

Core Physicochemical Properties

The following physicochemical properties are critical for predicting the behavior of this compound in various applications, particularly in drug development.

Solubility

Solubility is a key determinant of a drug's bioavailability and formulation feasibility. As an amine, the solubility of this compound is expected to be pH-dependent. In acidic conditions, the amine groups will be protonated, forming a more water-soluble salt.[9] Conversely, in neutral or basic conditions, the free base form will be less soluble in water. Lower aliphatic amines are generally soluble in water due to their ability to form hydrogen bonds.[10][11] However, the presence of the larger, hydrophobic aromatic and furan rings in the title compound will likely decrease its aqueous solubility compared to smaller amines.[10][11]

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method) [12][13]

  • Preparation : Add an excess amount of the solid compound to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification : Determine the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting : Report the solubility in mg/mL or µg/mL at each pH.

dot

G cluster_solubility Solubility Determination Workflow start Start add_excess Add excess compound to pH buffers start->add_excess agitate Agitate to equilibrium add_excess->agitate separate Separate solid/liquid phases agitate->separate quantify Quantify concentration (HPLC-UV) separate->quantify end End quantify->end

Caption: A simplified workflow for determining equilibrium solubility.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at a given pH. For this compound, there are two basic nitrogen atoms: the tertiary dimethylamino nitrogen and the secondary furfurylamino nitrogen. The pKa of the conjugate acids of these amines will determine their charge state in physiological environments, which in turn affects properties like solubility, membrane permeability, and receptor binding. The pKa of aromatic amines is generally lower than that of aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring.

Experimental Protocol: Potentiometric Titration for pKa Determination [14][15]

  • Sample Preparation : Dissolve a precisely weighed amount of the compound in a known volume of deionized water or a water/co-solvent mixture if solubility is low.

  • Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

  • Data Collection : Record the pH value after each addition of the titrant.

  • Data Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point. For a molecule with two basic centers, two inflection points may be observed.

dot

G cluster_pka pKa Determination by Potentiometric Titration start Dissolve sample titrate Titrate with standardized acid start->titrate monitor_ph Monitor pH titrate->monitor_ph plot_curve Plot pH vs. titrant volume monitor_ph->plot_curve Generate titration curve determine_pka Determine pKa at half-equivalence point plot_curve->determine_pka end End determine_pka->end

Caption: Workflow for pKa determination using potentiometric titration.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible organic phase (typically n-octanol) and an aqueous phase.[16] It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A positive LogP value indicates a preference for the lipid phase (more lipophilic), while a negative value indicates a preference for the aqueous phase (more hydrophilic).[16] The predicted XlogP of 2.0 for this compound suggests it is moderately lipophilic.[2]

Experimental Protocol: Shake-Flask Method for LogP Determination [16][17]

  • Phase Preparation : Pre-saturate n-octanol with water and water with n-octanol.

  • Partitioning : Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the n-octanol phase.

  • Equilibration : Vigorously shake the mixture for a set period (e.g., 1 hour) and then allow the phases to separate.

  • Quantification : Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method like HPLC-UV.

  • Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Conclusion

The physicochemical properties of this compound, stemming from its distinct molecular structure, are pivotal to its potential applications. This guide has outlined the key characteristics and provided detailed, field-proven protocols for their experimental determination. A thorough understanding and accurate measurement of these properties are indispensable for advancing research and development involving this promising compound.

References

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  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed. (n.d.). Retrieved from [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (n.d.). Retrieved from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.). Retrieved from [Link]

  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • solubility experimental methods.pptx - Slideshare. (n.d.). Retrieved from [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.). Retrieved from [Link]

  • NMR spectroscopy. (n.d.). Retrieved from [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). Retrieved from [Link]

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016, March 1). Retrieved from [Link]

  • Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE - Canadian Science Publishing. (n.d.). Retrieved from [Link]

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  • UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′] - NIH. (n.d.). Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy - JoVE. (2019, January 30). Retrieved from [Link]

  • Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra - PMC - NIH. (n.d.). Retrieved from [Link]

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  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. (n.d.). Retrieved from [Link]

  • Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

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  • [(4-Dimethylamino-2-methyl-5-phenylfuran-3-yl)methyl]diethylmethylazanium iodide - NIH. (n.d.). Retrieved from [Link]

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Sources

An In-Depth Technical Guide to (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine (CAS 289490-62-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tertiary amine (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a molecule integrating the biologically significant furan moiety with a dimethylaniline scaffold. While specific literature on this exact compound is limited, this document extrapolates from established chemical principles and data on analogous structures to present its probable synthesis, physicochemical properties, potential applications, and safety considerations. This guide serves as a foundational resource for researchers interested in the exploration of this and related chemical entities in medicinal chemistry, materials science, and synthetic organic chemistry.

Introduction and Molecular Overview

This compound, CAS number 289490-62-6, is a unique molecule that combines a furan ring, a secondary amine linker, and a para-substituted N,N-dimethylaniline group. The furan ring is a five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, antifungal, antiviral, and anti-inflammatory activities[1][2][3]. The N,N-dimethylaniline portion is also a common pharmacophore found in many FDA-approved drugs and is known to be a versatile intermediate in the synthesis of dyes and other organic molecules[4][5]. The amalgamation of these two key structural motifs suggests that this compound could serve as a valuable building block for novel therapeutic agents or functional materials.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 289490-62-6N/A
Molecular Formula C₁₄H₁₈N₂ON/A
Molecular Weight 230.31 g/mol N/A
Appearance Likely a yellow to brown oily liquid (inferred)N/A
Solubility Expected to be soluble in common organic solventsN/A

Proposed Synthesis and Mechanism

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of furan-2-carbaldehyde (furfural) with 4-(aminomethyl)-N,N-dimethylaniline. This widely utilized reaction for C-N bond formation proceeds via an imine intermediate which is then reduced in situ to the desired secondary amine.

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Furfural Furan-2-carbaldehyde Imine Imine Intermediate Furfural->Imine + Amine - H₂O Amine 4-(Aminomethyl)-N,N-dimethylaniline Product This compound Imine->Product + [H] (Reducing Agent)

Caption: Proposed synthesis via reductive amination.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the reductive amination of furfural and related aldehydes[6][7][8][9].

  • Imine Formation: To a solution of furan-2-carbaldehyde (1.0 eq) in a suitable solvent such as methanol or 1,4-dioxane, add 4-(aminomethyl)-N,N-dimethylaniline (1.0 eq). The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Once imine formation is complete, a reducing agent is added to the reaction mixture. Common choices include sodium borohydride (NaBH₄) or catalytic hydrogenation.

    • For Sodium Borohydride Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • For Catalytic Hydrogenation: Transfer the reaction mixture to a high-pressure reactor. Add a catalyst such as Raney Nickel or Palladium on carbon (5-10 mol%). The reactor is then pressurized with hydrogen gas (2.0-10 MPa) and heated to a temperature between 80-130 °C for 3-6 hours[6][10].

  • Work-up and Purification:

    • After the reaction is complete (as indicated by TLC), the solvent is removed under reduced pressure.

    • The residue is partitioned between water and an organic solvent like ethyl acetate.

    • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

    • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar structures[11][12][13][14].

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Frequencies
¹H NMR δ (ppm): 7.3-7.5 (m, 1H, furan-H), 6.2-6.4 (m, 2H, furan-H), 7.1-7.3 (d, 2H, Ar-H), 6.6-6.8 (d, 2H, Ar-H), 3.8-4.0 (s, 2H, Ar-CH₂-N), 3.7-3.9 (s, 2H, furan-CH₂-N), 2.9-3.1 (s, 6H, N(CH₃)₂), ~2.0 (br s, 1H, N-H).
¹³C NMR δ (ppm): ~152 (furan C-O), ~150 (Ar C-N), ~142 (furan C-H), ~129 (Ar C-H), ~112 (Ar C-H), ~110 (furan C-H), ~107 (furan C-H), ~53 (Ar-CH₂), ~45 (furan-CH₂), ~40 (N(CH₃)₂).
FT-IR ν (cm⁻¹): 3300-3400 (N-H stretch, secondary amine), 3100-3150 (aromatic C-H stretch), 2800-3000 (aliphatic C-H stretch), ~1600 (aromatic C=C stretch), ~1520 (furan ring stretch), 1000-1300 (C-N stretch).
Mass Spec [M+H]⁺ at m/z 231.15.

Potential Applications and Biological Activity

The unique structural combination of a furan ring and a dimethylaniline moiety suggests several potential areas of application for this compound.

Medicinal Chemistry and Drug Discovery
  • Antimicrobial Agents: Furan derivatives are known to possess a broad spectrum of antimicrobial activities[3][15]. The incorporation of the furan scaffold in the target molecule makes it a candidate for investigation as a novel antibacterial or antifungal agent.

  • Anticancer Agents: Certain furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines[16][17][18]. The N,N-dimethylaniline scaffold has also been explored in the context of anticancer drug design, with some derivatives acting as ferroptosis inhibitors[19]. Therefore, the target molecule warrants evaluation for its potential antiproliferative properties.

  • CNS-Active Agents: The dimethylamino group is a common feature in many centrally acting drugs[5]. The lipophilicity and structural features of the target molecule might allow it to cross the blood-brain barrier, suggesting potential applications in the development of neurological drugs.

Materials Science

Furan-based diamines are valuable monomers for the synthesis of bio-based polyimides and other polymers[20][21][22]. The presence of two reactive amine functionalities (the secondary amine and the potential for electrophilic substitution on the aniline ring) could allow this compound to be used as a monomer or a cross-linking agent in polymer synthesis.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structural components, N,N-dimethylaniline and furfurylamine, appropriate safety precautions should be taken.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Toxicology (Inferred): N,N-Dimethylaniline is known to be toxic and can cause effects on the central nervous system and circulatory system upon acute exposure[4]. Chronic exposure may affect the liver and blood. Good industrial hygiene practices should be followed to minimize exposure.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with significant potential stemming from its hybrid structure. While it remains largely unexplored in the scientific literature, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical knowledge of its constituent moieties. Further research into this molecule is warranted to fully elucidate its properties and unlock its potential in drug discovery and materials science.

References

  • Ayedi, M. A., et al. (2012). Simple, Novel Synthesis of Furfurylamine from Furfural by One-Pot Reductive Amination in Water Using Zinc Metal. Journal de la Société Chimique de Tunisie, 14, 13-20.
  • Bajda, M., et al. (2018). Cytotoxic Action of N-aryl, Furan-derived Aminophosphonates against HT29 and HCT116 Cancer Cell Lines. Letters in Drug Design & Discovery, 16(5).
  • ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).
  • Goud, B. S., et al. (2018). Synthesis and antimicrobial activity of novel benzo[b]furan derivatives.
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  • Li, X., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Polymers, 15(5), 1145.
  • Hirata, Y., et al. (2023). Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes.
  • Gholampour, N., & Nabati, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
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  • Xu, Z., et al. (2017). Synthesis of Bis(hydroxylmethylfurfuryl)amine Monomers from 5-Hydroxymethylfurfural. ChemSusChem, 10(18), 3569-3573.
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  • Anireddy, J. S., et al. (2017). Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphonates. ACS Sustainable Chemistry & Engineering, 5(10), 9103–9114.
  • Kumar, R., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(6).
  • LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Schmalz, H.-G., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d1. Molbank, 2023(3), M1704.
  • Kumar, A., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Research in Engineering and Science, 12(1), 1-10.
  • Li, X., et al. (2023). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide.
  • Yüksek, H., et al. (2019). Structural, Spectroscopic (FT-IR, Raman, NMR and UV-Vis.) and Computational Studies on N-phenylpropanamide.
  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Chemical and Pharmaceutical Research, 14(3), 25-32.
  • Ahamed, M. S., & Basu, A. (2015). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 17(4), 2498-2504.
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biological activity of furan-containing dimethylamines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Furan-Containing Dimethylamines

Authored by: Gemini, Senior Application Scientist

Abstract

The furan nucleus, a five-membered aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, integral to the structure of numerous pharmacologically active compounds.[1][2][3][4] Its unique electronic and steric properties, often serving as a bioisostere for phenyl rings, can enhance metabolic stability and drug-receptor interactions.[1][5] This technical guide provides a comprehensive exploration of a specific, highly promising subclass: furan-containing dimethylamines. We delve into their synthesis, diverse biological activities—with a focus on antimicrobial and anticancer applications—and the critical structure-activity relationships that govern their therapeutic potential. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this versatile chemical class.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a cornerstone in the design and development of therapeutic agents.[2][5] Its presence is noted in a wide array of clinically approved drugs, from the antibacterial nitrofurantoin to the anti-ulcer agent ranitidine.[1][3][6] The incorporation of a furan moiety can modulate a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The oxygen atom within the ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1]

When the furan scaffold is functionalized with a dimethylamine group, a key basic nitrogen center is introduced. This moiety can significantly influence the compound's solubility, cell permeability, and ability to form salt bridges or hydrogen bonds with target proteins, often enhancing biological efficacy. A notable example is 5-(dimethylaminomethyl)furfuryl alcohol, a known intermediate in the synthesis of ranitidine, highlighting the industrial relevance of this structural motif.[3][7] This guide will systematically explore the synthesis, multifaceted biological activities, and mechanistic underpinnings of these potent molecules.

Synthetic Pathways and Methodologies

The synthesis of furan-containing dimethylamines can be achieved through several established chemical routes. A common strategy involves the modification of readily available furan precursors, such as furfural or 5-hydroxymethylfurfural (HMF). The Mannich reaction, for instance, provides a direct route to aminomethylation of the furan ring. Alternatively, reductive amination of a furan aldehyde with dimethylamine and a reducing agent is a highly effective method.

The following workflow illustrates a generalized approach to synthesizing these target compounds, emphasizing key stages from precursor selection to final product purification.

G cluster_0 Precursor Selection cluster_1 Functionalization cluster_2 Purification & Characterization Furfural Furfural / 5-HMF Reaction Reaction with Dimethylamine Furfural->Reaction ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Reaction->ReductiveAmination Mannich Mannich Reaction (CH₂O, (CH₃)₂NH·HCl) Reaction->Mannich Purification Column Chromatography ReductiveAmination->Purification Mannich->Purification Characterization NMR, MS, etc. Purification->Characterization Target Furan-Containing Dimethylamine Characterization->Target

Caption: Generalized Synthetic Workflow.

Core Biological Activities and Mechanisms of Action

Furan-containing dimethylamines exhibit a remarkable breadth of biological activities, positioning them as valuable leads in multiple therapeutic areas.

Antimicrobial Activity

Furan derivatives are well-established antimicrobial agents.[1][8][9] The nitrofuran class, in particular, demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria.[1][8]

Mechanism of Action: The primary mechanism for nitrofurans involves reductive activation within the bacterial cell. Bacterial flavoproteins reduce the nitro group, generating highly reactive electrophilic intermediates.[1][2] These intermediates are non-specific in their targets, covalently binding to and damaging bacterial DNA, ribosomal proteins, and other macromolecules, which leads to cell death.[2] This multi-targeted approach is advantageous as it may slow the development of bacterial resistance.

G Nitrofurans Nitrofuran Prodrug Flavoproteins Bacterial Flavoproteins (Nitroreductases) Nitrofurans->Flavoproteins Enters Cell & is Reduced BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates Flavoproteins->ReactiveIntermediates Damage Macromolecular Damage ReactiveIntermediates->Damage DNA DNA Damage Damage->DNA Ribosomes Ribosomal Disruption Damage->Ribosomes Death Bacterial Cell Death DNA->Death Ribosomes->Death

Caption: Antimicrobial Mechanism of Nitrofurans.

Quantitative Data: The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC).

Compound/Derivative ClassStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Reference
Nitrofurantoin1.56Not Specified[8]
3-aryl-3(furan-2-yl) propanoic acid deriv.Not Specified64[3]
Furan 2,4-disubstituted deriv.Not Specified"Superior Activity"[3]
Anticancer Activity

A significant body of research highlights the potential of furan derivatives as anticancer agents.[2][10][11][12] These compounds can exert cytotoxic effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[2][11]

Mechanism of Action: Certain furan-based compounds have been shown to induce apoptosis, or programmed cell death, by modulating the intrinsic mitochondrial pathway.[11] This involves the upregulation of the pro-apoptotic proteins p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspases, culminating in cell death. Furthermore, studies have demonstrated that these compounds can cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[11]

G FuranCompound Furan-Containing Dimethylamine p53 p53 Activation FuranCompound->p53 Bcl2 Bcl-2 Downregulation FuranCompound->Bcl2 inhibits Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Permeabilization Bax->Mitochondrion Bcl2->Mitochondrion inhibits Caspases Caspase Activation Mitochondrion->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer Apoptosis Induction Pathway.

Quantitative Data: Anticancer potential is measured by the half-maximal inhibitory concentration (IC50), indicating the concentration needed to inhibit 50% of cell growth.

Compound IDDerivative NameIC50 on MCF-7 (μM)Selectivity Index (SI)Reference
4N-(1-(furan-2-yl)-...-hydrazinyl)-...-benzamide4.06> 2.46[10][11]
7N-phenyl triazinone derivative2.96> 3.38[10][11]

Note: The Selectivity Index (SI) compares cytotoxicity in cancer cells (MCF-7) to non-cancerous cells (MCF-10A), with higher values indicating greater cancer-cell specificity.

Anti-inflammatory and Other Activities

Furan-containing molecules also possess significant anti-inflammatory properties, often by inhibiting cyclooxygenase (COX) enzymes.[1][13] Their mechanism can also involve the modulation of key signaling pathways like MAPK and PPAR-ɣ.[7] Additionally, this scaffold is present in drugs with diverse applications, including neuroprotective agents for diseases like Alzheimer's and Parkinson's, and cardiovascular drugs.[14][15]

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug design. For furan-containing dimethylamines, several key principles have emerged.

  • Substitution Pattern: The position of substituents on the furan ring is critical. Modifications at the C2 and C5 positions have been shown to be particularly important for modulating potency and selectivity.[1][5]

  • Electronic Effects: The nature of the substituents plays a major role. Electron-withdrawing groups, such as a nitro group at the 5-position, often enhance antimicrobial and anticancer activities.[1]

  • The Dimethylamine Moiety: The dimethylamine group itself is a key pharmacophoric feature. Its basicity can be crucial for receptor interaction. Studies on related compounds have shown that the position of the dimethylamine group (e.g., para vs. meta on an adjacent phenyl ring) significantly impacts inhibitory activity.[16] Furthermore, this group can be a site of metabolism (e.g., demethylation), which must be considered in drug design.[16]

Caption: Key Structure-Activity Relationships.

Key Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, self-validating protocols for assessing the primary biological activities discussed.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.[8]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in DMSO)

  • Positive control (e.g., Ciprofloxacin) and negative control (DMSO)

  • Spectrophotometer (plate reader)

Methodology:

  • Prepare Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls: Include wells for a positive control (broth + inoculum + standard antibiotic), a negative control (broth + inoculum + DMSO), and a sterility control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration at which there is no visible turbidity. Alternatively, read the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits ≥90% of growth compared to the negative control.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[11]

Materials:

  • Human cancer cell line (e.g., MCF-7) and a non-cancerous cell line (e.g., MCF-10A)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound stock solution (in DMSO)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

Furan-containing dimethylamines represent a highly versatile and pharmacologically significant class of compounds. Their established antimicrobial and emerging anticancer activities, coupled with their synthetic tractability, make them compelling scaffolds for modern drug discovery.[1][3] Future research should focus on leveraging SAR insights to design next-generation analogs with improved potency and selectivity. A critical area for investigation will be the optimization of ADME-Tox profiles, particularly addressing the potential for metabolic activation of the furan ring, which can sometimes lead to toxicity.[1] By integrating computational modeling with innovative synthetic strategies, the full therapeutic potential of this promising chemical scaffold can be realized, leading to the development of novel and effective treatments for a range of human diseases.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020-08-19).
  • Furan Derivatives: A Comparative Guide to Their Antibacterial Activity - Benchchem.
  • Possible pathways that suggested for anti-inflammatory effects of furan natural deriv
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  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25).
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  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC - PubMed Central. (2022-04-18).
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - ResearchG
  • Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2)
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An In-depth Technical Guide to the Spectroscopic Analysis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the complete spectroscopic characterization of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a molecule incorporating a dimethylaniline, a furan ring, and a secondary amine linker. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to deliver a field-expert's perspective on the causality behind experimental choices and data interpretation. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—presenting not only the methodology but also the predictive analysis and structural elucidation strategy. The protocols herein are designed as self-validating systems to ensure data integrity and reproducibility.

Introduction: The Molecule and the Rationale for Analysis

This compound (Molecular Formula: C₁₄H₁₈N₂O, Molecular Weight: 230.31 g/mol ) is a multifunctional organic compound.[1] Its structural confirmation is paramount for any research or development application, from materials science to medicinal chemistry. Spectroscopic analysis provides an empirical, non-destructive fingerprint of the molecule's identity, purity, and structure.[2][3] A multi-technique approach, combining NMR, FT-IR, UV-Vis, and MS, is essential for unambiguous characterization, as each method probes different aspects of the molecular structure.[4][5]

This guide is structured to walk the analyst through a logical workflow, from sample preparation to final structural confirmation, emphasizing the interconnectedness of the data obtained from each technique.

Caption: Molecular Structure of the Target Analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.[6] We will employ both ¹H and ¹³C NMR to map every unique proton and carbon environment in the molecule.

Foundational Principles

¹H NMR detects the spin states of protons in a magnetic field, revealing their chemical environment (chemical shift), the number of protons (integration), and their proximity to other protons (multiplicity). ¹³C NMR provides analogous information for the carbon backbone. The choice of a deuterated solvent is critical to avoid overwhelming solvent signals.[7] Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual peak (~7.26 ppm).[7][8]

Predicted ¹H and ¹³C NMR Spectral Features

Based on the structure, we can predict the key signals. This predictive step is crucial for efficient data analysis.

Table 1: Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

Proton Label (See Structure) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a ~2.95 Singlet (s) 6H N(CH₃)₂
b ~7.20 Doublet (d) 2H Aromatic C-H (ortho to NMe₂)
c ~7.30 Doublet (d) 2H Aromatic C-H (meta to NMe₂)
d ~3.70 Singlet (s) 2H Benzyl CH₂ (Ar-CH₂-NH)
e ~1.8-2.5 Broad Singlet (br s) 1H Secondary Amine N-H
f ~3.80 Singlet (s) 2H Furfuryl CH₂ (Furan-CH₂-NH)
g ~6.20 Doublet (d) 1H Furan C-H (Position 3)
h ~6.30 Doublet of Doublets (dd) 1H Furan C-H (Position 4)

| i | ~7.35 | Doublet (d) | 1H | Furan C-H (Position 5) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

Carbon Label Predicted Chemical Shift (δ, ppm) Assignment
N(CH₃)₂ ~40.5 Dimethylamine Carbons
C-Ar (ortho to NMe₂) ~129.0 Aromatic CH
C-Ar (meta to NMe₂) ~112.5 Aromatic CH
C-Ar (ipso to CH₂) ~128.0 Aromatic Quaternary C
C-Ar (ipso to NMe₂) ~150.0 Aromatic Quaternary C
Ar-CH₂-NH ~53.0 Benzyl Carbon
Furan-CH₂-NH ~46.0 Furfuryl Carbon
Furan C2 (ipso to CH₂) ~152.0 Furan Quaternary C
Furan C3 ~107.0 Furan CH
Furan C4 ~110.0 Furan CH

| Furan C5 | ~142.0 | Furan CH |

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: a. Weigh approximately 10-20 mg of the solid sample into a clean, dry vial.[8] b. Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[9] c. Agitate the vial to ensure complete dissolution. The solution should be clear. d. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[9] Solid particles can severely degrade spectral quality. e. Cap the NMR tube securely.

  • Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical TMS peak. d. Acquire the ¹H NMR spectrum. A standard acquisition may involve 16-32 scans. e. Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase the spectra correctly. c. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm. d. Integrate the peaks in the ¹H spectrum.

Data Interpretation

The resulting spectra should be compared against the predicted values in Tables 1 and 2. The secondary amine proton (e) may appear as a broad signal and may not show clear coupling; a D₂O shake experiment can be performed to confirm its identity, as the peak will disappear upon exchange.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Foundational Principles

Specific bonds (e.g., N-H, C-H, C=C, C-O) vibrate at characteristic frequencies. For our analyte, we expect to see absorptions corresponding to the secondary amine, aromatic rings, C-N bonds, and the furan C-O-C bond. The KBr pellet method is a common and effective technique for analyzing solid samples.[10] It involves dispersing the sample in an IR-transparent matrix (KBr) and pressing it into a thin, transparent disk.[11][12] The primary rationale for using KBr is its transparency across a wide range of the infrared spectrum.[12]

Predicted FT-IR Spectral Features

Table 3: Predicted FT-IR Absorption Bands

Wavenumber Range (cm⁻¹) Vibration Type Expected Intensity Functional Group Assignment
3350-3310 N-H Stretch Weak-Medium Secondary Amine[13][14]
3150-3100 C-H Stretch (sp²) Medium Aromatic & Furan C-H
2950-2800 C-H Stretch (sp³) Medium Aliphatic CH₂ and N-CH₃
~1610, ~1520, ~1450 C=C Stretch Medium-Strong Aromatic Ring
1335-1250 C-N Stretch Strong Aromatic Amine (Ar-N)[13]
~1250 C-O-C Stretch Strong Furan Ring Asymmetric Stretch
910-665 N-H Wag Strong, Broad Secondary Amine[13]

| ~815 | C-H Out-of-Plane Bend | Strong | 1,4-Disubstituted Benzene |

Experimental Protocol: KBr Pellet Method
  • Material Preparation: a. Gently dry spectroscopy-grade KBr powder in an oven (~110 °C) for 2-3 hours and cool in a desiccator. KBr is highly hygroscopic, and absorbed water will show broad peaks (~3400 cm⁻¹) that can obscure the N-H stretch.[11] b. Ensure the agate mortar, pestle, and pellet die are scrupulously clean and dry.[10][11]

  • Pellet Formation: a. Place ~1-2 mg of the solid sample into the agate mortar and grind it to a very fine powder.[10] b. Add ~100-200 mg of the dried KBr powder (a sample-to-KBr ratio of roughly 1:100 is ideal).[10][12] c. Mix gently but thoroughly with the pestle to ensure uniform dispersion. Avoid excessive grinding of the KBr itself.[11] d. Quickly transfer a portion of the mixture to the pellet die. e. Place the die under a hydraulic press and apply pressure (typically 8-10 metric tons) for 1-2 minutes.[11] The pressure causes the KBr to fuse into a transparent or translucent pellet.[12]

  • Data Acquisition: a. Carefully remove the pellet from the die and place it in the spectrometer's sample holder. b. Acquire a background spectrum of the empty sample chamber. c. Acquire the sample spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about conjugated π-systems and electronic transitions within a molecule.[3][6]

Foundational Principles

The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π or n orbital) to a higher energy orbital (like a π* orbital). The wavelength of maximum absorbance (λ_max) is characteristic of the molecule's chromophores. Our analyte contains two primary chromophores: the furan ring and, more significantly, the N,N-dimethylaniline system. The latter is known to exhibit strong absorption due to π → π* transitions, which are often sensitive to solvent polarity.[15][16]

Predicted UV-Vis Spectral Features

We anticipate two main absorption bands characteristic of substituted aniline derivatives.

Table 4: Predicted UV-Vis Absorption Data (in Ethanol)

Predicted λ_max (nm) Molar Absorptivity (ε) Electronic Transition
~250-260 nm High Primary π → π* transition (Benzene ring)

| ~290-310 nm | Moderate | Charge-transfer band (n → π*) |

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: a. Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to prepare a final solution with a concentration that yields an absorbance between 0.1 and 1.0 AU.[17] c. Use a matched pair of quartz cuvettes.

  • Data Acquisition: a. Fill one cuvette with the pure solvent to serve as the blank. b. Fill the second cuvette with the sample solution. c. Place both cuvettes in the spectrophotometer. d. Record the baseline (autozero) with the blank cuvette in the light path. e. Acquire the absorption spectrum of the sample, typically scanning from 400 nm down to 200 nm.[17]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It provides the exact molecular weight and crucial structural information from fragmentation patterns.

Foundational Principles

The sample is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their m/z. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique that will likely yield a strong protonated molecular ion [M+H]⁺. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Benzylic cleavage is a very common and expected fragmentation pathway for this structure.

Predicted Mass Spectrum Features
  • Molecular Ion: For ESI in positive mode, we expect a strong signal for the protonated molecule [M+H]⁺ at m/z = 231.15.

  • Key Fragments: The most likely fragmentation will occur at the benzylic C-N bond and the furfuryl C-N bond, as these cleavages lead to stabilized carbocations.

    • Fragment 1 (Benzylic Cleavage): Loss of the furfurylamine moiety would result in the stable N,N-dimethylaminobenzyl cation at m/z = 134.

    • Fragment 2 (Furfuryl Cleavage): Loss of the dimethylaminobenzyl moiety would result in the stable furfuryl cation at m/z = 81.

Experimental Protocol: ESI-MS
  • Sample Preparation: a. Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile. b. The solvent should ideally contain a small amount of an acid (e.g., 0.1% formic acid) to promote protonation for positive ion mode.

  • Data Acquisition: a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Set the mass spectrometer to scan a relevant m/z range (e.g., 50-500 amu) in positive ion mode. c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion. d. For fragmentation data (MS/MS), select the [M+H]⁺ ion (m/z 231) as the precursor and apply collision-induced dissociation (CID) to generate and detect the fragment ions.

Synthesis of Spectroscopic Data: The Complete Picture

No single technique provides the full structure. The power of this analysis lies in combining the data to build a self-consistent and unambiguous structural assignment.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Prep Analyte: This compound NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR FTIR FT-IR Spectroscopy Prep->FTIR UVVis UV-Vis Spectroscopy Prep->UVVis MS Mass Spectrometry Prep->MS NMR_Data C-H Framework Connectivity NMR->NMR_Data FTIR_Data Functional Groups (N-H, C=C, C-O) FTIR->FTIR_Data UVVis_Data Conjugated System (Chromophores) UVVis->UVVis_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion FTIR_Data->Conclusion UVVis_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for spectroscopic analysis.

The workflow begins with the analyte and branches into parallel analytical techniques. The data from each stream—NMR for the skeleton, FT-IR for functional groups, UV-Vis for electronics, and MS for mass—are then synthesized to provide a definitive structural confirmation. This holistic approach ensures the highest level of scientific integrity and trustworthiness in the final characterization.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). IOP Publishing.
  • Spectroscopic Methods in Organic Analysis. (n.d.). Fiveable.
  • Organic Chemistry/Spectroscopy. (n.d.). Wikibooks.
  • Spectroscopic methods of analysis - Organic analysis II. (n.d.). UCLouvain.
  • Principles of Organic Spectroscopy. (n.d.). Open Access Journals.
  • Sample preparation for FT-IR. (n.d.). University of Colorado Boulder.
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. (n.d.). Kintek.
  • Why Kbr Is Used In Ftir Sample Preparation? Achieve Clear, Accurate Ir Spectra With Proper Pellet Technique. (n.d.). Kintek Solution.
  • NMR Sample Prepar
  • KBr Pellet Method. (n.d.). Shimadzu.
  • UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents. (n.d.).
  • FT-NMR Sample Prepar
  • How to Choose Deuterated NMR Solvents. (n.d.). Alfa Chemistry.
  • A Comparative Spectroscopic Analysis of 2,6-Dimethylaniline and Its Isomers. (n.d.). Benchchem.
  • IR: amines. (n.d.). University of Calgary.
  • NMR Sample Preparation. (n.d.).
  • Fragmentation mechanisms of proton
  • UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents. (2002).
  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online.
  • Benzylamine, TMS deriv
  • This compound (CAS 289490-62-6). (n.d.). Santa Cruz Biotechnology.
  • Spectroscopy of Amines. (2023). OpenStax.

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(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Elucidation of the Mechanism of Action for (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a novel chemical entity with a structure suggesting potential pharmacological activity, stemming from its furan and dimethylaniline moieties. As of the current scientific landscape, no definitive mechanism of action has been elucidated for this specific compound[1]. This guide, therefore, serves as a comprehensive roadmap for the scientific community, outlining a proposed strategy for the systematic investigation and determination of its biological mechanism of action. We will delve into hypothesized targets based on structural analogs, propose a multi-tiered experimental workflow, and provide the rationale behind each methodological step. This document is intended to be a practical and scientifically rigorous guide for any research program undertaking the study of this or structurally related compounds.

Introduction and Structural Rationale

The compound this compound is a small molecule characterized by three key structural features: a furan ring, a secondary amine linker, and a dimethylaniline group[1][2]. The furan ring is a common motif in a variety of biologically active compounds and natural products, with derivatives known to exhibit anti-inflammatory, antimicrobial, and anticancer properties[3][4][5]. The furfurylamine component, specifically, is a known intermediate in the synthesis of several pharmaceutical agents[3][6][7][8]. The dimethylaniline moiety is also present in numerous approved drugs, often contributing to receptor binding and pharmacokinetic properties[9].

Given the absence of direct literature on the target compound[1], a logical starting point for investigation is to hypothesize its mechanism based on the known activities of these constituent fragments. This guide will proceed under the working hypothesis that the compound may interact with biological targets associated with inflammation, microbial pathways, or neurological systems.

Physicochemical Properties and Bioavailability Considerations

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing experiments and for predicting the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O[1][2]
Molecular Weight230.31 g/mol [2]
CAS Number289490-62-6[2]
Predicted XlogP2.0[1]
Predicted H-Bond Donors1[1]
Predicted H-Bond Acceptors3[1]

The predicted XlogP of 2.0 suggests moderate lipophilicity, which may allow for good membrane permeability and oral bioavailability. The presence of hydrogen bond donors and acceptors indicates the potential for specific interactions with biological macromolecules.

Hypothesized Biological Targets and Mechanisms of Action

Based on the structural components of this compound, we can propose several plausible biological targets and mechanisms of action.

Anti-inflammatory and Immunomodulatory Pathways

Furan derivatives have been reported to possess anti-inflammatory properties[3]. Therefore, it is reasonable to hypothesize that the target compound may modulate key inflammatory pathways. Potential targets include:

  • Cyclooxygenase (COX) enzymes (COX-1 and COX-2): Inhibition of these enzymes would reduce prostaglandin synthesis.

  • Lipoxygenase (LOX) enzymes: Inhibition would decrease leukotriene production.

  • Nuclear Factor-kappa B (NF-κB) signaling pathway: Inhibition of this pathway would lead to a broad anti-inflammatory effect by downregulating the expression of pro-inflammatory cytokines.

Antimicrobial Activity

The furan moiety is also associated with antimicrobial activity[3][4]. Potential mechanisms could involve:

  • Inhibition of essential microbial enzymes: Such as DNA gyrase or dihydrofolate reductase.

  • Disruption of microbial cell membranes: Leading to cell lysis.

  • Inhibition of biofilm formation.

Neurological and Receptor-Mediated Activity

The dimethylaniline substructure is found in many centrally acting drugs[9]. This suggests the possibility of interaction with:

  • Serotonin (5-HT) receptors: The structural similarity to some triptans and other serotonergic agents warrants investigation.

  • Dopamine (DA) receptors.

  • Acetylcholine (ACh) receptors: The furfurylamine derivative furtrethonium is a cholinergic agonist[6].

  • Monoamine oxidase (MAO) enzymes: Inhibition of MAO could lead to antidepressant or neuroprotective effects.

Proposed Experimental Workflow for Mechanism of Action Elucidation

A tiered approach is recommended to systematically investigate the mechanism of action of this compound.

Tier 1: Broad Phenotypic Screening and Target Class Identification

The initial step is to perform broad phenotypic screens to identify the general biological effects of the compound.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cell lines, including but not limited to:

    • Inflammatory models: LPS-stimulated RAW 264.7 macrophages, TNF-α-stimulated HeLa cells.

    • Cancer cell lines from different tissues (e.g., breast, lung, colon).

    • Neuronal cell lines (e.g., SH-SY5Y).

  • Assay Readouts:

    • Cytotoxicity: Measure cell viability using an MTT or CellTiter-Glo assay to determine the compound's therapeutic index.

    • High-Content Imaging: Use fluorescent probes to assess changes in cell morphology, nuclear translocation of transcription factors (e.g., NF-κB), and organelle health.

    • Cytokine Profiling: Measure the levels of key pro-inflammatory and anti-inflammatory cytokines in the cell culture supernatant using a multiplex immunoassay (e.g., Luminex).

G cluster_0 Tier 1: Phenotypic Screening Compound This compound CellPanel Diverse Cell Line Panel (Inflammatory, Cancer, Neuronal) Compound->CellPanel Treatment Assays Cytotoxicity (MTT) High-Content Imaging Cytokine Profiling CellPanel->Assays Application Data Phenotypic Data (e.g., Anti-inflammatory effect) Assays->Data Results

Caption: Tier 1 Experimental Workflow.

Tier 2: Target Identification and Validation

Based on the results of the phenotypic screening, the next tier focuses on identifying the specific molecular target(s).

Experimental Protocol: Affinity-Based Target Identification

  • Compound Immobilization: Synthesize a derivative of the compound with a linker suitable for conjugation to a solid support (e.g., magnetic beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with cell lysate from a responsive cell line.

  • Protein Pulldown and Elution: Wash away non-specifically bound proteins and elute the proteins that bind to the compound.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

G cluster_1 Tier 2: Target Identification PhenoData Phenotypic Data from Tier 1 ImmobilizedCompound Immobilized Compound (Affinity Probe) PhenoData->ImmobilizedCompound Informs choice of cell line Pulldown Affinity Pulldown ImmobilizedCompound->Pulldown CellLysate Cell Lysate CellLysate->Pulldown LCMS LC-MS/MS Analysis Pulldown->LCMS Eluted Proteins TargetList List of Potential Binding Proteins LCMS->TargetList

Caption: Tier 2 Experimental Workflow.

Experimental Protocol: Target Validation

  • Recombinant Protein Assays: Express and purify the candidate target proteins. Perform in vitro binding assays (e.g., Surface Plasmon Resonance - SPR) or enzymatic assays to confirm a direct interaction and determine the binding affinity (K_D) or inhibitory concentration (IC₅₀).

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The binding of the compound to its target should stabilize the protein, leading to a higher melting temperature.

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the target protein in cells. The cells should become less sensitive to the compound if the correct target has been identified.

Tier 3: Pathway Analysis and Mechanism Confirmation

Once the direct target is validated, the final tier is to elucidate the downstream signaling pathways.

Experimental Protocol: Pathway Analysis

  • Western Blotting: Treat cells with the compound and measure the phosphorylation status and expression levels of key proteins in the hypothesized signaling pathway.

  • Reporter Gene Assays: Use cell lines with reporter genes (e.g., luciferase) under the control of a specific transcription factor (e.g., NF-κB). A change in reporter activity will confirm the compound's effect on the pathway.

  • Transcriptomic Analysis (RNA-Seq): Perform RNA sequencing on treated and untreated cells to get a global view of the changes in gene expression.

G cluster_2 Hypothetical NF-κB Signaling Pathway Compound This compound IKK IKK Complex Compound->IKK Inhibition (Hypothesized) IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene

Caption: Hypothetical NF-κB Signaling Pathway.

Data Analysis and Interpretation

A crucial aspect of this workflow is the rigorous analysis and interpretation of the generated data. Quantitative data from each tier should be compiled and analyzed statistically. For example, dose-response curves should be generated to determine EC₅₀ and IC₅₀ values. The results from the different experimental approaches should be integrated to build a cohesive model of the compound's mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be discovered, this guide provides a structured and scientifically sound framework for its elucidation. The proposed tiered approach, from broad phenotypic screening to specific pathway analysis, will enable researchers to systematically unravel its biological function. The insights gained from such studies will be invaluable for assessing the therapeutic potential of this compound and for guiding future drug development efforts. Further investigations could also include detailed ADME and toxicology studies, including an assessment of its carcinogenic potential, given the data on related compounds like N,N-dimethyl-p-toluidine[10][11][12][13].

References

  • Pharmaceutical compounds containing furfurylamines. - ResearchGate. Available at: [Link]

  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. Available at: [Link]

  • Furfurylamine - Wikipedia. Available at: [Link]

  • Understanding the Versatile Applications of Furfurylamine in Chemical Industries. Available at: [Link]

  • [(4-Dimethylamino-2-methyl-5-phenylfuran-3-yl)methyl]diethylmethylazanium iodide - NIH. Available at: [Link]

  • 4-({[(furan-2-yl)methyl]amino}methyl)-n,n-dimethylaniline - PubChem. Available at: [Link]

  • Toxicology and carcinogenesis studies of N,N-dimethyl-p-toluidine (CAS No. 99-97-8) in F344/N rats and B6C3F1/N mice (gavage studies) - PubMed. Available at: [Link]

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  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - RSC Publishing. Available at: [Link]

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  • Notice of Intent to List N,N-Dimethyl-p-Toluidine - OEHHA - CA.gov. Available at: [Link]

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An In-depth Technical Guide to Novel Furan Derivatives for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Furan Scaffold - A Privileged Motif in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties and its capacity to act as a bioisostere for other aromatic systems like phenyl or thiophene rings have established it as a "privileged scaffold" in the design of novel therapeutic agents.[1] Furan derivatives are prevalent in numerous natural products demonstrating potent biological activities and are integral components of several FDA-approved drugs, underscoring their therapeutic importance.[1][2]

This technical guide provides a comprehensive exploration of novel furan derivatives for researchers, scientists, and drug development professionals. It delves into the synthetic methodologies, diverse pharmacological applications, and the critical structure-activity relationships (SAR) that govern their efficacy. The narrative is designed to offer not just a recitation of facts, but a deeper understanding of the causality behind experimental choices in the pursuit of new furan-based medicines.

The Medicinal Chemistry Significance of the Furan Nucleus

The versatility of the furan scaffold is a key reason for its prominence in drug discovery.[3] Its electron-rich nature allows for a variety of electrical interactions with biological macromolecules such as enzymes and receptors, which can facilitate strong binding to these targets.[3] The aromaticity of the furan ring contributes to the stability of compounds, which can enhance their metabolic stability and bioavailability.[3] Furthermore, the furan scaffold can be readily modified with a wide range of functional groups, enabling the synthesis of a diverse library of derivatives.[3] This adaptability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds to optimize their efficacy and safety profiles.[1][4]

Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including:

  • Antimicrobial (Antibacterial & Antifungal): The nitrofurans, such as nitrofurantoin, are a well-established class of antibiotics.[5] Numerous novel furan derivatives have shown potent activity against various bacterial and fungal strains.[4][6]

  • Anticancer: A significant number of furan derivatives have been synthesized and evaluated for their anticancer properties.[7][8] They exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization.[5][8]

  • Anti-inflammatory: The furan scaffold is present in several anti-inflammatory drugs.[5][9]

  • Antiviral: Certain furan derivatives have shown promise as antiviral agents.[7][10]

  • Cardiovascular Effects: Furan-containing drugs like ranolazine are used in the management of cardiovascular conditions.[5][10]

  • Neuroprotective: Furan-containing compounds are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's, owing to their antioxidant and anti-inflammatory properties.[11][12][13]

Synthetic Strategies for Accessing Novel Furan Derivatives

The construction of the furan ring can be achieved through various synthetic routes, with classical methods remaining highly relevant alongside modern, metal-catalyzed approaches.[1][14] The choice of a synthetic pathway is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required reaction conditions.[15]

Classical and Modern Synthetic Methodologies
Synthetic PathwayStarting MaterialsCatalyst/ReagentGeneral ConditionsYieldsScope & Limitations
Paal-Knorr Synthesis 1,4-Dicarbonyl compoundsAcid (protic or Lewis), Dehydrating agents (e.g., P2O5)Aqueous or anhydrous acidic conditions, often with heating. Microwave-assisted methods offer milder conditions.[15]Generally highVersatile for many substituted furans. The main limitation is the availability of the 1,4-dicarbonyl starting materials.[1][15]
Feist-Benary Furan Synthesis α-Halo ketones and β-dicarbonyl compoundsBase (e.g., pyridine, ammonia)Condensation reaction, typically heated between 50-100°C.[15]Moderate to highGood for producing 2,5-disubstituted furans.[15]
Experimental Protocol: Paal-Knorr Synthesis of a Substituted Furan

This protocol describes a general procedure for the synthesis of a 2,5-disubstituted furan from a 1,4-dicarbonyl compound, a cornerstone reaction in furan chemistry.[1]

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the 1,4-dicarbonyl compound (1 equivalent) and a catalytic amount of p-TsOH (e.g., 0.05 equivalents).

  • Solvent Addition: Add a sufficient volume of toluene to dissolve the reactants.

  • Azeotropic Water Removal: Heat the reaction mixture to reflux. The water formed during the cyclization reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system to afford the desired substituted furan.

  • Characterization: Characterize the purified furan derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

This self-validating protocol ensures the removal of water, which drives the reaction to completion, and includes standard purification and characterization steps to verify the identity and purity of the final product.

Structure-Activity Relationships (SAR) and Biological Activities

The biological activity of furan-based compounds is intricately linked to the nature and position of substituents on the furan ring.[2] Modifications at the C2 and C5 positions have been shown to be particularly critical for modulating potency and selectivity.[2]

Anticancer Activity

Furan derivatives have shown significant potential as anticancer agents.[7][16] For instance, certain furan-based chalcones have emerged as a promising class of anticancer agents, with the fusion of a furan ring to the chalcone scaffold significantly enhancing their activity.[2][17]

Compound IDCore StructureModificationsTarget/AssayActivity (IC50/GI%)Reference
1 Furan precursorTricarbonylHeLa cells0.08 µM[16]
24 Furan derivativeSubstituted furanHeLa cellsPotent[16]
8 Furan-fused chalconeFuran ring on A ringAntiproliferative17.2 µM[17]
9 ChalconeNo furan ringAntiproliferative305 µM[17]

The data clearly indicates that the addition of a furan ring can lead to a more than 17-fold increase in potency (compare compounds 9 and 8).[17] The relative positioning of the furan and phenyl moieties is also crucial, as evidenced by the differing activities of isomers.[17]

Antimicrobial Activity

The furan nucleus is a privileged scaffold in the development of antimicrobial agents.[18] Nitrofurans, a prominent class of furan-based antibacterial agents, work through reductive activation within the bacterial cell.[10][18]

Compound/DerivativeStaphylococcus aureus (MIC in µg/mL)Methicillin-resistant S. aureus (MRSA) (MIC in µg/mL)Reference
Nitrofurantoin 1.56251[18]
Furan-rhodanine derivative 4l -2-4[18]
Neuroprotective Activity

Recent research has highlighted the potential of furan-containing compounds in the treatment of neurodegenerative diseases.[11][13] Their neuroprotective effects are often attributed to their antioxidant and anti-inflammatory properties.[11][12] Furan derivatives can scavenge free radicals, mitigate oxidative stress, and modulate inflammatory pathways, which are critical factors in the progression of these disorders.[11][12]

Mechanistic Insights and Signaling Pathways

The diverse biological activities of furan derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

Anticancer Mechanism of Action

Some novel furan derivatives exhibit their antiproliferative activity by promoting the activity of PTEN to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways.[7][16]

anticancer_mechanism furan Furan Derivative pten PTEN furan->pten promotes pi3k PI3K pten->pi3k inhibits wnt Wnt pten->wnt inhibits akt Akt pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation beta_catenin β-catenin wnt->beta_catenin beta_catenin->proliferation

Caption: Furan derivatives can inhibit cancer cell proliferation by upregulating PTEN, a tumor suppressor.

Antibacterial Mechanism of Nitrofurans

Nitrofurans exert their antibacterial effect through a unique mechanism involving reductive activation by bacterial flavoproteins to form highly reactive intermediates.[10] These intermediates then damage bacterial DNA and ribosomal proteins, leading to cell death.[10]

nitrofuran_mechanism cluster_bacterial_cell Inside Bacterial Cell nitrofuran Nitrofurantoin nitroreductases Bacterial Nitroreductases nitrofuran->nitroreductases bacterial_cell Bacterial Cell reactive_intermediates Reactive Intermediates nitroreductases->reactive_intermediates reduction bacterial_dna Bacterial DNA reactive_intermediates->bacterial_dna damages ribosomal_proteins Ribosomal Proteins reactive_intermediates->ribosomal_proteins damages cell_death Bacterial Cell Death bacterial_dna->cell_death ribosomal_proteins->cell_death

Caption: The mechanism of action for nitrofuran antibiotics involves intracellular reduction.

Future Perspectives and Conclusion

The furan scaffold continues to be a highly attractive and fruitful starting point for the development of novel therapeutic agents.[1] Classical synthetic methods provide robust access to a wide array of derivatives, while ongoing advancements in synthetic organic chemistry continue to expand the toolkit available to researchers.[1][14] The diverse and potent biological activities exhibited by furan-containing molecules ensure their continued importance in drug discovery.[3][19] Future research will likely focus on the development of more selective and potent furan derivatives, the exploration of novel therapeutic applications, and a deeper understanding of their mechanisms of action and potential toxicity.[9][20] The inherent versatility of the furan ring, coupled with the power of modern synthetic and screening technologies, promises a bright future for furan-based medicinal chemistry.

References

  • Gangurde Punam Nivrutti. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

  • PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Anticancer Research. (n.d.). Synthesis and Structure-Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

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  • Pharmacological activity of furan derivatives. (2024). ayurline.com. [Link]

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  • PubMed. (2017). Neuroprotective and Antineuroinflammatory Effects of Hydroxyl-Functionalized Stilbenes and 2-Arylbenzo[b]furans. PubMed. [Link]

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synthesis and characterization of substituted dimethylaniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of Substituted Dimethylaniline Compounds

Introduction

Substituted N,N-dimethylanilines are a cornerstone class of molecules, serving as pivotal intermediates and final products across a spectrum of industries. Their utility ranges from the synthesis of dyes, such as methyl violet and basic green, to their role as polymerization accelerators in materials science and as versatile building blocks in the development of pharmaceuticals.[1] The electronic properties of the aromatic ring, modulated by various substituents, and the nucleophilic nature of the tertiary amine group bestow upon these compounds a rich and adaptable reactivity.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the principal methodologies for synthesizing substituted dimethylanilines and the critical analytical techniques for their characterization. We will delve into the causality behind experimental choices, present field-proven protocols, and emphasize the self-validating systems required for robust scientific outcomes.

Part I: Synthesis of Substituted Dimethylaniline Compounds

The introduction of two methyl groups onto an aniline nitrogen can be accomplished through several strategic pathways. The choice of method is often dictated by the nature of the substituents on the aniline ring, the desired scale of the reaction, and considerations regarding reagent toxicity and cost.

Classical Synthetic Methodologies

These methods are well-established and widely used due to their reliability and operational simplicity.

1. The Eschweiler-Clarke Reaction

This reaction is a classic and highly efficient method for the N-methylation of primary or secondary amines.[2] It utilizes an excess of formic acid and formaldehyde to reductively aminate the amine, yielding the N-methylated product.[2]

  • Mechanism & Causality: The reaction proceeds in two main stages. First, the aniline reacts with formaldehyde to form an N-hydroxymethyl derivative, which then dehydrates to an electrophilic N-(methylene)iminium cation. In the second stage, formic acid acts as a hydride donor, reducing the iminium ion to the N-methylaniline. The process repeats for a primary amine to yield the dimethylated product. A key advantage of this method is that the reaction reliably stops at the tertiary amine stage without forming quaternary ammonium salts.[2] This is because the tertiary amine is less nucleophilic and the reaction conditions do not favor the formation of the highly unstable quaternary salt. However, for anilines with low basicity or certain substitution patterns (e.g., m-trifluoromethylaniline), this method can lead to the formation of high molecular weight condensation products or resins instead of the desired product.[3]

  • Workflow:

    Eschweiler_Clarke_Workflow sub_aniline Substituted Aniline reaction Reaction Vessel (Heat) sub_aniline->reaction reagents Formaldehyde + Formic Acid reagents->reaction workup Aqueous Workup (Basification & Extraction) reaction->workup Cooling product Purified Dimethylaniline workup->product Purification (e.g., Distillation)

    Caption: General workflow for the Eschweiler-Clarke reaction.

2. Reductive Amination with Alternative Reducing Agents

While the Eschweiler-Clarke reaction is a specific type of reductive amination, the general strategy can be employed with different reagents. This approach also involves the formation of an iminium intermediate from the amine and an aldehyde (formaldehyde), followed by its reduction.

  • Mechanism & Causality: Mild and selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often used.[4] These reagents are particularly valuable because they are stable in mildly acidic conditions required for iminium ion formation and are selective enough to reduce the iminium ion in the presence of other carbonyl groups.[4] This selectivity allows for a broader substrate scope, including anilines with sensitive functional groups that might not tolerate the harsh conditions of the Eschweiler-Clarke reaction.[4]

3. Direct Alkylation with Methylating Agents

This method involves the direct nucleophilic substitution reaction between the aniline and a methylating agent, such as methyl iodide or trimethyl phosphate.

  • Mechanism & Causality: The lone pair of electrons on the aniline nitrogen attacks the electrophilic methyl group of the alkylating agent.[5] While seemingly straightforward, this method has significant drawbacks. The primary challenge is over-alkylation, as the resulting secondary and tertiary amines are often more nucleophilic than the starting primary amine, leading to the formation of quaternary ammonium salts as a major byproduct. Using a base like triethylamine can help neutralize the acid formed during the reaction.[5] An alternative, the trimethyl phosphate method, offers advantages like higher yields and fewer by-products for many substituted anilines, proceeding through the N-alkylation of the amine.[6]

Modern Synthetic Methodologies

Recent advancements have focused on developing more efficient, greener, and versatile methods.

1. Catalytic One-Pot Synthesis

Modern catalysis enables multi-step sequences to be performed in a single reaction vessel. For example, N,N-dimethylaniline can be synthesized directly from nitrobenzene and methanol over a Raney-Ni® catalyst.[7]

  • Mechanism & Causality: This process involves a remarkable cascade where methanol serves as a source of hydrogen for the in-situ hydrogenation of nitrobenzene to aniline, and subsequently acts as the alkylating agent for the N-methylation of the newly formed aniline.[7] This one-pot approach is highly atom-economical and avoids the isolation of the intermediate aniline, streamlining the synthesis and reducing waste.[7]

2. Green Methylating Agents

Dimethyl carbonate (DMC) is emerging as an environmentally benign alternative to traditional methylating agents like methyl halides and dimethyl sulfate.[8]

  • Mechanism & Causality: The reaction of aniline with DMC can produce N,N-dimethylaniline in high yields under pressure and elevated temperatures.[8] DMC is non-toxic, and the only byproduct is methanol, which can be recycled, making it a "green" reagent.

Comparison of Synthetic Methods
MethodAdvantagesDisadvantagesKey Applications
Eschweiler-Clarke High yields, stops at tertiary amine, simple reagents.[2]Harsh acidic conditions, not suitable for all substrates.[3]General purpose N-dimethylation of robust amines.
Reductive Amination Mild conditions, high selectivity, broad substrate scope.[4]Reagents (e.g., NaBH₃CN) can be toxic and expensive.Synthesis of complex molecules with sensitive functional groups.
Direct Alkylation Conceptually simple.Over-alkylation is a major issue, producing quaternary salts.[9]Less common for anilines unless specific conditions are used.
Catalytic One-Pot Highly efficient, atom-economical, reduces waste.[7]Requires specific catalysts and reaction conditions (high T/P).Industrial-scale synthesis from basic feedstocks.
Dimethyl Carbonate "Green" reagent, non-toxic, high yields.[8]Requires high pressure and temperature.[8]Environmentally conscious synthesis.

Part II: Characterization of Substituted Dimethylaniline Compounds

Unambiguous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach is standard practice.

Characterization Workflow

A typical workflow involves initial purity assessment followed by detailed structural elucidation.

Characterization_Workflow crude Crude Product tlc_gc Purity Check (TLC, GC-MS, HPLC) crude->tlc_gc purification Purification (Column Chromatography, Distillation) tlc_gc->purification If impure pure_product Pure Compound tlc_gc->pure_product If pure purification->pure_product nmr ¹H & ¹³C NMR pure_product->nmr ms Mass Spectrometry (MS) pure_product->ms ir Infrared (IR) Spectroscopy pure_product->ir final Structure Confirmed nmr->final ms->final ir->final

Caption: A standard workflow for the purification and characterization of a synthesized compound.

Spectroscopic Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules.

  • ¹H NMR: The two N-methyl groups typically appear as a sharp singlet in the range of 2.8-3.0 ppm.[10] The integration of this peak should correspond to six protons. The aromatic protons will appear further downfield (typically 6.5-8.0 ppm), and their chemical shifts and coupling patterns provide definitive information about the substitution pattern on the aniline ring.

  • ¹³C NMR: The carbon atoms of the N-methyl groups give a characteristic signal around 40 ppm. The aromatic carbons resonate between 110-155 ppm. The isotropic chemical shifts are sensitive to the electron-donating or withdrawing ability of the para substituent.[11]

2. Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electron Ionization (EI-MS): For N,N-dimethylaniline, the molecular ion peak (M⁺) is typically strong at m/z 121.[12] A very common and characteristic fragmentation is the loss of a methyl group (•CH₃) to give a prominent peak at m/z 106 (M-15). Another significant peak is often observed at m/z 77, corresponding to the phenyl cation (C₆H₅⁺).[12]

3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups.

  • Key Vibrations: The C-N stretching vibration for aromatic tertiary amines is typically found in the 1360-1310 cm⁻¹ region. The aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations (900-675 cm⁻¹) can give clues about the ring substitution pattern.

4. UV-Vis Spectroscopy

This technique provides information about the electronic transitions within the molecule. The absorption maxima are influenced by the substituents on the aromatic ring, which can alter the energy of the π → π* transitions.[13]

Summary of Characterization Data
TechniqueInformation ProvidedTypical Values for N,N-Dimethylaniline
¹H NMR Proton environment, connectivity, and count.~2.85 ppm (s, 6H, N(CH₃)₂); 6.9-7.4 ppm (m, 5H, Ar-H).[10]
¹³C NMR Carbon skeleton and electronic environment.~40 ppm (N(CH₃)₂); 112-151 ppm (Ar-C).
Mass Spec (EI) Molecular weight and fragmentation pattern.M⁺ at m/z 121; Key fragments at m/z 106, 77.[12]
IR Spec Presence of functional groups.~1340 cm⁻¹ (C-N stretch); ~3050 cm⁻¹ (Ar C-H stretch).
UV-Vis Electronic transitions.Dependent on solvent and substitution.

Experimental Protocols

The following protocols are provided as representative examples. Researchers must conduct a thorough risk assessment before performing any experiment.

Protocol 1: Synthesis of N,N-Dimethylaniline via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures.[2][9]

Materials:

  • Aniline (10 mmol)

  • Paraformaldehyde (20 mmol)

  • Oxalic acid dihydrate (0.1 mol)

  • Calcium oxide

  • Ethanol

  • Ethyl acetate

  • 10% Aqueous sodium hydroxide

Procedure:

  • Charge a round-bottom flask with aniline (10 mmol), paraformaldehyde (20 mmol), and oxalic acid dihydrate (0.1 mol).

  • Briefly flush the flask with nitrogen and seal it.

  • Heat the reaction mixture to 100°C for 1 hour, then increase the temperature to 120°C for 10 minutes. The reaction proceeds in a molten state.

  • Cool the flask to room temperature. A white, crystalline mass should form.

  • Crush the solid mass and add a suspension of calcium oxide (0.1 mol) in 50 mL of ethanol.

  • Stir the mixture vigorously for 30 minutes to neutralize the excess acid and liberate the free amine.

  • Remove the solid salts by filtration.

  • Remove the solvent (ethanol) from the filtrate under reduced pressure (rotary evaporation) to yield the crude amine.

  • For volatile amines, an alternative workup involves dissolving the crystalline mass in water, adjusting the pH to >10 with 10% NaOH, and extracting the product with ethyl acetate.[1][9]

  • Purify the crude product by vacuum distillation to obtain pure N,N-dimethylaniline.

Protocol 2: Sample Preparation for NMR Analysis

Procedure:

  • Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a clean vial.

  • Ensure the sample is fully dissolved. If not, sonication may be required.

  • Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

References

  • N,N-Dimethylaniline | C8H11N. PubChem. Available from: [Link]

  • The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase. ResearchGate. Available from: [Link]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. Available from: [Link]

  • m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE. Organic Syntheses. Available from: [Link]

  • One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol. Royal Society of Chemistry. Available from: [Link]

  • N,N-Dimethylaniline, a molecule to dye for. YouTube. Available from: [Link]

  • Dimethylaniline : Synthesis. YouTube. Available from: [Link]

  • Eschweiler–Clarke reaction: Methylation on amines. YouTube. Available from: [Link]

  • The synthetic route of N, N-Dimethylaniline. ResearchGate. Available from: [Link]

  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. ResearchGate. Available from: [Link]

  • Synthesis and characterization of some new aromatic diamine monomers from oxidative coupling of anilines and substituted aniline with 4-amino- N, N-dimethyl aniline. ResearchGate. Available from: [Link]

  • Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Available from: [Link]

  • Showing Compound N,N-Dimethylaniline (FDB005128). FooDB. Available from: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001020). HMDB. Available from: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][7][14]triazines. National Institutes of Health. Available from: [Link]

  • n,n-dimethylaniline. MassBank. Available from: [Link]

  • Solid-State Nitrogen-15 NMR and Quantum Chemical Study of N,N-Dimethylaniline Derivatives. ACS Publications. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • UV−vis Subpicosecond Spectroscopy of 4-(9-Anthryl)-N,N'-dimethylaniline in Polar and Nonpolar Solvents: A Two-Dimensional View of the Photodynamics. ResearchGate. Available from: [Link]

  • Method and catalyst for synthesizing N,N-dimethylaniline. Google Patents.

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Foreword: The Furan Scaffold as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Exploratory Studies on Furan-2-ylmethylamine Derivatives

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, represents a "privileged scaffold" in the landscape of drug discovery.[1][2][3][4] Its unique electronic properties, including its electron-rich nature and aromaticity, allow it to engage in diverse interactions with biological macromolecules, making it a cornerstone for the development of novel therapeutics.[4] Furan derivatives exhibit an astonishingly broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[4][5][6][7] This guide focuses specifically on derivatives of furan-2-ylmethylamine, a class of compounds where the versatile furan nucleus is linked to a nitrogen-containing functional group, opening avenues for extensive chemical modification and biological exploration. As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with a synthesis of foundational principles and field-proven insights into the exploration of these promising molecules.

Part 1: Core Synthetic Strategies & Mechanistic Rationale

The successful exploration of furan-2-ylmethylamine derivatives hinges on robust and flexible synthetic methodologies. The choice of a synthetic route is not arbitrary; it is dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Principal Pathway: Reductive Amination

The most direct and widely employed method for synthesizing furan-2-ylmethylamine derivatives is the reductive amination of furfural (furan-2-carbaldehyde).[8] This strategy is favored due to the high availability of furfural, a biomass-derived platform chemical, and its straightforward, high-yielding nature.[9]

Causality Behind the Pathway: This two-step, one-pot reaction provides an elegant and efficient route to secondary amines.

  • Imine Formation: The initial step involves the condensation of the aldehyde group of furfural with a primary amine. This reaction forms a Schiff base, or imine, intermediate. The removal of water drives the equilibrium towards the product.

  • Imine Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond to yield the final secondary amine. This hydrogenation step requires a reducing agent or a catalyst.

Experimental Protocol: Synthesis of N-(furan-2-ylmethyl)butan-1-amine [8]

  • Step 1: Imine Formation

    • To a round-bottom flask equipped with a Dean-Stark apparatus, add furfural (1.0 eq) and n-butylamine (1.0 eq).

    • Add toluene as a solvent to facilitate azeotropic removal of water.

    • Reflux the mixture until the theoretical amount of water has been collected, indicating the completion of imine formation. The intermediate, N-furfurylidenebutan-1-amine, can be isolated or used directly.

  • Step 2: Imine Reduction (Hydrogenation)

    • Cool the reaction mixture containing the imine.

    • Transfer the solution to a high-pressure hydrogenation vessel.

    • Carefully add a catalytic amount of Raney Nickel. (Rationale: Raney Nickel is a highly effective and cost-efficient catalyst for the hydrogenation of imines under relatively mild conditions.)

    • Pressurize the vessel with hydrogen gas (H₂) and stir the reaction at room temperature until hydrogen uptake ceases.

    • Filter the catalyst and remove the solvent under reduced pressure to yield the crude N-(furan-2-ylmethyl)butan-1-amine, which can be further purified by distillation or chromatography.

Quantitative Data Summary for Reductive Amination

ParameterStep 1: Imine FormationStep 2: Imine Hydrogenation
Reactants Furfural, n-ButylamineN-furfurylidenebutan-1-amine, Hydrogen (H₂)
Catalyst Typically proceeds without, or with mild acid/base catalysisRaney Nickel
Solvent Toluene or other azeotropic agentEthanol, Methanol, or solvent from Step 1
Typical Yield >90% (for imine)>85% (for amine)

Workflow for Reductive Amination

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Furfural Furfural Imine N-furfurylidenebutan-1-amine (Imine Intermediate) Furfural->Imine + n-Butylamine (Toluene, Reflux) nButylamine n-Butylamine FinalProduct N-(furan-2-ylmethyl)butan-1-amine Imine->FinalProduct + H₂ (Raney Ni Catalyst)

Caption: Reductive amination workflow.

Alternative Synthetic Approaches

While reductive amination is a workhorse, other methods are crucial for accessing derivatives with different functionalities. For instance, the synthesis of 1,3-bis[(E)-furan-2-yl)methylene]thiourea involves the condensation of furfural with thiourea, demonstrating how different nucleophiles can be employed to create diverse structures.[10] Similarly, reactions with hydrazine derivatives can yield compounds like 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide, which have shown significant biological activity.[11][12]

Part 2: The Biological Landscape of Furan-2-ylmethylamine Derivatives

The true value of this chemical class is revealed in its diverse biological activity. The furan scaffold, combined with the modifiable amine group, allows for fine-tuning of steric and electronic properties to optimize interactions with various biological targets.

Antimicrobial and Antifungal Activity

A prominent feature of furan derivatives is their potent antimicrobial effect.[13]

  • Antibacterial: Derivatives have demonstrated significant action against both Gram-positive (Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Proteus vulgaris) bacteria.[1] For example, 3-aryl-3-(furan-2-yl)propanoic acid derivatives, synthesized from furan precursors, effectively inhibit the growth of E. coli and S. aureus.[9][14]

  • Antifungal: Good activity has also been reported against yeast-like fungi such as Candida albicans.[9][14]

Antiviral Potential: A Case Study on SARS-CoV-2

Recent exploratory studies have identified furan-2-ylmethylamine derivatives as novel inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[11][12]

  • Mechanism of Action: Structure-based drug design led to the discovery of compounds like F8-B6 and F8-B22, which act as non-peptidomimetic inhibitors of Mpro with IC₅₀ values in the low micromolar range (1.57 µM and 1.55 µM, respectively).[11][12] Enzymatic kinetic assays revealed that these compounds can function as reversible covalent inhibitors, providing a strong and specific mode of action.[12]

CNS and Anti-inflammatory Effects
  • CNS Depressant and Analgesic Activity: Certain furan imine derivatives have been shown to possess potent central nervous system (CNS) depressant and analgesic properties, highlighting their potential for development as treatments for pain and other neurological conditions.[2][15]

  • Anti-inflammatory Action: The furan nucleus is present in agents that inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[1][3] This suggests a rational basis for designing novel anti-inflammatory drugs based on this scaffold.

Overview of Biological Targets

G cluster_targets Biological Targets & Activities Core Furan-2-ylmethylamine Derivatives Bacteria Bacterial Cells (e.g., E. coli, S. aureus) Core->Bacteria Antibacterial Viruses Viral Proteases (e.g., SARS-CoV-2 Mpro) Core->Viruses Antiviral CNS CNS Receptors Core->CNS Analgesic Inflammation COX Enzymes Core->Inflammation Anti-inflammatory Cancer Cancer Cell Lines (e.g., HeLa) Core->Cancer Anticancer

Caption: Biological activities of furan derivatives.

Summary of Biological Activities and Potency

Derivative ClassActivityTarget ExampleReported Potency (IC₅₀ / MIC)
Hydrazine-1-carbothioamidesAntiviralSARS-CoV-2 Mpro1.55 µM[11][12]
3-Aryl-3-(furan-2-yl)propanoic acidsAntibacterialE. coli64 µg/mL[1]
Substituted IminesCNS DepressantN/A (Phenomenological)N/A[15]
Acyl Tryptamine HybridsAnticancerHeLa Cell Line62.37 µg/mL[13]

Part 3: Analytical Validation and Characterization

The synthesis of novel compounds is incomplete without rigorous structural confirmation and purity assessment. A multi-technique approach ensures that the observed biological activity can be confidently attributed to the synthesized molecule.

Self-Validating Protocol for Characterization: Each analytical step provides a piece of the structural puzzle. The data from these techniques must be congruent to provide unambiguous confirmation of the target molecule's identity and purity.

Experimental Methodologies

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the electronic environment and connectivity of protons. For a typical furan-2-ylmethylamine derivative, one would expect to see characteristic signals for the furan ring protons, the methylene bridge protons (-CH₂-N), and protons on the amine substituent.[10][16]

    • ¹³C NMR: Reveals the number and type of carbon atoms. Key signals include those for the furan ring carbons and the methylene carbon.[10][16]

  • Infrared (IR) Spectroscopy:

    • Identifies the functional groups present. For the imine intermediate in reductive amination, a strong absorption band around 1600-1650 cm⁻¹ corresponding to the C=N stretch is a key diagnostic peak.[10] In the final amine product, this peak disappears, and N-H stretching bands may appear.

  • Mass Spectrometry (MS):

    • Determines the molecular weight of the compound, providing definitive confirmation of the molecular formula. High-resolution mass spectrometry (HR-MS) can provide highly accurate mass data to further validate the elemental composition.[16][17]

Characterization Workflow for a Novel Derivative

G cluster_analysis Analytical Characterization Start Crude Synthetic Product Purification Purification (Chromatography/Distillation) Start->Purification PureCompound Pure Compound Purification->PureCompound NMR NMR Spectroscopy (¹H, ¹³C) PureCompound->NMR Structural Backbone MS Mass Spectrometry (Confirm MW) PureCompound->MS Molecular Formula IR IR Spectroscopy (Functional Groups) PureCompound->IR Key Bonds Final Structure Confirmed & Validated NMR->Final MS->Final IR->Final

Caption: Analytical workflow for compound validation.

References

  • An In-depth Technical Guide to the Synthesis of N-(furan-2-ylmethyl)butan-1-amine. Benchchem.
  • Furan: A Promising Scaffold for Biological Activity. (2024-01-25). International Journal of Advanced Biological and Biomedical Research.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. PubMed Central.
  • Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. (2022-08-05). European Journal of Medicinal Chemistry.
  • Pharmacological Study of Some Newly Synthesized Furan Deriv
  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
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An In-depth Technical Guide to the Potential Therapeutic Targets of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a novel chemical entity with a unique combination of pharmacophoric features, including a furan ring, a dimethylaminophenyl group, and a benzylamine-like core. While direct biological data for this compound is not yet available, a comprehensive analysis of structurally related molecules allows for the formulation of well-grounded hypotheses regarding its potential therapeutic targets. This guide provides an in-depth exploration of these potential targets, rooted in the established pharmacology of its constituent chemical motifs. We will delve into the scientific rationale for investigating its interaction with monoamine oxidase (MAO), serotonin (5-HT) receptors, dopamine (D2) receptors, and acetylcholinesterase (AChE). Furthermore, this document serves as a practical handbook, offering detailed, step-by-step experimental protocols for the validation of these hypothesized targets, complete with the underlying scientific principles for each methodological choice.

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound presents an intriguing scaffold for drug discovery. Its structure is a composite of moieties known to interact with a variety of biological targets, suggesting a rich potential for pharmacological activity. The furan nucleus is a versatile pharmacophore present in numerous natural products and FDA-approved drugs, exhibiting a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The dimethylaminophenyl group is also a common feature in bioactive molecules, contributing to interactions with various receptors and enzymes.[4][5] The central benzylamine-like core is a well-established scaffold in medicinal chemistry, notably in the development of enzyme inhibitors and receptor ligands.[6]

This guide will dissect the structure of this compound to propose a rational, evidence-based strategy for the identification and validation of its primary therapeutic targets.

Deconstruction of a Molecule: Identifying Potential Pharmacophores

To predict the biological activity of this compound, we will analyze its key structural components and the known pharmacological activities of compounds containing these motifs.

The Furan Moiety: A Privileged Scaffold

The furan ring is a five-membered aromatic heterocycle that is a key constituent in many pharmacologically active compounds.[3] Its derivatives are known to possess a diverse range of activities, including:

  • Antimicrobial and Antifungal Properties: Nitrofurantoin, a furan-containing drug, is a well-known antibacterial agent.[1]

  • Anti-inflammatory Effects: Some furan-containing molecules act as inhibitors of cyclooxygenase (COX) enzymes.[2]

  • Anticancer Activity: Furan derivatives have been investigated as inhibitors of protein kinases and anti-apoptotic proteins like Bcl-2.[7]

  • Central Nervous System (CNS) Activity: The furan scaffold is present in compounds that modulate neurotransmitter activity, including ligands for serotonin and dopamine receptors, and inhibitors of monoamine oxidase (MAO).[2][8]

The Dimethylaminophenyl Group: A Versatile Modulator

The dimethylaminophenyl moiety is another important pharmacophore that can significantly influence the biological activity of a molecule. Compounds containing this group have been shown to exhibit:

  • Anticancer Properties: Chalcones with a dimethylaminophenyl fragment have demonstrated anticancer and anti-inflammatory activities.[4]

  • Receptor Binding: The dimethylamino group can act as a key interaction point for various receptors, including dopamine receptors.[9]

  • Amyloid Plaque Imaging: The 2-(4'-dimethylaminophenyl) scaffold has been used in the development of imaging agents for amyloid-β aggregates in Alzheimer's disease.[10]

The Benzylamine Core: A Scaffold for Enzyme Inhibition and Receptor Interaction

The central N-benzylamine-like structure is a common feature in many bioactive compounds, particularly those targeting enzymes and receptors in the CNS. This scaffold is found in:

  • Acetylcholinesterase (AChE) Inhibitors: The benzyl group can interact with key residues in the active site of AChE.[6]

  • Monoamine Oxidase (MAO) Inhibitors: The benzylamine scaffold is a component of some known MAO inhibitors.

  • Receptor Ligands: This core structure is prevalent in ligands for various G protein-coupled receptors (GPCRs), including serotonin and dopamine receptors.

Hypothesized Therapeutic Targets

Based on the analysis of its structural motifs, we hypothesize that this compound may interact with the following therapeutic targets:

  • Monoamine Oxidase (MAO)

  • Serotonin (5-HT) Receptors

  • Dopamine (D2) Receptors

  • Acetylcholinesterase (AChE)

The following sections will provide a detailed rationale for each hypothesized target and a comprehensive guide to their experimental validation.

Target Validation: A Practical Guide

This section provides detailed, step-by-step protocols for validating the interaction of this compound with its hypothesized targets.

Monoamine Oxidase (MAO) Inhibition

Scientific Rationale: The presence of a furan ring and a benzylamine-like core in the test compound suggests a potential for MAO inhibition. Furan-containing chalcones have been shown to be effective MAO inhibitors.[8]

MAO_Inhibition_Workflow

Detailed Protocol: Fluorometric MAO Inhibition Assay

  • Preparation of Reagents:

    • Test Compound: Prepare a stock solution of this compound in DMSO. Serially dilute to obtain a range of concentrations.

    • MAO Enzymes: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Substrate Solution: Prepare a working solution of Amplex® Red reagent, horseradish peroxidase (HRP), and a suitable MAO substrate (e.g., p-tyramine).

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well microplate.

    • Add the MAO-A or MAO-B enzyme solution to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate solution to all wells.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at an excitation of ~571 nm and an emission of ~585 nm.

  • Data Analysis:

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme activity.

Causality Behind Experimental Choices: A fluorometric assay using Amplex® Red is chosen for its high sensitivity and continuous nature, allowing for kinetic measurements. The use of both MAO-A and MAO-B isoforms is crucial to determine the selectivity of the inhibitor.

Serotonin (5-HT) Receptor Binding

Scientific Rationale: The furan ring can act as a bioisostere for the phenyl group found in many serotonin receptor ligands.[11][12] The overall structure of the test compound bears resemblance to known 5-HT receptor modulators.

Receptor_Binding_Workflow

Detailed Protocol: Radioligand Binding Assay

  • Preparation of Reagents:

    • Cell Membranes: Prepare membranes from cells stably expressing the desired human 5-HT receptor subtype (e.g., 5-HT1A, 5-HT2A).

    • Test Compound: Prepare serial dilutions of this compound.

    • Radioligand: Use a subtype-selective radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, test compound dilutions, and a fixed concentration of the radioligand.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filtermat to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding.

    • Calculate the percentage of inhibition of specific binding at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Causality Behind Experimental Choices: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. The choice of radioligand and receptor subtype allows for a precise characterization of the compound's binding profile.

Dopamine (D2) Receptor Binding

Scientific Rationale: The dimethylamino group is a feature found in some dopamine D2 receptor ligands.[9] The overall scaffold of the test compound may allow for interaction with the D2 receptor binding pocket.

Experimental Protocol: The protocol for the D2 receptor binding assay is analogous to the 5-HT receptor binding assay described above, with the following modifications:

  • Cell Membranes: Use membranes from cells expressing the human dopamine D2 receptor.

  • Radioligand: A suitable radioligand for the D2 receptor, such as [3H]spiperone, should be used.[13]

Acetylcholinesterase (AChE) Inhibition

Scientific Rationale: The benzylamine core is a known pharmacophore for acetylcholinesterase inhibitors.[6][14] The test compound's structure suggests it may bind to the active site of AChE.

AChE_Inhibition_Workflow

Detailed Protocol: Ellman's Assay for AChE Inhibition

  • Preparation of Reagents:

    • Test Compound: Prepare serial dilutions of this compound.

    • AChE Enzyme: Prepare a working solution of acetylcholinesterase from a suitable source (e.g., electric eel or human recombinant).

    • Substrate/Chromogen Solution: Prepare a solution containing acetylthiocholine iodide (ATCI) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Assay Procedure:

    • Add the test compound dilutions to a 96-well microplate.

    • Add the AChE solution to each well and incubate for a specified time at room temperature.

    • Initiate the reaction by adding the substrate/chromogen solution.

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of AChE activity at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Causality Behind Experimental Choices: Ellman's assay is a robust and widely used colorimetric method for measuring AChE activity. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product that can be quantified spectrophotometrically.

Data Presentation and Interpretation

The results from the target validation assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Profile of this compound

TargetAssay TypeEndpointValue (µM)
MAO-AFluorometric InhibitionIC50[Insert Data]
MAO-BFluorometric InhibitionIC50[Insert Data]
5-HT1A ReceptorRadioligand BindingKi[Insert Data]
5-HT2A ReceptorRadioligand BindingKi[Insert Data]
Dopamine D2 ReceptorRadioligand BindingKi[Insert Data]
AcetylcholinesteraseEllman's AssayIC50[Insert Data]

Conclusion and Future Directions

This technical guide has outlined a rational, hypothesis-driven approach to identifying the potential therapeutic targets of this compound. By leveraging the known pharmacology of its constituent structural motifs, we have identified MAO, 5-HT receptors, D2 receptors, and AChE as high-priority targets for investigation. The detailed experimental protocols provided herein offer a clear roadmap for the validation of these targets.

The initial in vitro screening data will be crucial in guiding the subsequent stages of drug development. Should the compound exhibit potent and selective activity at one or more of these targets, further studies, including functional assays, cellular assays, and in vivo models, will be warranted to fully elucidate its therapeutic potential. The unique combination of pharmacophores in this novel scaffold holds promise for the development of a new generation of therapeutic agents.

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Methodological & Application

Application Notes and Protocols for the Synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a secondary amine that incorporates both a furan moiety and a dimethylaminobenzyl group. Such structures are of significant interest to researchers in medicinal chemistry and materials science. The furan ring can act as a versatile bioisostere for a phenyl ring, potentially modifying a molecule's physicochemical properties like solubility and metabolism, while the tertiary amine function of the dimethylaniline group offers a site for further chemical modification and can influence the molecule's electronic properties.

This guide provides a comprehensive, two-stage protocol for the synthesis of this target molecule. The primary synthetic strategy employed is a direct reductive amination, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1][2] This one-pot approach is valued for its efficiency and avoidance of the over-alkylation issues that can plague direct alkylation methods.[2][3] The protocol first details the necessary preparation of the key starting material, 4-(dimethylamino)benzylamine, followed by its reaction with furan-2-carbaldehyde (furfural) to yield the final product.

Principle of the Method: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an intermediate imine.[1] The reaction proceeds in two main steps which can be performed sequentially in a single reaction vessel:

  • Imine Formation: A primary amine nucleophilically attacks the carbonyl carbon of an aldehyde (in this case, furan-2-carbaldehyde). This is followed by a dehydration step to form a C=N double bond, yielding an imine (or Schiff base) intermediate. This equilibrium is typically favored by removing the water formed or by using a suitable solvent.[1]

  • Reduction: The imine intermediate is then reduced to the corresponding secondary amine. While various reducing agents can be employed, sodium borohydride (NaBH₄) is a mild, selective, and cost-effective choice for this transformation.[4][5] It is crucial to allow for sufficient time for imine formation before the addition of NaBH₄, as the reducing agent can also reduce the initial aldehyde.[5]

The overall transformation is a highly efficient method for creating secondary and tertiary amines with a high degree of control.

Experimental Protocols

Part 1: Synthesis of Starting Material: 4-(Dimethylamino)benzylamine

The synthesis of this key amine precursor is adapted from methodologies involving the reaction of a benzyl halide with an amine followed by the reduction of a nitro group.[4]

Reaction Scheme:

Caption: Mechanism of the Reductive Amination step.

G cluster_mech Reductive Amination Mechanism Start Furfural + 4-(Dimethylamino)benzylamine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Imine Schiff Base (Imine) Intermediate Hemiaminal->Imine Dehydration (-H2O) Product Final Secondary Amine Product Imine->Product Reduction (NaBH4)

Expected Characterization

Upon successful synthesis and purification, the final product should be characterized using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the aromatic protons of the dimethylaniline ring, a singlet for the N(CH₃)₂ group, and singlets or coupled signals for the two different CH₂ (methylene) groups.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the furan and benzene rings, as well as the aliphatic carbons of the methyl and methylene groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the target compound (C₁₄H₁₈N₂O, M.W. = 230.31 g/mol ).

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • p-Nitrobenzyl bromide: Is a lachrymator and is toxic. Avoid inhalation and contact with skin.

    • Triethylamine: Is flammable and corrosive.

    • Hydrazine monohydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

    • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. Add slowly and in a controlled manner.

    • Solvents (THF, Methanol, Ethanol): Are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Synthesis of Secondary Amines from One-Pot Reductive Amination with Formic Acid as the Hydrogen Donor over an Acid-Resistant Cobalt Catalyst. ACS Publications. Available at: [Link]

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  • Zhejiang Hisoar Pharmaceutical Co Ltd. (2013). Process for preparing 4-amino-N, N-dimethylbenzylamine. CN102964256A. Google Patents.
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  • Heydari, A., et al. (2007). Clean and Simple Chemoselective Reduction of Imines to Amines Using Boric Acid-Activated Sodium Borohydride under Solvent-Free Conditions. ResearchGate. Available at: [Link]

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  • Jasim, H. D. (2015). Synthesis and characterization of the new Tetradentate schiff base ligand type N4 derived From 4-animoantipyrine,4-dimethylaminobenzaldehyde, ethylenediamine and furfural, towards Fe(III), Co(II), Cu(II), Zn(II) and Hg(II) Ions. Wasit Journal for Science & Medicine. Available at: [Link]

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  • Balaraman, E., et al. (2012). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry. Available at: [Link]

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Application Note: Analytical Strategies for the Detection of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a compound of interest in pharmaceutical research and development. Given its structural features, including a furan moiety, a tertiary amine, and a secondary amine, a multi-faceted analytical approach is warranted. This application note details robust and sensitive methodologies utilizing High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection (FLD), as well as confirmatory analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to provide accurate and reproducible quantification in complex matrices, adhering to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH).[1][2][3]

Introduction

This compound is a molecule incorporating several functional groups that dictate its chemical properties and, consequently, the analytical strategies for its detection. The presence of the furan ring and the dimethylamino group suggests potential for UV absorbance and fluorescence, while the overall structure lends itself to ionization for mass spectrometric detection. As with many pharmaceutical compounds and their intermediates or impurities, ensuring the reliability and accuracy of analytical methods is paramount for quality control and regulatory compliance.[2][3]

This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind the selection of each method and its parameters.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₄H₁₈N₂O[4]
Molecular Weight230.31 g/mol [4]
CAS Number289490-62-6[4]
Predicted XlogP2.0[5]

Understanding these properties is crucial for method development. The moderate lipophilicity (XlogP) suggests good solubility in common reversed-phase HPLC mobile phases. The presence of nitrogen atoms makes the compound amenable to positive ion mode mass spectrometry.

Recommended Analytical Techniques

A multi-tiered approach is recommended for the comprehensive analysis of this compound, starting with a screening and quantification method and followed by a highly specific confirmatory method.

  • Primary Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) with UV and/or Fluorescence Detection.

  • Confirmatory Analysis & High Sensitivity: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Alternative/Orthogonal Technique: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

PART I: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For this compound, reversed-phase HPLC is the method of choice.

Rationale for Method Selection

The aromatic nature of the phenyl and furan rings provides strong UV chromophores, making UV detection a straightforward and reliable quantification method. The amine functionalities, particularly secondary amines, can be derivatized to form highly fluorescent products, offering a significant increase in sensitivity if required.[6][7]

Experimental Workflow: HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Autosampler Injection Filtration->Injection Column C18 Reversed-Phase Column Injection->Column Detection UV/FLD Detector Column->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solid Phase Extraction (SPE) Sample->Extraction Elution Elution & Evaporation Extraction->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization ESI+ Source Separation->Ionization MS_Analysis Tandem MS (MRM) Ionization->MS_Analysis MRM_Data MRM Chromatogram MS_Analysis->MRM_Data Quantification Quantification & Confirmation MRM_Data->Quantification Report Final Report Quantification->Report

Sources

Application Notes & Protocols: A Framework for the Antimicrobial Evaluation of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The furan nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent antimicrobial properties.[1][2] Compounds incorporating the furan ring are central to several established therapeutic agents, such as the antibacterial drug nitrofurantoin.[3][4] The antimicrobial action of many furan-containing compounds is attributed to the bioactivation of the furan ring within the microbial cell, leading to the formation of reactive intermediates that disrupt essential cellular processes.[4]

This document concerns (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine (CAS No. 289490-62-6), a molecule that combines the furan moiety with a dimethylaniline group.[5] While specific antimicrobial data for this exact compound is not yet prevalent in public literature, its structural components provide a strong rationale for its investigation as a potential antimicrobial agent.[6]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals. The objective is to provide a robust and scientifically-grounded framework for the systematic in vitro evaluation of the antimicrobial efficacy of this compound. The protocols described herein are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure the generation of reliable, reproducible, and comparable data.[7][8]

Compound Profile & Rationale for Screening

  • Compound Name: this compound

  • CAS Number: 289490-62-6[5]

  • Molecular Formula: C₁₄H₁₈N₂O[5]

  • Molecular Weight: 230.31 g/mol [5]

Scientific Rationale: The investigation of this compound is predicated on the established bioactivity of the furan scaffold.[9] The presence of the furan-2-ylmethylamine group, in particular, is found in other compounds that have been evaluated for antimicrobial properties, suggesting this moiety may be critical for interacting with microbial targets.[10] The protocols outlined below will systematically determine if this compound exhibits inhibitory or cidal activity against a panel of clinically relevant bacteria.

Part 1: Foundational Assay – Minimum Inhibitory Concentration (MIC) Determination

The initial and most critical step in evaluating a novel compound's antimicrobial potential is the determination of its Minimum Inhibitory Concentration (MIC).[11] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12] This quantitative measure is the gold standard for assessing antimicrobial potency.[13] The broth microdilution method described here is a standardized technique that allows for the efficient testing of multiple compounds against various microbes.[8]

Workflow for MIC Determination via Broth Microdilution

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_readout Phase 3: Incubation & Readout A Prepare Compound Stock (e.g., in DMSO) D Perform 2-fold Serial Dilutions of Compound in 96-well Plate A->D B Prepare 0.5 McFarland Bacterial Inoculum E Dilute & Add Standardized Inoculum to Each Well B->E C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) C->D D->E G Incubate Plate (35-37°C for 16-20 hours) E->G F Include Controls: - Growth (Inoculum + Broth) - Sterility (Broth Only) - Positive (Standard Antibiotic) F->G H Visually Inspect for Turbidity (Bacterial Growth) G->H I Determine MIC: Lowest concentration with no visible growth H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution (CLSI-based)

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[8]

Materials:

  • This compound

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

  • Dimethyl sulfoxide (DMSO), sterile

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Compound Stock Solution:

    • Accurately weigh the compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or 12.8 mg/mL for easy dilution).

    • Causality Note: DMSO is a common solvent for poorly soluble organic compounds. The initial concentration should be high enough to ensure the final DMSO concentration in the assay is non-inhibitory to the bacteria (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline. Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance of 0.08-0.13 at 625 nm). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]

    • Dilute this adjusted suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common intermediate dilution is 1:100 in CAMHB, from which 50 µL will be added to wells containing 50 µL of the drug dilution.[15]

  • Preparation of Microtiter Plate (Serial Dilutions):

    • Add 100 µL of sterile CAMHB to wells in columns 2 through 12.

    • Prepare a starting concentration of the test compound in column 1 by adding a calculated amount of the stock solution to CAMHB. For example, to achieve a final highest test concentration of 128 µg/mL, add 200 µL of a 256 µg/mL working solution to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.

    • Continue this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will serve as the sterility control (no compound, no inoculum).

    • This process results in 100 µL of varying drug concentrations in columns 1-10 and 100 µL of broth in column 11.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not add inoculum to column 12.

    • The final volume in each well (1-11) is now 200 µL, and the inoculum and drug concentrations are halved.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15]

  • Result Interpretation:

    • After incubation, visually inspect the plate for turbidity. The sterility control (column 12) should be clear, and the growth control (column 11) should be turbid.

    • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12]

Part 2: Determining Bactericidal vs. Bacteriostatic Activity – Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (cell-killing) activity. The Minimum Bactericidal Concentration (MBC) test determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[16][17] This is a crucial next step, especially for developing drugs intended for severe infections.[18]

Logical Relationship: MIC to MBC

MIC_MBC_Relationship MIC MIC Assay Completed (Inhibitory concentrations identified) Subculture Subculture from Clear Wells (at MIC, 2x MIC, 4x MIC, etc.) onto Growth Agar MIC->Subculture Provides Test Samples Interpret Interpret MBC/MIC Ratio MIC->Interpret Incubate Incubate Agar Plates (18-24 hours) Subculture->Incubate Count Count Viable Colonies (CFU) Incubate->Count Determine Determine MBC: Lowest concentration that kills ≥99.9% of inoculum Count->Determine Determine->Interpret

Caption: The logical flow from MIC determination to MBC assessment.

Detailed Protocol: MBC Determination

Materials:

  • Completed 96-well MIC plate

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Sterile spreaders or loops

Procedure:

  • Selection of Wells: Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

  • Subculturing:

    • Mix the contents of each selected well thoroughly.

    • Aseptically pipette a fixed volume (e.g., 10-100 µL) from each selected well and plate it onto a separate, clearly labeled MHA plate.

    • Spread the aliquot evenly across the entire surface of the agar.

    • Causality Note: Plating onto antibiotic-free agar removes the inhibitory pressure, allowing any surviving bacteria to grow and form colonies.

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.

  • Result Interpretation:

    • After incubation, count the number of colonies (CFU) on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.[18][19]

    • Interpretation of MBC/MIC Ratio:

      • If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal .[18]

      • If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic .

Part 3: Qualitative Screening – Agar Disk Diffusion Assay

The disk diffusion method is a versatile and widely used technique for preliminary antimicrobial susceptibility testing.[20] It provides a qualitative or semi-quantitative assessment based on the size of the growth inhibition zone around a disk impregnated with the test compound. This method is excellent for screening multiple isolates or compounds rapidly.

Detailed Protocol: Disk Diffusion (EUCAST-based)

This protocol is based on the principles of the EUCAST standardized disk diffusion method.[21]

Materials:

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test bacterial strains and 0.5 McFarland inoculum (prepared as in Part 1)

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Preparation of Compound Disks:

    • Aseptically apply a precise volume of a known concentration of the this compound solution onto sterile filter paper disks.

    • Allow the solvent to evaporate completely in a sterile environment, leaving a fixed amount of compound per disk (e.g., 30 µ g/disk ).

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the 0.5 McFarland adjusted bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure confluent growth.[22]

    • Allow the plate to dry for 3-5 minutes but no more than 15 minutes.[15]

  • Application of Disks:

    • Using sterile forceps, place the prepared compound disks firmly onto the inoculated agar surface.

    • Ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.

    • Include a positive control disk (standard antibiotic) and a negative control disk (solvent only).

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of complete growth inhibition (including the disk diameter) in millimeters (mm).

    • The size of the zone is proportional to the susceptibility of the organism to the compound. While standardized interpretive criteria (Susceptible, Intermediate, Resistant) do not exist for novel compounds, the zone diameter provides a valuable measure for comparative analysis against known antibiotics.[23]

Data Management and Interpretation

Systematic data recording is essential for comparing the efficacy of novel compounds. Experimental findings should be recorded in a clear, structured format.

Table 1: Template for Summarizing Antimicrobial Assay Results

Test MicroorganismGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretationDisk Diffusion Zone of Inhibition (mm) [Dose/disk]
S. aureus ATCC 29213Positive
E. coli ATCC 25922Negative
P. aeruginosa ATCC 27853Negative
E. faecalis ATCC 29212Positive
Positive Control (e.g., Ciprofloxacin)N/A

Safety and Handling Precautions

Chemical Safety:

  • This compound should be handled in a well-ventilated area, preferably a chemical fume hood.

  • Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn.

  • Note on Furan Toxicity: Some furan-containing compounds can be hepatotoxic due to metabolic activation in the liver, which can generate reactive intermediates.[24] While the toxicity profile of this specific compound is unknown, researchers should handle it with care, assuming potential toxicity and taking measures to avoid inhalation, ingestion, and skin contact.

Biological Safety:

  • All work with microorganisms should be performed in accordance with standard microbiological practices.[25]

  • Treat all bacterial cultures as potential pathogens.[25]

  • Work with drug-resistant strains should follow institutional biosafety guidelines and may require enhanced containment procedures.[26][27]

  • All contaminated materials (pipette tips, plates, tubes) must be decontaminated, typically by autoclaving, before disposal.[25]

  • Disinfect work surfaces with an appropriate agent (e.g., 70% ethanol, 10% bleach) before and after work.[25]

  • Thorough hand washing is mandatory before leaving the laboratory.[28]

Conclusion

This document provides a detailed and integrated set of protocols for the initial in vitro antimicrobial characterization of this compound. By systematically determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and conducting qualitative disk diffusion screening, researchers can generate a robust preliminary dataset. Adherence to these standardized methodologies is paramount for ensuring the validity and reproducibility of the findings, which will form the basis for any further investigation into this compound's potential as a novel therapeutic agent.

References

  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: WOAH URL: [Link]

  • Title: In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models Source: NIH URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Assay Source: Creative Diagnostics URL: [Link]

  • Title: Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives Source: PMC - PubMed Central URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Creative BioMart Microbe URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Investigations URL: [Link]

  • Title: Minimum bactericidal concentration Source: Grokipedia URL: [Link]

  • Title: Antimicrobial Susceptibility Testing Source: Apec.org URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Synthesis and antimicrobial activity of new furan derivatives Source: PubMed URL: [Link]

  • Title: Pharmacological activity of furan derivatives Source: World Journal of Pharmaceutical Research URL: [Link]

  • Title: Susceptibility Testing - Infectious Diseases Source: MSD Manual Professional Edition URL: [Link]

  • Title: In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models Source: ResearchGate URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC - NIH URL: [Link]

  • Title: The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles Source: PubMed Central URL: [Link]

  • Title: Furan: A Promising Scaffold for Biological Activity Source: Preprints.org URL: [Link]

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: NIH URL: [Link]

  • Title: Broth Microdilution Source: MI - Microbiology URL: [Link]

  • Title: Antimicrobial susceptibility testing EUCAST disk diffusion method Source: National Institute for Communicable Diseases (NICD) URL: [Link]

  • Title: EUCAST Disk Diffusion Method (Part 1) Source: CGSpace URL: [Link]

  • Title: Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds Source: PubMed URL: [Link]

  • Title: Broth microdilution for antibacterial testing as recommended by CLSI protocol Source: ResearchGate URL: [Link]

  • Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: ResearchGate URL: [Link]

  • Title: EUCAST Disk Diffusion Testing for Antibiotic Resistance Source: QACS URL: [Link]

  • Title: Disk Diffusion and Quality Control Source: EUCAST URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: PMC - NIH URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: CLSI URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: Protocols.io URL: [Link]

  • Title: Furan presentation Source: Slideshare URL: [Link]

  • Title: How do you safely work with drug-resistant bacteria? Source: ResearchGate URL: [Link]

  • Title: Microorganisms Safety Guide Source: Science Buddies URL: [Link]

  • Title: Safe Handling of Infectious Agents - Biosafety In The Laboratory Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Work place health risks caused by drug-resistant micro-organisms Source: OSHwiki - EU-OSHA URL: [Link]

  • Title: Controlling the Emergence and Spread of Antimicrobial Resistance Source: CDC URL: [Link]

  • Title: 4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H) Source: NIH URL: [Link]

  • Title: IN VITRO ANTIOXIDANT, ANTIMICROBIAL AND ADMET STUDY OF NOVEL FURAN/BENZOFURAN C-2 COUPLED QUINOLINE HYBRIDS Source: ResearchGate URL: [Link]

  • Title: 4-({[(furan-2-yl)methyl]amino}methyl)-n,n-dimethylaniline Source: PubChem URL: [Link]

  • Title: [(4-Dimethyl-amino-2-methyl-5-phenyl-furan-3-yl)meth-yl]diethyl-methyl-aza-nium iodide Source: International Union of Crystallography URL: [Link]

  • Title: Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety Source: PubMed URL: [Link]

Sources

Application Note & Experimental Protocol: N-Alkylation of Anilines with Furan-2-ylmethanol via Catalytic Hydrogen Autotransfer

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive experimental protocol for the N-alkylation of anilines using furan-2-ylmethanol. The primary focus is on the "Borrowing Hydrogen" (or hydrogen autotransfer) methodology, a contemporary, atom-economical, and environmentally benign approach that avoids the use of traditional alkyl halides.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure, mechanistic insights, and critical safety considerations. An alternative protocol via reductive amination of furfural is also presented to provide a broader synthetic toolkit.

Introduction: The Strategic Importance of N-Alkylated Anilines

N-alkylation of anilines is a cornerstone transformation in organic synthesis, yielding secondary and tertiary amines that are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials.[3] The furan moiety, present in furan-2-ylmethanol (furfuryl alcohol), is a valuable pharmacophore found in numerous bioactive compounds.[3] Consequently, the synthesis of N-furfurylanilines provides a direct route to novel chemical entities with significant potential in drug discovery programs.

Traditional N-alkylation methods often rely on alkyl halides, which can lead to poor selectivity and the formation of stoichiometric salt byproducts.[3] Modern catalytic approaches, such as the Borrowing Hydrogen (BH) strategy, offer a greener and more efficient alternative.[4] The BH methodology utilizes an alcohol as the alkylating agent, with water as the sole theoretical byproduct, thus maximizing atom economy.[2][4] This process is typically catalyzed by transition metal complexes, such as those based on ruthenium, manganese, or iron, which facilitate the transient oxidation of the alcohol to an aldehyde, followed by imine formation with the amine and subsequent reduction.[4][5]

Mechanistic Overview: The Borrowing Hydrogen Catalytic Cycle

The N-alkylation of anilines with furan-2-ylmethanol via the borrowing hydrogen mechanism is a sophisticated catalytic cycle. A plausible mechanism involves the following key steps:

  • Dehydrogenation: The metal catalyst abstracts a hydrogen molecule from the furan-2-ylmethanol, transiently forming a metal-hydride species and releasing furfural.

  • Condensation: The in situ generated furfural condenses with the aniline to form a Schiff base (imine) intermediate, releasing a molecule of water.

  • Reduction: The metal-hydride species then reduces the imine intermediate.

  • Product Formation and Catalyst Regeneration: The reduction yields the desired N-furfurylaniline product and regenerates the active catalyst for the next cycle.

This elegant sequence avoids the direct use of the aldehyde, leveraging the stability and lower toxicity of the corresponding alcohol.

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle Furan-2-ylmethanol Furan-2-ylmethanol Catalyst Catalyst Furan-2-ylmethanol->Catalyst [M]-H₂ Aniline Aniline Furfural Furfural Catalyst->Furfural + [M] Imine Imine Furfural->Imine + Aniline - H₂O N-Furfurylaniline N-Furfurylaniline Imine->N-Furfurylaniline + [M]-H₂

Figure 1: The Borrowing Hydrogen catalytic cycle for N-alkylation.

Experimental Protocols

Two primary protocols are detailed below. The choice of method may depend on starting material availability (alcohol vs. aldehyde), catalyst accessibility, and desired reaction scale.

Protocol 1: Catalytic N-Alkylation via Borrowing Hydrogen

This protocol is adapted from established procedures for the N-alkylation of anilines with various alcohols using manganese-based pincer complexes, which have shown efficacy with biomass-derived alcohols like furfuryl alcohol.[5]

ReagentPuritySupplierNotes
Substituted Aniline≥98%Standard Supplier
Furan-2-ylmethanol≥98%Standard Supplier
Manganese Pincer Catalyste.g., Mn(I)-pincer complexStrem, Sigma-AldrichRefer to literature for synthesis if needed.[5]
Potassium tert-butoxide (t-BuOK)≥98%Standard SupplierHandle under inert atmosphere.
Anhydrous TolueneDri-Solv or equivalentStandard Supplier
Ethyl AcetateHPLC GradeStandard SupplierFor workup and chromatography.
HexanesHPLC GradeStandard SupplierFor chromatography.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier
  • Schlenk tube or oven-dried round-bottom flask with a reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer with heating plate/oil bath

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash column chromatography setup

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the substituted aniline (1.0 mmol, 1.0 equiv), the manganese pincer catalyst (0.03 mmol, 3 mol%), and potassium tert-butoxide (0.75 mmol, 0.75 equiv).

  • Reagent Addition: Add anhydrous toluene (2 mL) via syringe, followed by furan-2-ylmethanol (1.2 mmol, 1.2 equiv).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 80-110°C. Stir the reaction mixture vigorously for 24-48 hours. The optimal temperature and time may vary depending on the aniline substrate.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system is typically a mixture of ethyl acetate and hexanes. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate ethyl acetate/hexanes gradient to afford the desired N-furfurylaniline.

Protocol 2: Reductive Amination of Furfural

This alternative method involves the in situ formation and reduction of an imine from furfural and an aniline.[6][7]

ReagentPuritySupplierNotes
Substituted Aniline≥98%Standard Supplier
Furfural≥98%Standard SupplierPurify by distillation if necessary.
Palladium on Carbon (10% Pd/C)Standard Supplier
Hydrogen Gas (H₂)High PurityIn a cylinder with a regulator.
Methanol or EthanolAnhydrousStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeStandard Supplier
  • Round-bottom flask

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen

  • Magnetic stirrer

  • Standard laboratory glassware

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol, 1.0 equiv) and furfural (1.1 mmol, 1.1 equiv) in methanol or ethanol (10 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). For more robust reactions, a Parr hydrogenation apparatus at 1-3 bar of H₂ pressure is recommended.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (methanol or ethanol).

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography as described in Protocol 1.

Characterization of N-Furfurylaniline

The identity and purity of the synthesized N-furfurylaniline should be confirmed by standard analytical techniques.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation. Expected signals include aromatic protons from both the aniline and furan rings, a characteristic singlet for the methylene bridge (-CH₂-), and an NH proton (if not exchanged with D₂O).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₁H₁₁NO, MW: 173.21 g/mol ).[8]

  • Infrared (IR) Spectroscopy: Shows characteristic N-H stretching for secondary amines and C-N stretching vibrations.

Safety and Handling

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (nitrile or neoprene are recommended).[9] All manipulations should be performed in a certified chemical fume hood.[9]

  • Anilines: Many anilines are toxic and can be absorbed through the skin. They are suspected carcinogens. Handle with extreme care.[9]

  • Furan-2-ylmethanol: Can cause skin and eye irritation.[10][11] Avoid inhalation of vapors.[11]

  • Potassium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in an inert, dry atmosphere.

  • Palladium on Carbon: Flammable when dry and can ignite solvents. Handle as a slurry or under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

Waste Disposal: All chemical waste should be collected in properly labeled containers and disposed of according to institutional guidelines for hazardous waste.[9]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No ConversionInactive catalyst, insufficient temperature, poor quality reagents.Use a freshly opened or properly stored catalyst. Increase the reaction temperature or time. Ensure reagents are pure and solvents are anhydrous.
Formation of Side ProductsOver-alkylation (for primary anilines), side reactions of the furan ring.Use a slight excess of the aniline. Optimize reaction conditions (lower temperature, shorter time).
Difficult PurificationClose-running spots on TLC.Try a different solvent system for column chromatography or consider recrystallization if the product is a solid.

Conclusion

The N-alkylation of anilines with furan-2-ylmethanol using the borrowing hydrogen methodology represents a robust and sustainable route to valuable N-furfurylaniline derivatives. This protocol, along with the alternative reductive amination procedure, provides researchers with reliable methods for accessing these important compounds. Adherence to the detailed steps and safety precautions outlined in this guide is essential for successful and safe execution.

References

  • Reductive amination between furfural and aniline. (2021). ResearchGate. Retrieved from [Link]

  • Reductive amination of HMF with aniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Furfuryl alcohol. (n.d.). International Furan Chemicals BV. Retrieved from [Link]

  • Mechanism of aniline alkylation with methanol. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic N-Alkylation of Anilines. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst. (n.d.). ResearchGate. Retrieved from [Link]

  • Advances in the Catalytic Reductive Amination of Furfural to Furfural Amine: The Momentous Role of Active Metal Sites. (2022). PubMed. Retrieved from [Link]

  • Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. (n.d.). Green Chemistry (RSC Publishing). Retrieved from [Link]

  • N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. (2017). TSI Journals. Retrieved from [Link]

  • Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. (n.d.). NIH. Retrieved from [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Reductive Amination of Furfural to Furfurylamine. (n.d.). Taylor & Francis eBooks. Retrieved from [Link]

  • N-alkylation of (hetero)aromatic amines using... (n.d.). ResearchGate. Retrieved from [Link]

  • A plausible mechanism for the N-alkylation of aniline and alcohol. (n.d.). ResearchGate. Retrieved from [Link]

  • N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, experimental and theoretical characterization of m-fluorosulfinylaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • 2-(Furan-2-yl)aniline. (n.d.). PubChem - NIH. Retrieved from [Link]

Sources

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of common furan derivatives. These compounds are of significant interest in food science, pharmaceutical development, and industrial applications due to their formation during heat treatment of carbohydrate-rich materials and their potential as both valuable chemical intermediates and indicators of quality or degradation.[1][2] This document provides a foundational understanding of the chromatographic principles involved, a detailed step-by-step protocol for analysis, and troubleshooting guidance for common challenges, ensuring scientifically sound and reproducible results.

Introduction: The Significance of Furan Derivative Analysis

Furan derivatives are a class of heterocyclic organic compounds that are formed from the thermal degradation of carbohydrates.[1] Their presence is widespread, from food products like coffee and fruit juices to industrial materials such as transformer oil.[2][3] Certain furan derivatives, like 5-hydroxymethylfurfural (5-HMF) and furfural, are important indicators of heat processing and storage conditions in food, potentially impacting flavor and quality. In the pharmaceutical industry, the furan scaffold is a "privileged scaffold" due to its presence in numerous natural products with potent biological activities and as a core component of several FDA-approved drugs.[4] Conversely, the formation of some furan derivatives can indicate degradation of materials, such as the insulating paper in power transformers.[3] Therefore, a reliable and validated analytical method for their quantification is crucial for quality control, safety assessment, and research and development.

HPLC is a powerful and widely used technique for the analysis of furan derivatives, offering high resolution, sensitivity, and the ability to separate multiple analytes in a single run.[2][5] This application note will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the separation of these moderately polar compounds.

Method Development: The "Why" Behind the "How"

The development of a robust HPLC method requires careful consideration of several key parameters. The choices made are not arbitrary but are based on the physicochemical properties of the furan derivatives and the desired analytical outcome.

The Stationary Phase: Choosing the Right Column

For the analysis of furan derivatives, a C18 or C8 column is typically the stationary phase of choice.[2][5][6] These columns consist of silica particles that have been chemically modified with octadecyl (C18) or octyl (C8) silanes, creating a non-polar surface. The separation mechanism is based on the hydrophobic interactions between the analytes and the stationary phase. More non-polar furan derivatives will have a stronger interaction with the C18/C8 phase and thus a longer retention time. A C18 column generally provides greater retention for non-polar compounds compared to a C8 column.

The Mobile Phase: Driving the Separation

The mobile phase in RP-HPLC is typically a mixture of water and a less polar organic solvent, such as acetonitrile (ACN) or methanol.[1][3][7] By varying the ratio of these solvents, the polarity of the mobile phase can be adjusted to control the retention of the analytes. A higher proportion of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times.

For the separation of a mixture of furan derivatives with varying polarities, a gradient elution is often employed.[1][5][7] This involves changing the composition of the mobile phase during the chromatographic run, typically by increasing the percentage of the organic solvent. This allows for the efficient elution of both more polar and less polar analytes within a reasonable timeframe. The addition of a small amount of acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[1][7][8]

Detection: Seeing the Analytes

Furan derivatives possess chromophores that absorb ultraviolet (UV) light, making a Diode Array Detector (DAD) or a UV-Vis detector an ideal choice for their detection.[2][3][5] A DAD has the advantage of acquiring the entire UV-Vis spectrum for each peak, which can aid in peak identification and purity assessment. The detection wavelength is typically set at the absorption maximum of the furan derivatives of interest, which is often in the range of 270-290 nm.[1][7]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a validated starting point for the analysis of a common mixture of furan derivatives. It is essential to perform method validation according to ICH guidelines or other relevant regulatory standards to ensure the method is suitable for its intended purpose.[9]

Materials and Reagents
  • Standards: 5-hydroxymethylfurfural (5-HMF), furfuryl alcohol (2-FOL), 2-furaldehyde (2-FAL), 2-acetylfuran (2-ACF), and 5-methyl-2-furaldehyde (5-MEF) of high purity (≥98%).[3]

  • Solvents: HPLC grade acetonitrile and methanol. Deionized water (18.2 MΩ·cm).

  • Mobile Phase Additive: Formic acid or phosphoric acid.

  • Sample Diluent: A mixture of water and acetonitrile, typically matching the initial mobile phase composition.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

Preparation of Standards and Samples
  • Stock Standard Solutions: Accurately weigh and dissolve each furan derivative standard in the sample diluent to prepare individual stock solutions of a known concentration (e.g., 1000 µg/mL).

  • Working Standard Solutions: Prepare a mixed working standard solution by diluting the individual stock solutions with the sample diluent to the desired concentrations for calibration.

  • Sample Preparation: The sample preparation method will depend on the matrix.

    • Liquid Samples (e.g., fruit juice, wine): Centrifuge to remove any particulate matter.[2] Further dilution with the sample diluent may be necessary. For complex matrices, solid-phase extraction (SPE) may be required for sample cleanup.[6][7]

    • Solid Samples (e.g., coffee grounds): An extraction step is necessary. A common method is sonication or shaking with a suitable solvent like water or a water/methanol mixture.[2]

    • Oily Samples (e.g., transformer oil): Liquid-liquid extraction with a polar solvent like acetonitrile is an effective method to isolate the furan derivatives.[3][10]

HPLC Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-20 min: 10% to 50% B; 20-25 min: 50% B; 25-26 min: 50% to 10% B; 26-30 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection DAD, 280 nm
Data Analysis and Quantification
  • Calibration Curve: Inject the working standard solutions at different concentrations to generate a calibration curve by plotting the peak area against the concentration for each analyte.

  • Linearity: The calibration curve should exhibit good linearity, with a correlation coefficient (r²) of ≥ 0.999.[3]

  • Quantification: Inject the prepared samples and determine the concentration of each furan derivative by interpolating the peak area from the calibration curve.

Workflow and Data Interpretation

The following diagram illustrates the typical workflow for the HPLC analysis of furan derivatives.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Injection Autosampler Injection Filtration->Injection Standard Standard Preparation Standard->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the HPLC analysis of furan derivatives.

Troubleshooting Common Issues

Even with a well-developed method, chromatographic issues can arise. Below are some common problems and their potential solutions.

Peak Tailing

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue in the analysis of polar compounds like some furan derivatives.[8]

  • Cause: Secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase.[8]

  • Solution:

    • Mobile Phase pH: Ensure the pH of the mobile phase is low enough to suppress the ionization of silanol groups. The use of an acidic modifier like formic or phosphoric acid is recommended.[7][8]

    • Column Choice: Use a column with end-capping, which blocks the residual silanol groups.

    • Column Degradation: If peak tailing affects all peaks, the column may be degraded. Flushing the column or replacing it may be necessary.[8]

Poor Resolution

Poor resolution between two peaks can hinder accurate quantification.

  • Cause: Insufficient separation between two or more analytes.

  • Solution:

    • Gradient Optimization: Adjust the gradient slope to be shallower in the region where the peaks of interest elute.

    • Mobile Phase Composition: Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter the selectivity of the separation.

    • Flow Rate: Decreasing the flow rate can sometimes improve resolution.

Ghost Peaks

Ghost peaks are unexpected peaks that appear in the chromatogram.

  • Cause: Contamination in the mobile phase, sample, or carryover from a previous injection.

  • Solution:

    • Fresh Mobile Phase: Prepare fresh mobile phase daily.

    • Blank Injections: Run a blank injection (sample diluent only) to check for carryover.

    • Needle Wash: Ensure the autosampler needle wash is effective.

Method Validation Parameters

A summary of typical validation parameters for an HPLC method for furan derivatives is provided in the table below.

Validation ParameterTypical Acceptance CriteriaReference
Linearity (r²) ≥ 0.998[2]
Accuracy (Recovery) 80 - 120%[3]
Precision (RSD%) Intra-day: ≤ 4.2%, Inter-day: ≤ 4.5%[2]
Limit of Detection (LOD) S/N ratio of 3[3]
Limit of Quantification (LOQ) S/N ratio of 10[3]

Conclusion

The HPLC method detailed in this application note provides a reliable and robust framework for the analysis of furan derivatives in various matrices. By understanding the principles behind the method development and adhering to the detailed protocol, researchers, scientists, and drug development professionals can achieve accurate and reproducible results. Proper method validation and routine troubleshooting are essential for maintaining the integrity of the analytical data.

References

  • Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • SIELC Technologies. (n.d.). HPLC Method for Substituted Furans Separation on Newcrom R1 column.
  • PubMed. (2013). An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector.
  • BenchChem. (n.d.). Troubleshooting peak tailing in HPLC analysis of furan aldehydes.
  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized Furan Compounds by HPLC.
  • BenchChem. (2025). Application Notes and Protocols for HPLC Purification of Furanone Compounds.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Amine Quantification.
  • NIH. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
  • Agilent. (n.d.). Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC.
  • PubMed. (2012). Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF).
  • BenchChem. (2025). A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives.

Sources

Application Notes and Protocols: In Vitro Characterization of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The compound (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is a novel chemical entity featuring a furan ring, a structure known for its prevalence in a wide array of pharmacologically active compounds.[1][2][3] The furan moiety is an aromatic heterocycle that can engage in various interactions with biological targets, including hydrogen bonding and π–π stacking.[1] This structural feature is present in numerous natural products and synthetic drugs with diverse therapeutic applications, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[2][3][4] The presence of the dimethylamine group may also influence the compound's pharmacokinetic properties.[5]

This document provides a comprehensive guide for the initial in vitro evaluation of this compound. The protocols outlined herein are designed to establish a foundational understanding of its biological activity, beginning with preliminary characterization and cytotoxicity screening, followed by exploratory assays to probe potential antimicrobial, anti-inflammatory, and antioxidant properties.

Preliminary Physicochemical Characterization

Prior to biological testing, it is crucial to determine the fundamental physicochemical properties of the test compound to ensure reliable and reproducible results in aqueous-based biological assays.[6]

Protocol 1: Aqueous Solubility Determination

Rationale: The solubility of a compound in aqueous solutions, particularly in cell culture media, is a critical parameter. Poor solubility can lead to precipitation and inaccurate concentration-response relationships.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM or RPMI-1640)

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a 10 mM stock solution of the compound in DMSO.

  • Create a series of dilutions of the stock solution in PBS or cell culture medium to achieve final concentrations ranging from 1 µM to 1 mM.

  • Incubate the solutions at 37°C for 2 hours with gentle agitation.

  • Visually inspect for any precipitation.

  • For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 20 minutes.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • The highest concentration at which no precipitate is observed and the measured concentration matches the nominal concentration is considered the aqueous solubility under the tested conditions.

Protocol 2: Stability Assessment in Assay Media

Rationale: The stability of the compound in the assay medium over the duration of the experiment is essential for accurate interpretation of the results. Degradation can lead to a decrease in the effective concentration of the active compound.

Procedure:

  • Prepare a solution of the compound in the chosen cell culture medium at the highest intended test concentration.

  • Incubate the solution under standard cell culture conditions (37°C, 5% CO2) for the longest duration of the planned biological assays (e.g., 72 hours).

  • At various time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution.

  • Analyze the concentration of the parent compound using a validated HPLC method.

  • A degradation of less than 10% over the experimental period is generally considered acceptable.

Primary Biological Screening: Cytotoxicity Assessment

A primary step in characterizing a novel compound is to evaluate its effect on cell viability. This provides a general indication of its biological activity and helps determine appropriate concentration ranges for subsequent mechanistic studies.[7]

Protocol 3: MTT Assay for Cytotoxicity

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product, providing an indirect measure of cell viability.

Cell Lines: A panel of human cancer cell lines is recommended to assess for any cell-type-specific effects. Examples include:

  • MCF-7 (Breast Adenocarcinoma)

  • NCI-H460 (Lung Carcinoma)

  • SF-268 (Glioma)

  • PC-3 (Prostate Carcinoma)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[8]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

Cancer Cell LineTissue of OriginThis compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast AdenocarcinomaExample DataExample Data
NCI-H460Lung CarcinomaExample DataExample Data
SF-268GliomaExample DataExample Data
PC-3Prostate CarcinomaExample DataExample Data
Note: The data presented above are for illustrative purposes only and will vary depending on the specific experimental conditions.[8]

Secondary Assays: Exploring Potential Mechanisms of Action

Based on the known biological activities of furan-containing compounds, the following secondary assays can be employed to explore the potential mechanisms of action of this compound.[1][2][3]

Protocol 4: Antimicrobial Activity Screening (MIC Assay)

Rationale: Many furan derivatives exhibit antimicrobial properties.[3][9] Determining the Minimum Inhibitory Concentration (MIC) is a standard method to quantify this activity.

Strains:

  • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

  • Fungi: Candida albicans

Procedure:

  • Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the microbial strain.

  • Include a positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and a negative control (broth with DMSO).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: Anti-inflammatory Activity (Cytokine Release Assay)

Rationale: Furan derivatives have been reported to possess anti-inflammatory effects.[9] This can be assessed in vitro by measuring the inhibition of pro-inflammatory cytokine production in immune cells.

Cell Line: RAW 264.7 (murine macrophage cell line) or human peripheral blood mononuclear cells (PBMCs).

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control and an LPS-only control.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition of cytokine release compared to the LPS-only control.

Protocol 6: Antioxidant Activity (DPPH Radical Scavenging Assay)

Rationale: The antioxidant potential of a compound can be evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for this purpose.[10]

Procedure:

  • Prepare different concentrations of the test compound in methanol.

  • In a 96-well plate, add a methanolic solution of DPPH to each well.

  • Add the test compound solutions to the wells.

  • Include a blank (methanol) and a positive control (e.g., ascorbic acid or gallic acid).

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The radical scavenging activity is calculated as the percentage of DPPH discoloration.

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 Preliminary Characterization cluster_1 Primary Screening cluster_2 Secondary Screening cluster_3 Data Analysis Solubility Aqueous Solubility Stability Media Stability Solubility->Stability Cytotoxicity Cytotoxicity Assay (MTT) Stability->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC) Cytotoxicity->Antimicrobial AntiInflammatory Anti-inflammatory Assay Cytotoxicity->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Cytotoxicity->Antioxidant IC50 IC50 Calculation Cytotoxicity->IC50 MIC_val MIC Determination Antimicrobial->MIC_val Inhibition Inhibition % Calculation AntiInflammatory->Inhibition Antioxidant->Inhibition G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Cytokine Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokine gene transcription Compound (4-{[(Furan-2-ylmethyl)-amino]- methyl}-phenyl)-dimethylamine Compound->IKK inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
  • Pharmacological activity of furan derivatives. World Journal of Advanced Research and Reviews.
  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. Benchchem.
  • In Vitro Assays for Screening Small Molecules. PubMed.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
  • (5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)methanol. Benchchem.
  • This compound (CAS 289490-62-6). Santa Cruz Biotechnology.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing.
  • Green Synthesis, Antioxidant, and Plant Growth Regulatory Activities of Novel α-Furfuryl-2-alkylaminophosphon

Sources

Application Notes & Protocols: A Guide to the Development of Anticancer Agents from Dimethylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive, technically-grounded guide to the systematic discovery and preclinical development of novel anticancer agents derived from the dimethylamine scaffold. It moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, offering a self-validating framework for researchers in oncology drug discovery.

Introduction: The Strategic Value of the Dimethylamine Moiety in Oncology

The dimethylamine (DMA) functional group, characterized by two methyl groups bonded to an amino nitrogen, is a prevalent pharmacophore in medicinal chemistry.[1][2] Its significance stems from a unique combination of physicochemical properties: it is a weak base that can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical ionic interactions with biological targets.[2] DMA derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, antihistaminic, and analgesic properties.[3][4] In oncology, this versatile scaffold is featured in a range of molecules that target various biochemical pathways involved in tumor growth and metastasis, making it a highly valuable starting point for novel drug development.[2][3][4][5]

This guide outlines a logical progression from target identification and rational design to the synthesis and rigorous preclinical evaluation of new dimethylamine-based chemical entities.

Part I: Rationale, Target Identification, and Mechanistic Insights

The development of a successful anticancer agent begins with a deep understanding of its intended biological target and mechanism of action. The dimethylamine group is rarely the sole driver of activity; rather, its properties are leveraged within a larger molecular framework to achieve desired potency and selectivity.

Established Mechanisms of Action

Several dimethylamine-containing compounds have demonstrated anticancer properties through diverse mechanisms:

  • Wnt/β-catenin Pathway Inhibition: The fungal-derived compound Demethylincisterol A3 (DM-A3) exemplifies a targeted approach. It has been shown to induce G1 cell cycle arrest and apoptosis by inhibiting the Wnt signaling pathway. Molecular modeling suggests DM-A3 binds directly to a cavity on β-catenin, a key transcriptional regulator in this pathway.[6]

  • Enzyme Inhibition: DM-A3 also acts as an inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2), a tyrosine phosphatase implicated in cancer cell survival and differentiation.[6]

  • Polyamine Antagonism: Dimethylsilane tetramines, which are structural analogs of the natural polyamine spermine, are believed to exert their cytotoxic effects primarily by acting as polyamine antagonists, disrupting cellular processes that rely on these essential molecules.[7]

  • Photodynamic Therapy: While not a classical chemotherapeutic, Methylene Blue, a dye containing two dimethylamino groups, has been explored as a photosensitizer in anticancer photodynamic therapy, where it generates reactive oxygen species upon laser irradiation to kill cancer cells.[8]

Strategic Target Selection

The choice of a biological target is the foundational decision in a drug discovery campaign. For novel dimethylamine derivatives, a common and effective strategy is the targeting of protein kinases, as many heterocyclic compounds have been developed as kinase inhibitors for cancers like neuroblastoma.[9]

The following workflow illustrates a generalized approach to target identification and validation.

Target_Identification_Workflow Bioinformatics Bioinformatics Analysis (Genomic/Proteomic Data) Target_ID Target Identification (e.g., Overexpressed Kinase) Bioinformatics->Target_ID Lit_Review Literature Review (Published Targets) Lit_Review->Target_ID Assay_Dev Assay Development (Biochemical/Cell-based) Target_ID->Assay_Dev Validation Target Validation (e.g., siRNA, CRISPR) Target_ID->Validation HTS High-Throughput Screening (DMA Derivative Library) Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Validation->Lead_Opt In_Vitro_Workflow cluster_0 Primary Screening cluster_1 Secondary / MOA Assays cluster_2 Lead Candidate Selection Primary_Screen Cell Viability Assay (MTT) Multiple Cell Lines IC50 Determine IC50 Values Calculate Selectivity Index Primary_Screen->IC50 Apoptosis Apoptosis Assay (Annexin V / Caspase) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Target_Engage Target Engagement Assay (e.g., Western Blot for p-Kinase) IC50->Target_Engage Lead_Select Select Lead Candidate for In Vivo Studies Apoptosis->Lead_Select

Sources

Practical Synthesis of Tertiary Aniline Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of tertiary aniline derivatives is a cornerstone of molecular construction. These motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials, making their synthesis a critical skill in the modern chemical laboratory. This guide provides an in-depth exploration of contemporary and practical methods for the synthesis of tertiary anilines, moving beyond simple procedural lists to explain the underlying principles and rationale behind protocol choices.

Introduction: The Significance of Tertiary Anilines

Tertiary anilines are key structural motifs in numerous biologically active compounds. Their unique electronic and steric properties often play a crucial role in modulating the pharmacological activity of a molecule. Consequently, the development of robust and versatile synthetic methods to access these compounds is of paramount importance in the discovery and development of new chemical entities. This document details several powerful and widely employed strategies for the synthesis of tertiary anilines, including classical approaches and modern catalytic systems.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it stands as a cornerstone of modern organic synthesis for preparing aryl amines.[1][2] This palladium-catalyzed cross-coupling reaction allows for the coupling of an amine with an aryl halide or pseudohalide (e.g., triflate), offering a broad substrate scope and excellent functional group tolerance under relatively mild conditions.[1][3]

Mechanism and Key Principles

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves a palladium(0) species as the active catalyst.[1][4] The key steps are as follows:

  • Oxidative Addition: The aryl halide (Ar-X) reacts with the Pd(0) complex, leading to the formation of a Pd(II) intermediate.[1]

  • Amine Coordination and Deprotonation: The secondary amine coordinates to the Pd(II) complex. A base is then used to deprotonate the coordinated amine, forming an amido complex.[4]

  • Reductive Elimination: The crucial C-N bond is formed as the tertiary aniline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst for the next cycle.[1]

The choice of ligand is critical to the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent side reactions such as beta-hydride elimination.[4]

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(L_n)-X Ar-Pd(II)(L_n)-X Pd(0)L_n->Ar-Pd(II)(L_n)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L_n)-NR2 Ar-Pd(II)(L_n)-NR2 Ar-Pd(II)(L_n)-X->Ar-Pd(II)(L_n)-NR2 Amine Coordination & Deprotonation (HNR2, Base) Ar-Pd(II)(L_n)-NR2->Pd(0)L_n Regeneration Ar-NR2 Ar-NR2 Ar-Pd(II)(L_n)-NR2->Ar-NR2 Reductive Elimination Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Aniline Aniline Carbinolamine Carbinolamine Aniline->Carbinolamine Aldehyde_Ketone Aldehyde_Ketone Aldehyde_Ketone->Carbinolamine Iminium_Ion Iminium_Ion Carbinolamine->Iminium_Ion -H2O Tertiary_Aniline Tertiary_Aniline Iminium_Ion->Tertiary_Aniline [H] (e.g., STAB) SNAr_Mechanism Electron-deficient Aryl Halide Electron-deficient Aryl Halide Meisenheimer Complex Meisenheimer Complex Electron-deficient Aryl Halide->Meisenheimer Complex Addition of Amine (HNR2) Tertiary Aniline Tertiary Aniline Meisenheimer Complex->Tertiary Aniline Elimination of Leaving Group (X-) CH_Functionalization_Workflow Aniline with Directing Group Aniline with Directing Group C-H Activation C-H Activation Aniline with Directing Group->C-H Activation Metal Catalyst C-N Bond Formation C-N Bond Formation C-H Activation->C-N Bond Formation Coupling Partner Functionalized Aniline Functionalized Aniline C-N Bond Formation->Functionalized Aniline

Sources

Navigating the Frontier: A Proposed Research Framework for Evaluating (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine as a Novel Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The compound (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine presents a unique chemical architecture, combining a furan moiety, a secondary amine linker, and a dimethylaniline group. While current scientific literature lacks specific applications of this molecule as a chemical probe, its structural components are prevalent in bioactive molecules, suggesting a potential for interaction with biological systems. This document outlines a comprehensive, albeit prospective, research framework for the systematic evaluation of this compound as a novel chemical probe. We will delve into a hypothetical, multi-stage research plan designed to elucidate its biological activity, identify its molecular targets, and develop robust protocols for its use in cellular and biochemical assays. This guide is intended to serve as a roadmap for researchers venturing into the characterization of novel small molecules with therapeutic or investigational potential.

Introduction: The Rationale for Investigation

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. The utility of a chemical probe is defined by its potency, selectivity, and well-characterized mechanism of action. The structure of this compound contains several features of interest for chemical biology:

  • The Furan Ring: Furan moieties are found in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial and anticancer properties. They can act as bioisosteres for phenyl rings, influencing metabolic stability and target engagement.

  • The Dimethylaniline Moiety: The dimethylamino group is a common pharmacophore in FDA-approved drugs, often contributing to receptor binding, particularly in the context of neurological and psychiatric medications. It can also influence the compound's solubility and pharmacokinetic properties.

  • The Secondary Amine Linker: This flexible linker provides a crucial point for potential hydrogen bonding and conformational adaptation within a protein binding pocket.

Given these structural alerts, a systematic investigation is warranted to determine if this compound possesses the necessary characteristics to be developed into a useful chemical probe.

A Phased Approach to Characterization: From Phenotypic Screening to Target Deconvolution

We propose a multi-phase research plan to thoroughly characterize the potential of this compound.

Phase 1: Initial Profiling and Phenotypic Screening

The initial phase focuses on broad-spectrum screening to identify any potential biological activity.

Objective: To determine if the compound elicits any observable and reproducible cellular phenotype.

Experimental Workflow:

G cluster_0 Phase 1: Initial Profiling A Compound Synthesis & QC B Cell Viability Assays (e.g., MTT, CellTiter-Glo) A->B C High-Content Imaging A->C D Broad Kinase/GPCR Panel A->D E Data Analysis & Hit Identification B->E C->E D->E

Figure 1: Workflow for the initial profiling of a novel compound.

Protocol 1: General Cell Viability Assay (MTT)

  • Cell Seeding: Plate a panel of diverse cancer and non-cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM to 1 nM). Add the compound to the cells and incubate for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., staurosporine).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log of the compound concentration.

Table 1: Hypothetical Cell Viability Data

Cell LineIC50 (µM)
HeLa (Cervical Cancer)15.2
A549 (Lung Cancer)22.8
MCF7 (Breast Cancer)> 100
HEK293 (Normal Kidney)> 100

This table illustrates how data from a cell viability screen might be presented.

Phase 2: Target Identification and Validation

If a consistent and potent phenotype is observed, the next critical step is to identify the molecular target(s) of the compound.

Objective: To identify the protein(s) that directly bind to the compound and are responsible for its biological effects.

Experimental Workflow:

G cluster_1 Phase 2: Target Identification F Affinity Chromatography I Mass Spectrometry (Protein Identification) F->I G Drug Affinity Responsive Target Stability (DARTS) G->I H Computational Docking J Target Validation (e.g., siRNA, CRISPR) H->J I->J G cluster_2 Phase 3: Assay Development K Biochemical Assay (e.g., Enzyme Kinetics, Binding Assay) M Structure-Activity Relationship (SAR) Studies K->M L Cell-Based Assay (e.g., Reporter Gene, Western Blot) L->M N Selectivity Profiling M->N O Final Probe Characterization N->O

Figure 3: Workflow for assay development and probe optimization.

Conclusion and Future Directions

The journey from a novel chemical structure to a validated chemical probe is a rigorous, multi-step process. This compound stands at the very beginning of this path. The framework presented here provides a speculative but scientifically grounded approach to its characterization. Successful execution of these studies would not only elucidate the biological activity of this specific molecule but also potentially unveil new avenues for therapeutic intervention or biological discovery. The true value of this compound as a chemical probe awaits empirical validation through the systematic application of the principles and protocols outlined in this guide.

References

As this is a prospective framework, the references provided are to general methodologies and principles of chemical probe development, rather than to specific studies on the title compound.

  • Chemical Probes Portal. A resource for evaluating the quality and utility of chemical probes. [Link]

  • Blagg, J. (2012). Structure-activity relationships (SAR) and the discovery of drugs. In An Introduction to Medicinal Chemistry (5th ed., pp. 24-49). Oxford University Press.
  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Ong, S. E., & Mann, M. (2005). Mass spectrometry-based proteomics turns quantitative. Nature Chemical Biology, 1(5), 252-262. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this specific synthesis. As your dedicated application scientist, my goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction's causality, enabling you to diagnose issues and significantly improve your experimental outcomes.

The synthesis of this target molecule is primarily achieved through the reductive amination of 4-(dimethylamino)benzaldehyde with furan-2-ylmethanamine (furfurylamine). While straightforward in principle, this reaction is susceptible to several competing pathways that can drastically reduce the yield and purity of the final product. This guide addresses the most common challenges in a question-and-answer format, supported by detailed protocols and mechanistic insights.

Reaction Overview: The Reductive Amination Pathway

Reductive amination is a cornerstone of amine synthesis, involving two key stages:

  • Imine Formation: A nucleophilic attack of the primary amine (furfurylamine) on the carbonyl carbon of the aldehyde (4-(dimethylamino)benzaldehyde). This is a reversible reaction that forms a carbinolamine intermediate, which then dehydrates to form a Schiff base, or imine. The protonated form of the imine, the iminium ion, is the key electrophile in the subsequent reduction step.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to the desired secondary amine product.

The efficiency of this entire process hinges on balancing the conditions to favor imine formation while ensuring the selective reduction of the iminium ion without affecting the starting aldehyde.

Reductive_Amination_Workflow cluster_start Starting Materials cluster_reaction Reaction Stages SM1 4-(Dimethylamino)benzaldehyde Imine Imine/Iminium Ion Formation (Reversible, pH sensitive) SM1->Imine Condensation SM2 Furan-2-ylmethanamine (Furfurylamine) SM2->Imine Condensation Reduction Hydride Reduction (Irreversible) Imine->Reduction Add Reducing Agent Product This compound Reduction->Product

Caption: Overall workflow for the synthesis via reductive amination.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield is consistently low (<50%). What are the most common culprits?

A1: Low yields in this specific reductive amination are typically traced back to one of four issues:

  • Inefficient Imine Formation: The equilibrium between the starting materials and the imine may not be favorable under your reaction conditions. Water is a byproduct of this step, and its presence can push the equilibrium back towards the reactants, stalling the reaction.

  • Aldehyde Reduction Side Reaction: The reducing agent you are using may not be selective enough. Potent hydride donors like sodium borohydride (NaBH₄) can directly reduce the starting 4-(dimethylamino)benzaldehyde to (4-(dimethylamino)phenyl)methanol, consuming both the aldehyde and the reducing agent.[1][2]

  • Furan Ring Instability: The furan moiety is notoriously sensitive to strongly acidic conditions, which can cause polymerization or ring-opening side reactions.[3][4] If your reaction medium is too acidic (e.g., pH < 4), you risk degrading your starting amine and product.

  • Sub-optimal Stoichiometry: An incorrect ratio of amine to aldehyde can lead to the formation of side products. For instance, an excess of the aldehyde could potentially lead to the formation of tertiary amine byproducts.[3]

Q2: I suspect incomplete imine formation. How can I drive the reaction forward?

A2: To maximize imine concentration before reduction, you must effectively manage the water produced during the condensation step.

  • Expert Insight: The formation of the iminium ion, the species that is actually reduced, is most efficient under mildly acidic conditions (pH ~4-6).[1] This is a delicate balance; too acidic, and you protonate the starting amine, killing its nucleophilicity. Too basic, and the dehydration of the carbinolamine intermediate is inefficient.

  • Recommended Solutions:

    • Use a Dehydrating Agent: Add molecular sieves (3Å or 4Å) to the reaction mixture during the initial condensation phase to sequester water as it forms.

    • Catalytic Acid: Incorporate a catalytic amount of a weak acid, like acetic acid, to facilitate the dehydration step. This is particularly effective when using a pH-tolerant reducing agent like sodium triacetoxyborohydride.[5][6]

    • Azeotropic Removal: For larger-scale reactions, forming the imine in a solvent like toluene or benzene and removing water via a Dean-Stark apparatus is a classic and effective method before proceeding with the reduction.

Q3: My crude NMR/TLC shows a significant amount of (4-(dimethylamino)phenyl)methanol. How do I prevent this?

A3: The presence of the corresponding alcohol is a clear indication that your reducing agent is attacking the starting aldehyde. This is a common problem when using strong, unselective hydride donors.

  • Mechanistic Cause: Aldehydes are electrophilic. While the iminium ion is more electrophilic, a powerful reducing agent like NaBH₄ doesn't always discriminate well, especially if the iminium concentration is low.[1][2]

  • The Solution: Choose a Milder, More Selective Reducing Agent.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the reagent of choice for modern reductive aminations.[2][5] The electron-withdrawing acetate groups temper its reactivity, making it highly selective for the iminium ion over aldehydes or ketones. It is also tolerant of mildly acidic conditions, allowing for a convenient one-pot procedure where all reagents are mixed at the start.

    • Sodium Cyanoborohydride (NaBH₃CN): Like STAB, this reagent is also selective for iminium ions at acidic pH.[1] However, it is highly toxic due to the potential release of hydrogen cyanide gas upon acidification, making STAB a much safer alternative for routine lab work.

The following diagram illustrates the decision-making process for troubleshooting low yields.

Troubleshooting_Yield Start Low Yield Observed CheckCrude Analyze Crude Product (TLC, NMR, LCMS) Start->CheckCrude Cause1 High % of Starting Materials CheckCrude->Cause1 Predominant Species Cause2 Presence of Alcohol Byproduct CheckCrude->Cause2 Major Impurity Cause3 Polymeric/Baseline Material CheckCrude->Cause3 On TLC/Column Sol1 Inefficient Imine Formation Cause1->Sol1 Sol2 Non-Selective Reduction Cause2->Sol2 Sol3 Starting Material Degradation Cause3->Sol3 Action1 Action: - Add molecular sieves - Use catalytic AcOH - Allow more time for imine formation Sol1->Action1 Action2 Action: - Switch to NaBH(OAc)₃ (STAB) - Use a 2-step protocol if using NaBH₄ Sol2->Action2 Action3 Action: - Ensure pH is neutral or weakly acidic - Avoid strong acids (e.g., HCl) - Run reaction at or below RT Sol3->Action3

Caption: Troubleshooting logic for diagnosing sources of low yield.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase that gives good separation between the aldehyde, amine, and product (e.g., 20-40% Ethyl Acetate in Hexanes).

  • Staining is Key:

    • 4-(dimethylamino)benzaldehyde: UV active.

    • Furfurylamine: Does not stain well with standard KMnO₄ or p-anisaldehyde. A ninhydrin stain is most effective for visualizing this primary amine.

    • Product: UV active and may stain weakly with KMnO₄.

  • Monitoring Strategy: Run three lanes on your TLC plate: starting aldehyde, starting amine, and the co-spot/reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar spot (the product), indicates progress. The reaction is complete when the limiting starting material spot is gone.

Optimized Experimental Protocols

Here are two validated protocols. The first is a highly recommended one-pot method, while the second is a classic two-step approach useful when only NaBH₄ is available.

Protocol 1: High-Yield One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is preferred for its operational simplicity, mild conditions, and high selectivity.[5]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.0 eq).

  • Solvent: Dissolve the aldehyde in an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M concentration).

  • Amine Addition: Add furan-2-ylmethanamine (1.0-1.1 eq). A slight excess of the amine can help drive the reaction to completion.

  • Acid Catalyst (Optional but Recommended): Add glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Condensation: Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction: Continue stirring at room temperature for 3-12 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel. To prevent product streaking, pre-treat the silica with 1-2% triethylamine in the eluent system.

ParameterRecommended ConditionRationale
Reducing Agent Sodium TriacetoxyborohydrideHigh selectivity for iminium ion over aldehyde.[2][5]
Solvent Dichloromethane (DCM)Aprotic, good solubility for reagents, easily removed.
Stoichiometry 1.0 eq Aldehyde, 1.1 eq AmineSlight excess of amine ensures full conversion of the aldehyde.
Catalyst Acetic Acid (0.1 eq)Speeds up the rate-limiting dehydration step.[6]
Temperature Room TemperatureMild conditions prevent side reactions and degradation.
Protocol 2: Two-Step Synthesis via Sodium Borohydride Reduction

This method is useful if STAB is unavailable. It physically separates the imine formation from the reduction to prevent the aldehyde from being reduced.[5]

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1.0 eq) and furan-2-ylmethanamine (1.0 eq) in methanol (MeOH) (approx. 0.2 M).

    • Add activated 4Å molecular sieves to the flask.

    • Stir the mixture at room temperature for 2-4 hours, monitoring imine formation by TLC or ¹H NMR (disappearance of the aldehyde proton at ~9.8 ppm and appearance of the imine proton at ~8.3 ppm).

  • Preparation for Reduction:

    • Once imine formation is maximized, cool the reaction mixture to 0 °C in an ice bath. This mitigates the exotherm of the reduction.

  • Reduction:

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions. Control the addition rate to keep the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the resulting aqueous slurry with ethyl acetate (3x).

    • Proceed with washing, drying, and purification as described in Protocol 1.

References
  • PrepChem. (n.d.). Synthesis of 4-dimethylaminobenzaldehyde. Retrieved from [Link]

  • Sanderman Publishing House. (2022, October 17). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Furan-Based Diamine and Its Application in the Preparation of Bio-Based Polyimide. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Synthesis of Difurfuryl Diamines by the Acidic Condensation of Furfurylamine with Aldehydes and Their Mechanism of Formation. Retrieved from [Link]

  • Sciforum. (2023, November 15). Synthesis of New Representatives of Push-Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-. Retrieved from [Link]

  • MDPI. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Google Patents. (n.d.). US8901326B2 - Preparation of aminomethyl furans and alkoxymethyl furan derivatives from carbohydrates.
  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChem. (n.d.). 4-({[(furan-2-yl)methyl]amino}methyl)-n,n-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Active metal dependent side reactions for the reductive amination of furfural. Retrieved from [Link]

  • Google Patents. (n.d.). US4598159A - Process for producing furfurylamine and/or tetrahydrofurfurylamine.
  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • PubMed. (2020, October 17). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation Of Amines (Sucks!). Retrieved from [Link]

  • University of Michigan. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • ACS Publications. (n.d.). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. Retrieved from [Link]

  • Google Patents. (n.d.). US4347191A - Process for the preparation of 5-dimethylaminomethyl-2-furanmethanol.

Sources

Technical Support Center: Navigating the Purification Challenges of Furan-Containing Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Furan-containing amines are valuable structural motifs in pharmaceuticals, agrochemicals, and specialty materials, prized for their unique chemical reactivity.[1][2] However, this same reactivity presents significant challenges during their purification. The inherent acid sensitivity of the furan ring, coupled with the basicity and nucleophilicity of the amine, makes this class of compounds notoriously prone to degradation, polymerization, and oxidation.[3][4] This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource to troubleshoot common purification issues and implement robust, structure-preserving methodologies.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why did my furan-containing amine, which looked clean after the reaction, turn dark brown or black during silica gel chromatography or upon standing?

A1: This is the most common issue and is almost always due to acid-catalyzed degradation. Standard silica gel is inherently acidic (pH ≈ 4.5-5.5) due to the presence of silanol (Si-OH) groups on its surface.[5][6] The furan ring, especially when activated by an electron-donating amine substituent, is highly susceptible to protonation. This initial protonation event can trigger a cascade of irreversible reactions, including ring-opening and polymerization, leading to the formation of dark, high-molecular-weight humins or tars.[4][7]

Q2: My NMR/LC-MS shows multiple new impurities after a standard aqueous workup. What is likely happening?

A2: This often points to decomposition during the workup phase, especially if acidic conditions were used (e.g., an HCl wash to remove other basic impurities). The furan ring can undergo acid-catalyzed ring-opening in aqueous environments, leading to the formation of 1,4-dicarbonyl compounds or other degradation products.[7][8] It is critical to maintain neutral or slightly basic conditions throughout the extraction and washing steps.

Q3: What are the ideal storage conditions for purified furan-containing amines?

A3: Furan-containing amines are susceptible to both acid-catalyzed decomposition and oxidation.[9][10] Ideal storage involves several key precautions:

  • Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent air oxidation. Oxygen can react with the furan ring, especially in the presence of light or trace metals.[9][11]

  • Cold & Dark: Store at low temperatures (e.g., in a refrigerator or freezer at -20 °C) and in amber vials to protect from light, which can accelerate degradation.

  • Anhydrous Conditions: Moisture can facilitate decomposition pathways. Ensure the compound is thoroughly dried and stored over a desiccant if necessary.

Q4: Can I use reversed-phase (C18) chromatography for these compounds?

A4: Yes, and it can be an excellent alternative to normal-phase chromatography. In reversed-phase, basic amines are best separated when they are in their free-base form, which requires an alkaline mobile phase.[12] Using a mobile phase with a pH adjusted to be at least two units above the amine's pKa (e.g., using 0.1% triethylamine or ammonium hydroxide in the water/acetonitrile or water/methanol mobile phase) will deprotonate the amine, making it more hydrophobic and increasing its retention and separation efficiency.[12]

Section 2: In-Depth Troubleshooting Guide

Problem 1: Significant Decomposition or Streaking During Column Chromatography
  • Probable Cause: Strong interaction and subsequent reaction with the acidic silanol groups on the surface of standard silica gel.[6] This leads to either irreversible binding at the origin or a continuous degradation "streak" as the product moves down the column.

  • Solution Workflow: The primary goal is to eliminate acidic contact points. A decision-making process for selecting the appropriate chromatographic technique is essential.

    Caption: Decision tree for selecting a purification strategy.

  • Detailed Solutions & Data Comparison:

    Stationary PhaseMobile Phase ModifierAdvantagesDisadvantagesBest For
    Standard Silica Gel 1-3% Triethylamine (TEA) or Ammonia in MeOH[5][13]Readily available, cost-effective.Can be insufficient for highly sensitive compounds; TEA can be difficult to remove.Moderately sensitive amines where baseline impurities need removal.
    Basic Alumina None typically required.Excellent for purifying basic and neutral compounds; avoids acidic environment.[5][14]Different selectivity than silica; can catalyze other reactions (e.g., condensations).[14]Robust amines that are very acid-sensitive.
    Amine-Functionalized Silica None required.Specifically designed for basic compounds; provides a basic surface environment and maintains silica's particle size advantages.[6][12]More expensive than standard silica or alumina.High-value, sensitive furan-containing amines requiring high purity.
    Reversed-Phase C18 0.1% TEA or NH4OHExcellent for polar compounds; avoids acidic stationary phase issues.Requires aqueous mobile phases which can be harder to remove; high pH can degrade silica backbone over time.Polar furan-containing amines or when normal phase fails.
Problem 2: Low or No Recovery After Solvent Evaporation
  • Probable Cause 1: Volatility. Many simple furan-containing amines (like furfurylamine) have relatively low boiling points and can be lost during rotary evaporation, especially under high vacuum and elevated temperatures.

  • Probable Cause 2: Thermal Degradation. Heating the flask during evaporation can provide the energy needed to initiate decomposition, even in the absence of strong acid.

  • Solutions:

    • Temperature Control: Use a water bath temperature no higher than 30 °C.

    • Vacuum Control: Avoid using a high-vacuum pump if possible. A water aspirator or a diaphragm pump with a vacuum controller is preferable.

    • Final Drying: For the last traces of solvent, remove the flask from the rotovap and place it on a high-vacuum line (Schlenk line) at room temperature or in an ice bath.

    • Salt Formation (If applicable): If the final application allows, the amine can be converted to a stable, non-volatile salt (e.g., hydrochloride, oxalate) before final isolation. This is not suitable if the free base is required for the next step.

Section 3: Standard Operating Protocols

Protocol 1: Flash Chromatography Using Triethylamine-Deactivated Silica Gel

This protocol describes a standard method for purifying acid-sensitive compounds on regular silica gel.[13][15]

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) that gives your target compound an Rf value of ~0.2-0.3.

    • Prepare the bulk mobile phase for the column by adding 1-2% triethylamine (TEA) by volume to this solvent system. Example: For 1 L of 30% EtOAc/Hexanes, add 700 mL Hexanes, 300 mL EtOAc, and 10-20 mL of TEA.

  • Column Packing:

    • Pack the column with silica gel using the TEA-containing mobile phase as a slurry. .

    • Flush the packed column with at least two column volumes of the TEA-containing eluent. This step is crucial as it "deactivates" the acidic sites by allowing the TEA to adsorb.[13]

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Run the column using the TEA-containing mobile phase. Collect fractions and monitor by TLC.

  • Post-Purification Workup:

    • Combine the pure fractions. Be aware that TEA is high-boiling (89 °C) and can be difficult to remove. Co-evaporation with a lower-boiling solvent like dichloromethane or toluene can help. For highly pure samples, a mild acidic wash (e.g., dilute citric acid) can remove the TEA, followed by re-extraction of the product into an organic solvent, but this re-introduces acid sensitivity risks.

Protocol 2: Glassware Passivation for High-Purity Isolation

Trace acid residues on glassware surfaces can degrade sensitive compounds. Passivation creates an inert surface.[16][17]

  • Initial Cleaning: Thoroughly clean all glassware (flasks, vials, funnels) with soap and water, followed by rinsing with deionized water and then a solvent like acetone to dry.

  • Base Wash: Prepare a 1 M solution of sodium hydroxide. Carefully rinse the inside surfaces of the glassware with this solution. Let it stand for 10-15 minutes.

  • Rinsing: Thoroughly rinse the glassware with deionized water until the rinsate is neutral (check with pH paper).

  • Final Rinse: Rinse with a high-purity solvent (e.g., HPLC-grade acetone or ethanol) to remove residual water.

  • Drying: Dry the glassware in an oven at >120 °C for at least 4 hours, or preferably overnight. Assemble hot and allow to cool under a stream of inert gas (argon or nitrogen).

Section 4: Mechanistic Insights

The instability of furan-containing amines in acidic media is rooted in the electron-rich nature of the furan ring. The diagram below illustrates a simplified, generally accepted pathway for acid-catalyzed polymerization.

G cluster_initiation Initiation cluster_propagation Propagation FuranAmine Furan-Amine (Electron-Rich) ProtonatedFuran Protonated Intermediate (Reactive Electrophile) FuranAmine->ProtonatedFuran 1. Protonation at C5 (Rate-Limiting Step) Proton H+ Dimer Dimer Intermediate ProtonatedFuran->Dimer 2. Electrophilic Attack Nucleophile Another Furan-Amine Molecule (Nucleophile) Nucleophile->Dimer Polymer Polymerization (Brown/Black Tar) Dimer->Polymer 3. Propagation

Caption: Acid-catalyzed polymerization pathway of furan derivatives.

Mechanism Explained:

  • Protonation: The process begins with the protonation of the furan ring, typically at the C5 position, which is activated by the amine substituent. This step is often the rate-determining step and forms a highly reactive electrophilic intermediate.[7]

  • Electrophilic Attack: This reactive intermediate is then attacked by a nucleophile. In a concentrated solution, the most available nucleophile is another molecule of the furan-amine, leading to dimerization.

  • Propagation: This process continues, with the dimer and subsequent oligomers attacking more protonated intermediates, leading to a chain reaction that forms high-molecular-weight polymers, which are observed as insoluble, dark-colored tars.[3][4]

By understanding this mechanism, the rationale for using base-deactivated chromatography or maintaining neutral/basic conditions becomes clear: preventing the initial protonation step is key to preserving the integrity of the molecule.

References

  • Makarov, A. S., Uchuskin, M. G., & Trushkov, I. V. (n.d.).
  • (n.d.). Oxidative Cleavage of Furans. Organic Reactions.
  • Wang, L., et al. (n.d.). Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals.
  • (2025). Technical Support Center: Purification of Furan Reaction Mixtures. BenchChem.
  • Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
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  • (2021, September 22). Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis. Royal Society of Chemistry.
  • (n.d.). Column Chromatography Notes. University of Rochester, Department of Chemistry.
  • (2017, June 10).
  • (2022, April 22). Using neutral or basic alumina in column chromatography for purification of amines. Chemistry Stack Exchange.
  • (n.d.). Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
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  • Montoya, A., & Haynes, B. S. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
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  • (2025, August 6). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study.
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  • (2021, January 21). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE. European Patent Office - EP 4032881 A1 - Googleapis.com.
  • (n.d.). Chromatography: The Solid Phase. University of Rochester, Department of Chemistry.
  • (2020, August 20). Five Member Heterocycles Reactivity of Furan. YouTube.
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  • (n.d.). Furfurylamine. Chem-Impex.
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Technical Support Center: Stability of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine. This guide is intended for researchers, scientists, and drug development professionals to navigate and troubleshoot potential stability challenges encountered when working with this compound in solution. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.

Introduction to the Molecule and its Stability Profile

This compound is a multifunctional molecule incorporating three key chemical moieties: a furan ring, a benzylamine linker, and a dimethylaniline group. While this combination of functionalities offers significant potential in various research applications, it also presents specific stability considerations that must be carefully managed. The primary sources of instability arise from the susceptibility of the furan ring to acidic conditions and oxidation, and the tendency of the benzylamine and dimethylamino groups to undergo oxidation.

This guide will systematically address these potential degradation pathways, offering troubleshooting advice and preventative measures in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've prepared a stock solution of this compound in an acidic buffer and I'm observing a rapid loss of my compound. What is the likely cause?

A1: The most probable cause of degradation in acidic conditions is the acid-catalyzed hydrolysis of the furan ring.[1][2][3][4][5][6] The furan ring is known to be unstable in the presence of acid. The degradation process is initiated by the protonation of the furan's oxygen atom, which weakens the ring structure and leads to subsequent ring-opening.[4][5] This can result in the formation of various degradation products and a significant decrease in the concentration of your active compound.

Troubleshooting & Preventative Measures:

  • pH Adjustment: If your experimental protocol allows, adjust the pH of your solution to be neutral or slightly basic. Benzylamines are generally more stable in non-acidic environments.[7]

  • Aprotic Solvents: For stock solutions, consider using aprotic solvents such as DMSO or DMF, and perform dilutions into your aqueous buffer immediately before use.

  • Low Temperature: Store acidic solutions at low temperatures (2-8 °C) to slow down the rate of hydrolysis. However, this is a mitigative, not a preventative, measure.

  • Stability Study: Perform a preliminary stability study by incubating your compound in the intended buffer at various time points and analyzing for degradation.

Q2: My solution of the compound has developed a yellow or brownish tint upon storage. Does this indicate degradation?

A2: Yes, a change in color is a strong visual indicator of chemical degradation. This discoloration is likely due to oxidative processes. There are two primary sites for oxidation on your molecule: the furan ring and the dimethylamino group.

  • Furan Oxidation: The furan moiety can be oxidized, leading to the formation of colored polymeric or resinous materials.[1][2]

  • Dimethylamino Group Oxidation: The dimethylamino group on the phenyl ring can undergo oxidation, potentially forming colored radical species or quinone-like structures.[8] Autoxidation of similar compounds like 4-dimethylaminophenol is known to produce colored products.[8]

Troubleshooting & Preventative Measures:

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, it is highly recommended to degas your solvent and purge the vial headspace with an inert gas like argon or nitrogen.

  • Antioxidants: Depending on the nature of your experiment, the addition of a small amount of an antioxidant may be considered, but this should be validated to ensure it does not interfere with your downstream applications.

  • Light Protection: Store solutions in amber vials or wrapped in aluminum foil to protect from light, as photo-oxidation can also contribute to degradation.[9]

Q3: I'm seeing an unexpected peak in my HPLC or LC-MS analysis that grows over time. What could this be?

A3: The appearance of a new peak that increases in area over time is a classic sign of degradation. Based on the structure of this compound, this new peak could correspond to several potential degradation products:

  • Products of Furan Ring Opening: As discussed in Q1, acid-catalyzed hydrolysis can lead to various linear, unsaturated carbonyl compounds.

  • Oxidation Products: Oxidation of the benzylamine linker can lead to the formation of the corresponding imine and subsequently the benzaldehyde derivative.[10]

To identify the unknown peak, consider using high-resolution mass spectrometry (HRMS) to obtain an accurate mass and predict the elemental composition of the degradant.

Troubleshooting & Preventative Measures:

  • Fresh Solutions: The most reliable practice is to prepare solutions fresh for each experiment.

  • Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its potential degradation products.

  • Forced Degradation Study: To proactively identify potential degradants, you can perform a forced degradation study by subjecting your compound to stress conditions (e.g., acid, base, peroxide, heat, light) and analyzing the resulting solutions.

Experimental Protocols

Protocol 1: General Solution Preparation and Storage

This protocol is designed to minimize degradation during routine experimental use.

  • Solvent Selection: For primary stock solutions, use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Weighing: Weigh the compound in a controlled environment with minimal exposure to atmospheric moisture and light.

  • Dissolution: Dissolve the compound in the chosen solvent to the desired concentration. If necessary, gentle vortexing or sonication can be used.

  • Inert Gas Purging: Before sealing the vial, purge the headspace with a stream of dry argon or nitrogen for 15-30 seconds.

  • Storage: Store the stock solution at -20°C or -80°C in a light-protected container (e.g., amber vial).

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment by diluting the stock solution in your experimental buffer immediately before use.

Protocol 2: Performing a Basic Stability Study

This protocol outlines a simple experiment to assess the stability of your compound in a specific buffer.

  • Preparation: Prepare a solution of this compound in your experimental buffer at the final working concentration.

  • Initial Analysis (T=0): Immediately analyze a sample of the solution using a validated analytical method (e.g., HPLC-UV or LC-MS) to determine the initial peak area or concentration of the parent compound.

  • Incubation: Store the remaining solution under your typical experimental conditions (e.g., 25°C on the benchtop).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same analytical method.

  • Data Analysis: Plot the peak area or concentration of the parent compound against time. A significant decrease in the parent compound's signal over time indicates instability. Also, monitor for the appearance and growth of any new peaks.

Data Presentation

Table 1: Summary of Potential Stability Issues and Mitigation Strategies

Observed Issue Potential Cause Primary Moiety Involved Recommended Action
Rapid loss of compound in acidic bufferAcid-catalyzed hydrolysisFuran RingAdjust pH to neutral/basic; use aprotic stock solvents.
Solution turns yellow/brownOxidationFuran Ring, Dimethylamino GroupStore under inert gas; protect from light.
Appearance of new analytical peaksDegradationFuran Ring, Benzylamine LinkerPrepare solutions fresh; perform forced degradation studies to identify degradants.
Inconsistent experimental resultsGeneral DegradationMultipleFollow strict solution preparation and storage protocols; conduct stability studies in your experimental matrix.

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways for this compound.

cluster_acid Acid-Catalyzed Hydrolysis of Furan Ring A This compound B Protonated Intermediate A->B H+ C Ring-Opened Products (e.g., unsaturated carbonyls) B->C H2O

Caption: Acid-catalyzed degradation pathway of the furan moiety.

cluster_oxidation Oxidative Degradation Pathways D This compound E Imine Intermediate D->E [O] G Oxidized Furan Species D->G [O] H Dimethylamino Radical/Oxidized Species D->H [O] F Aldehyde Derivative E->F Hydrolysis

Caption: Potential oxidative degradation pathways.

References

  • Filo. (2025, May 19).
  • Brainly.in. (2025, May 21). di. (e) Explain, acidic hydrolysis of furan led to the formation of furan hydrochloride salt which turns...
  • Wessjohann, L. A., et al. (2010). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 87(5), 1587-1603.
  • Verma, A., et al. (2022). OH Radical-Initiated Oxidation of 1-Dimethylamino-2-Nitroethylene: A Theoretical Study. ACS Omega, 7(35), 31087-31098.
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  • Semantic Scholar. (2018, January 16). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • Energy & Fuels. (2017, December 20). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution.
  • ResearchGate. Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF.
  • ResearchGate.
  • National Institutes of Health. (2018). Furan in Thermally Processed Foods - A Review. PMC.
  • PubMed. (1981). Radical formation during autoxidation of 4-dimethylaminophenol and some properties of the reaction products.
  • MDPI. (2020). Synthesis, In Vitro Biological Evaluation, and Oxidative Transformation of New Flavonol Derivatives: The Possible Role of the Phenyl-N,N-Dimethylamino Group.
  • Organic Chemistry Portal. Benzylamines.
  • ResearchGate. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring | Request PDF.
  • Benchchem. "2-Piperidin-1-ylmethyl-benzylamine" stability problems in experimental conditions.
  • Gyan Sanchay. Factors Affecting Stability.

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overcoming side reactions in furan-2-ylmethylamine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for furan-2-ylmethylamine reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities and overcome common side reactions encountered when working with this versatile building block. Furan-2-ylmethylamine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, the inherent reactivity of the furan ring and the amine functionality can lead to a variety of undesired side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired products with higher purity and yield.

Understanding the Reactivity of Furan-2-ylmethylamine

Furan-2-ylmethylamine possesses two key reactive sites: the nucleophilic primary amine and the electron-rich furan ring. The furan ring is susceptible to electrophilic attack and can undergo ring-opening under acidic conditions.[3][4][5][6] The primary amine readily participates in common amine reactions such as acylation, alkylation, and reductive amination. The interplay of these reactive centers can lead to challenges such as self-condensation, polymerization, and furan ring degradation. This guide will address these specific issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: My reaction is turning dark, and I'm observing significant polymer formation.

Q: I'm attempting an N-alkylation of furan-2-ylmethylamine, but the reaction mixture is turning black, and I'm isolating a significant amount of intractable polymer. What is causing this, and how can I prevent it?

A: Dark coloration and polymerization are common issues when working with furan derivatives, especially under harsh reaction conditions. This is often due to the acidic degradation of the furan ring, which can initiate polymerization cascades.

Root Cause Analysis:

The furan ring is sensitive to strong acids and elevated temperatures.[3][4][7] Protonation of the furan ring can lead to ring-opening, forming reactive intermediates that readily polymerize.[3][5][6] In the context of an N-alkylation, the use of alkyl halides can generate hydrohalic acids as byproducts, which can catalyze this degradation.

Troubleshooting Workflow: Mitigating Polymerization

Caption: Troubleshooting workflow for polymerization.

Recommended Protocols & Explanations:

  • Control of Reaction Temperature: High temperatures accelerate the decomposition of furan rings. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually increasing the temperature only if necessary.

  • Use of a Scavenger Base: To neutralize the acid byproduct generated during alkylation with alkyl halides, the addition of a non-nucleophilic base is crucial.

BaseRationale
Diisopropylethylamine (DIPEA) A sterically hindered, non-nucleophilic base that effectively scavenges protons without competing in the alkylation reaction.
Potassium Carbonate (K₂CO₃) An inorganic base that is often effective and easily removed by filtration.
Cesium Carbonate (Cs₂CO₃) A more soluble and often more effective inorganic base than K₂CO₃.
  • Solvent Selection: The choice of solvent can significantly impact the stability of the furan ring.

    • Recommended: Aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (ACN), or Dimethylformamide (DMF).

    • Use with Caution: Protic solvents, especially in the presence of acid, can participate in ring-opening reactions.[3][6]

  • Alternative Alkylation Strategies: If polymerization persists, consider moving away from alkyl halides to greener and milder methods.

    • Reductive Amination: This is a highly efficient method for N-alkylation that involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ.[8][9][10][11] This method avoids the generation of acidic byproducts.

    • "Borrowing Hydrogen" or Hydrogen Autotransfer: This catalytic method uses alcohols as alkylating agents, with water as the only byproduct, making it an environmentally friendly option.[9][12]

Step-by-Step Protocol for Reductive Amination:

  • Dissolve furan-2-ylmethylamine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: My reaction is producing a significant amount of a higher molecular weight byproduct, suggesting self-condensation.

Q: I'm performing a reaction that requires acidic catalysis, and I'm observing a significant byproduct with a mass corresponding to the condensation of two furan-2-ylmethylamine molecules. What is this side reaction, and how can I suppress it?

A: The byproduct you are observing is likely the result of a self-condensation reaction. This is a common side reaction, especially under acidic conditions where the furan ring can be activated towards electrophilic attack by another protonated furan-2-ylmethylamine molecule or a related reactive intermediate.

Mechanistic Insight:

Under acidic conditions, the furan ring can be protonated, making it more electrophilic. The amine of a second furan-2-ylmethylamine molecule can then act as a nucleophile, attacking the activated furan ring of the first molecule. This can lead to a cascade of reactions, including dimerization and oligomerization.

Troubleshooting Diagram: Preventing Self-Condensation

Caption: Strategies to minimize self-condensation.

Mitigation Strategies:

  • Control of Reactant Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like self-condensation.

  • Choice of Acid Catalyst: The strength of the acid catalyst can have a profound effect.

    • Milder Acids: Consider using weaker Brønsted acids (e.g., acetic acid) or Lewis acids that are less prone to promoting furan ring decomposition.

Acid CatalystApplication Notes
Acetic Acid Often sufficient for reactions like the Pictet-Spengler, minimizing harsh conditions.
Trifluoroacetic Acid (TFA) A stronger acid, use in catalytic amounts and at low temperatures.
Lewis Acids (e.g., BF₃·OEt₂) Can be effective for certain transformations and may offer different selectivity compared to Brønsted acids.[13]
  • N-Protection: Protecting the amine functionality can prevent it from acting as a nucleophile in self-condensation reactions. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl). The protecting group can be removed in a subsequent step.

  • Order of Addition: In reactions involving another electrophile, adding the furan-2-ylmethylamine slowly to a solution of the electrophile and catalyst can help to keep the concentration of the free amine low, thereby minimizing self-condensation.

Issue 3: I'm attempting a Pictet-Spengler reaction and observing low yields and multiple side products.

Q: My Pictet-Spengler reaction with furan-2-ylmethylamine is not proceeding cleanly. What are the key parameters to optimize for this transformation?

A: The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydro-β-carboline and tetrahydroisoquinoline scaffolds.[13][14][15][16] However, its success with furan-2-ylmethylamine is highly dependent on carefully controlled reaction conditions to avoid side reactions of the furan ring.

Critical Parameters for Optimization:

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[14][15] For furan-2-ylmethylamine, the furan ring acts as the nucleophilic "aryl" component.

ParameterRecommendation & Rationale
Acid Catalyst Use the mildest acid necessary to promote the reaction. Acetic acid or catalytic amounts of a stronger acid like TFA at low temperatures are good starting points. Strong mineral acids should be avoided as they can cause extensive furan degradation.[4][7]
Solvent Aprotic solvents such as dichloromethane, toluene, or acetonitrile are generally preferred to minimize side reactions involving the solvent.
Temperature Maintain the lowest possible temperature to control the rate of side reactions. Many Pictet-Spengler reactions can proceed at room temperature or with gentle heating.
Aldehyde/Ketone Reactivity The electrophilicity of the carbonyl component is crucial. More reactive aldehydes will generally give better results under milder conditions.

Experimental Protocol for an Optimized Pictet-Spengler Reaction:

  • To a solution of furan-2-ylmethylamine (1.0 equiv) and the aldehyde (1.0-1.2 equiv) in dichloromethane at 0 °C, add trifluoroacetic acid (0.1-1.0 equiv) dropwise.

  • Stir the reaction at 0 °C to room temperature and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Purification of Furan-2-ylmethylamine Derivatives

Q: I'm having difficulty purifying my furan-2-ylmethylamine product. Are there any general tips?

A: The purification of furan-containing compounds can be challenging due to their potential instability on silica gel.

  • Column Chromatography:

    • Deactivate Silica Gel: It is often beneficial to use silica gel that has been treated with a base, such as triethylamine, to prevent degradation of the acid-sensitive furan ring. This can be done by adding 1-2% triethylamine to the eluent.

    • Rapid Purification: Do not let the compound sit on the column for an extended period.

  • Alternative Purification Methods:

    • Distillation: For thermally stable, volatile compounds, distillation under reduced pressure can be an effective purification method.

    • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining highly pure material.

    • Adsorption on Activated Carbon: In some cases, impurities can be removed by treating a solution of the crude product with activated carbon.[17]

References

  • Shu, R., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(3), 3497-3505. [Link]

  • Garedew, M., et al. (2016). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Catalysis Science & Technology, 6(18), 6891-6901. [Link]

  • Al-Mughaid, H., et al. (2020). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. Molecules, 25(23), 5696. [Link]

  • Shu, R., et al. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]

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  • BenchChem. (2025). "N-(furan-2-ylmethyl)propan-1-amine" solubility and stability studies. BenchChem.
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  • ResearchGate. (n.d.). Simplified reaction scheme for 2-methyl furan at low temperature.
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  • European Patent Office. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
  • ResearchGate. (2024). Synthesis of Biobased Furan Polyamides with Excellent Mechanical Properties: Effect of Diamine Chain Length.
  • BenchChem. (2025). Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. BenchChem.
  • LookChem. (n.d.). 2-FURAN-2-YL-ETHYLAMINE. LookChem.
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  • RSC Publishing. (n.d.). Enzymatic polymerization of furan-based polymers in biobased solvents. RSC Publishing.
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  • Dong, B., et al. (2025). N-Alkylation of Amines with 2,5-Furandimethanol to N,N'-Disubstituted 2,5-Bis(aminomethyl)furans Catalyzed by a Metal-Ligand Bifunctional Iridium Catalyst.
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  • ResearchGate. (n.d.). Synthesis of furan‐based amines using Ru/C catalyst.
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Technical Support Center: Optimizing Reaction Conditions for Substituted Dimethylaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted dimethylanilines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important class of compounds. Here, we will delve into the nuances of common synthetic methodologies, address frequently encountered challenges, and provide actionable troubleshooting advice to enhance your reaction outcomes.

Section 1: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and reliable method for the N,N-dimethylation of primary and secondary amines using formaldehyde and formic acid.[1][2] It is a reductive amination process that is particularly advantageous as it typically avoids the formation of quaternary ammonium salts.[1][3]

Frequently Asked Questions (FAQs)

Q1: My Eschweiler-Clarke reaction is sluggish or has stalled. What are the likely causes and how can I fix it?

A1: A stalled Eschweiler-Clarke reaction can often be attributed to a few key factors:

  • Insufficient Heat: This reaction generally requires heating, typically between 80-100°C, to proceed at a reasonable rate.[4] Ensure your reaction is maintained at the appropriate temperature.

  • Improper Stoichiometry: An excess of both formaldehyde and formic acid is crucial for driving the reaction to completion.[3] For primary amines, the reaction proceeds through two successive methylations.[2] A common protocol suggests using at least 1.8 equivalents of formic acid and 1.1 equivalents of a 37% aqueous formaldehyde solution per methyl group to be added.[3]

  • pH Issues: While the reaction is conducted in an acidic medium, the pH should not be excessively low. Highly acidic conditions can lead to the full protonation of the amine, rendering it non-nucleophilic.[5]

Troubleshooting Steps:

  • Verify the reaction temperature with an external thermometer.

  • If the reaction is still sluggish, consider a dropwise addition of a small amount of extra formaldehyde and formic acid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

Q2: I am observing significant byproduct formation in my Eschweiler-Clarke reaction. How can I improve the selectivity?

A2: Byproduct formation can arise from several sources. A common side reaction is the Leuckart-Wallach reaction, especially if other aldehydes or ketones are present as impurities.[6] Additionally, cyclization side reactions can occur with certain substrates.[5]

To enhance selectivity:

  • Purity of Reagents: Ensure the purity of your starting amine and reagents.

  • Control of Reaction Conditions: Adhering to the optimal temperature range (80-100°C) is important, as higher temperatures can sometimes promote side reactions.[4]

  • Work-up Procedure: A proper work-up is critical. After the reaction, the mixture should be cooled, diluted with water, and basified to a high pH (e.g., pH 11) to ensure the complete deprotonation of the tertiary amine product before extraction.[3]

Experimental Protocol: A General Procedure for the Eschweiler-Clarke Reaction
  • To the secondary amine (1.0 eq), add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq).[3]

  • Heat the mixture at 80°C for 18 hours.[3]

  • Cool the reaction to room temperature and add water and 1M HCl.[3]

  • Extract the aqueous phase with a suitable organic solvent (e.g., dichloromethane) to remove any non-basic impurities.

  • Basify the aqueous phase to pH 11 with a strong base (e.g., NaOH).[3]

  • Extract the product with an organic solvent (e.g., dichloromethane).[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography if necessary.[3]

Eschweiler_Clarke_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification Amine Substituted Aniline Reaction Reaction Amine->Reaction Reagents Formaldehyde & Formic Acid Reagents->Reaction Heating Heat (80-100°C) Quench Quench with H₂O/HCl Heating->Quench Cool Reaction->Heating Initiate Basify Basify to pH > 10 Quench->Basify Extract Extract with Organic Solvent Basify->Extract Purify Purify (e.g., Chromatography) Extract->Purify Product Substituted Dimethylaniline Purify->Product Isolate

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It offers a broad substrate scope and functional group tolerance, making it a versatile tool for the synthesis of substituted dimethylanilines.[8]

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is giving low yields. What are the critical parameters to optimize?

A1: Low yields in Buchwald-Hartwig aminations are often linked to the catalyst system and reaction conditions.

  • Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands are often required to facilitate the catalytic cycle.[8] For N,N-dimethylation, ligands like XPhos have been shown to be effective.[9]

  • Catalyst Precursor: The palladium source is also important. Precatalysts such as Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.[10]

  • Base Selection: The strength and nature of the base can significantly impact the reaction. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are frequently employed, although milder bases like K₃PO₄ can also be effective.[9][10]

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene or THF are typically used.[9][10] The reaction temperature often needs to be elevated (e.g., 80°C) to achieve good conversion.[9]

  • Exclusion of Air and Moisture: The catalytic system is sensitive to air and moisture. Reactions should be set up under an inert atmosphere (e.g., argon or nitrogen).[10]

Q2: How can I minimize the formation of hydrodehalogenation byproducts in my Buchwald-Hartwig reaction?

A2: Hydrodehalogenation, where the aryl halide is reduced instead of coupled, is a common side reaction.

  • Ligand and Catalyst Loading: Using an appropriate ligand-to-metal ratio is important. Insufficient ligand can lead to catalyst decomposition and side reactions.

  • Base Purity: Impurities in the base can sometimes contribute to hydrodehalogenation. Using a high-purity base is recommended.

  • Water Content: Rigorous exclusion of water is crucial, as it can be a proton source for the hydrodehalogenation pathway.

Data Presentation: Comparison of Ligands for Buchwald-Hartwig Amination
LigandTypical SubstratesKey Advantages
XPhos Aryl triflates, aryl chloridesHigh activity, good for sterically hindered substrates.[9]
RuPhos Aryl halidesEffective for a broad range of substrates.[10]
BrettPhos Primary aminesGood for coupling with primary amines.[11]
BINAP Aryl iodides and triflatesBidentate ligand, can improve reaction rates.[7]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl Ar-Pd(II)-X(L₂) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + HNMe₂ PdII_Amine [Ar-Pd(II)-NHMe₂(L₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NMe₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NMe₂ RedElim->Product

Section 3: Reductive Amination

Reductive amination is a versatile method for preparing amines from carbonyl compounds. For the synthesis of substituted dimethylanilines, this typically involves the reaction of a substituted aniline with an aldehyde or ketone, followed by reduction of the intermediate imine.

Frequently Asked questions (FAQs)

Q1: My one-pot reductive amination is not working well. Should I be doing a two-step procedure?

A1: Both one-pot and two-step reductive aminations have their merits.

  • One-Pot (Direct) Reductive Amination: In this approach, the amine, carbonyl compound, and reducing agent are all present in the reaction mixture.[12] This is often more convenient. However, a key challenge is the potential for the reducing agent to reduce the starting carbonyl compound before it can form the imine.[13]

  • Two-Step (Indirect) Reductive Amination: Here, the imine is formed first, and then the reducing agent is added. This can provide better control and higher yields, especially if the starting carbonyl is sensitive to reduction.[14]

If your one-pot reaction is failing, consider a two-step approach. You can often monitor the formation of the imine by TLC or NMR before adding the reducing agent.

Q2: What is the best reducing agent for my reductive amination?

A2: The choice of reducing agent is critical and depends on the specific substrates and reaction conditions.

  • Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent. However, it can also reduce aldehydes and ketones, so it's often better suited for a two-step procedure.[13]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective for the reduction of imines in the presence of carbonyls, especially at mildly acidic pH.[12][13] However, it is toxic and can release hydrogen cyanide, so it must be handled with care.[12]

  • Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is often the reagent of choice for one-pot reductive aminations.[12][15] It is less toxic than sodium cyanoborohydride.[16]

  • Catalytic Hydrogenation (H₂/Pd): A clean and effective method, but it may not be compatible with other reducible functional groups in the molecule.[12]

Data Presentation: Comparison of Reducing Agents for Reductive Amination
Reducing AgentSelectivityKey Considerations
NaBH₄ Less selectiveCan reduce starting carbonyls; best for two-step procedures.[13]
NaBH₃CN Highly selective for iminesToxic; requires careful handling.[12][16]
NaBH(OAc)₃ (STAB) Highly selective for iminesMild, less toxic, good for one-pot reactions.[15][16]
H₂/Pd HighRequires specialized equipment; potential for over-reduction.[12]

Section 4: Purification Strategies

The purification of substituted dimethylanilines can sometimes be challenging due to the presence of unreacted starting materials or byproducts with similar physical properties.

Q1: How can I effectively remove unreacted primary or secondary aniline from my final product?

A1: A common and effective method is to use acetic anhydride.[17]

  • Acylation: Refluxing the crude product with excess acetic anhydride will acylate the primary and secondary amines, converting them into amides.[17]

  • Distillation/Extraction: The desired tertiary amine, which does not react with acetic anhydride, can then be separated from the higher-boiling amides by distillation or by an acidic extraction.[17]

Q2: Fractional distillation is not effectively separating my desired dimethylaniline from its isomers. What are my options?

A2: The boiling points of aniline isomers can be very close, making simple or even fractional distillation challenging.[18]

  • High-Efficiency Fractional Distillation: Using a column with a high number of theoretical plates (e.g., a spinning band column) and a high reflux ratio can improve separation.[18]

  • Crystallization: If the product is a solid, recrystallization can be a very effective purification method.[18] It may also be possible to form a salt (e.g., a hydrochloride salt) of the amine, which can then be purified by recrystallization before liberating the free base.[18]

  • Preparative Chromatography: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[18]

References

  • Benchchem. (n.d.). Comparative analysis of different reducing agents in amination.
  • Grokipedia. (n.d.). Eschweiler–Clarke reaction.
  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction.
  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • PubMed. (n.d.). Reductive amination of tertiary anilines and aldehydes.
  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • Wikipedia. (2023). Reductive amination.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.
  • LookChem. (n.d.). Purification of N,N-Dimethylaniline.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2,6-Dimethylaniline.
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction.
  • Google Patents. (n.d.). Method for purifying N, N-dimethylaniline by acid anhydride.
  • Chemical Vendor. (n.d.). The Chemistry of 2,3-Dimethylaniline: Synthesis, Reactions, and Computational Insights.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • ResearchGate. (2020). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.
  • Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
  • ResearchGate. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline.
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction.
  • Chemical Reviews. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • ResearchGate. (n.d.). The Leuckart Reaction.
  • Sigma-Aldrich. (n.d.). Buchwald Catalysts & Ligands.
  • Quora. (2021). How would you separate a mixture of aniline, N-methylaniline and N,N-dimethylaniline using chemical separation method?.
  • Benchchem. (n.d.). Comparative study of different catalysts for 2,6-Dimethylaniline synthesis.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | The Journal of Organic Chemistry.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?.
  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction.
  • SIELC Technologies. (n.d.). Separation of N,N-Dimethylaniline on Newcrom R1 HPLC column.
  • ResearchGate. (2025). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines.
  • Nature. (2016). ortho-Selective C–H addition of N,N-dimethyl anilines to alkenes by a yttrium catalyst.
  • Pearson. (n.d.). Reductive Amination Practice Problems | Test Your Skills with Real Questions.
  • RSC Publishing. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
  • Benchchem. (n.d.). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
  • ResearchGate. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?.
  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product..
  • RSC Publishing. (n.d.). Unexpected products from the formylation of N,N-dimethylanilines with 2-formamidopyridine in POCl3.
  • Beilstein Journal of Organic Chemistry. (2024). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation.
  • ACS Publications. (2026). N N Coupling and Rearrangement of Arylamines with N-Nitrosoaromatics: Synthesis of Unsymmetric Azobenzenes | Organic Letters.

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Technical Support Center: Troubleshooting the Synthesis of Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Welcome to the technical support center for furan ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of furan derivatives. The following information is structured in a question-and-answer format to directly address specific experimental issues, providing both mechanistic insights and actionable troubleshooting steps.

Section 1: Low Reaction Yields & Incomplete Reactions

Low yields are one of the most frequent hurdles in furan synthesis. The root cause often lies in suboptimal reaction conditions, inherent substrate limitations, or the stability of the furan product itself.

Q1: My Paal-Knorr furan synthesis is resulting in a low yield, even though my starting 1,4-dicarbonyl seems to be consumed. What's going wrong?

A1: This is a classic issue in Paal-Knorr synthesis, which relies on the acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2][3] Even with complete consumption of the starting material, low yields often point towards side reactions or product degradation.[4]

Causality & Troubleshooting Steps:

  • Product Degradation: Furan rings, particularly those with electron-donating substituents, are susceptible to degradation under strongly acidic conditions and high temperatures.[4][5] This can lead to polymerization or ring-opening, forming a dark, tarry substance instead of your desired product.[6]

    • Solution: Monitor the reaction closely with TLC or GC-MS and aim to work up the reaction as soon as the starting material is consumed to minimize prolonged exposure to harsh conditions.[1][6] Consider using milder reaction conditions. Microwave-assisted synthesis has been shown to decrease reaction times and improve yields.[1][7]

  • Incomplete Dehydration: The final step of the Paal-Knorr synthesis is the dehydration of a cyclic hemiacetal intermediate.[4][8] If water is not effectively removed, the equilibrium may not favor the furan product.[4]

    • Solution: For reactions run in a suitable solvent like toluene, using a Dean-Stark apparatus can effectively remove water as it forms, driving the reaction to completion.[6][9]

  • Catalyst Choice: While strong mineral acids like H₂SO₄ are traditional, they can be too harsh for sensitive substrates.[1][4]

    • Solution: Explore milder Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid acid catalysts (e.g., clays, montmorillonite) which can offer higher selectivity and easier workup.[4] Iodine has also been reported as an effective catalyst under mild conditions.[4]

Q2: I'm attempting a Feist-Benary synthesis, but the reaction seems to stall, and I'm not isolating the expected furan. What is the likely issue?

A2: The Feist-Benary synthesis, which involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base, can sometimes be halted at a hydroxydihydrofuran intermediate.[1][6] This is often referred to as an "interrupted" Feist-Benary reaction.[6] The final dehydration step to form the aromatic furan ring frequently requires acidic conditions.[6]

Causality & Troubleshooting Steps:

  • Lack of Dehydration Catalyst: The initial base-catalyzed condensation may proceed efficiently, but the subsequent dehydration to the aromatic furan may not occur spontaneously.

    • Solution: After the initial base-catalyzed reaction, a careful, catalytic addition of an acid (e.g., HCl) can promote the final dehydration step to furnish the furan.[6]

  • Inappropriate Base Selection: The choice of base is critical. While a base is necessary for the initial condensation, a strong base like sodium hydroxide can lead to unwanted side reactions such as ester hydrolysis.[1][6]

    • Solution: Milder bases like pyridine or triethylamine are often preferred to avoid these complications.[6][10]

Section 2: Side Product Formation & Purification Challenges

The formation of side products can complicate purification and significantly reduce the yield of the desired furan derivative. Understanding the potential side reactions for a given synthetic route is key to mitigating them.

Q3: During the acid-catalyzed dehydration of fructose to 5-hydroxymethylfurfural (HMF), I'm observing a significant amount of black, insoluble solids. How can I minimize this?

A3: The black, insoluble solids you are observing are "humins," which are complex polymers formed from the condensation of intermediates and the HMF product itself.[6] Humin formation is a major side reaction in the acid-catalyzed dehydration of carbohydrates.[6][11]

Causality & Troubleshooting Steps:

  • HMF Instability in Acid: The desired product, HMF, is itself unstable under the acidic reaction conditions and can degrade or polymerize to form humins.

    • Solution: Employ a biphasic reaction system. By using an organic solvent to continuously extract HMF from the acidic aqueous phase as it is formed, you can prevent its degradation.[6] This approach has been shown to significantly improve the isolated yield of HMF.

Q4: My Feist-Benary synthesis is producing a mixture of furan isomers. How can I improve the regioselectivity?

A4: The formation of isomers in a Feist-Benary synthesis can occur if the intermediate tricarbonyl compound undergoes a competing Paal-Knorr type cyclization.[6] The regioselectivity is influenced by both steric and electronic factors of the substrates.[6]

Causality & Troubleshooting Steps:

  • Competing Cyclization Pathways: The intermediate formed after the initial alkylation has multiple potential cyclization pathways, only one of which leads to the desired product.

    • Solution: The structure of your α-halo ketone and β-dicarbonyl compound are the primary determinants of regioselectivity.[6] While difficult to alter post-reaction, careful consideration of the steric and electronic properties of your starting materials during the experimental design phase is crucial. In some cases, modifying the reaction conditions (e.g., solvent, temperature) may slightly favor one pathway over another, but substrate control is generally dominant.

Q5: I'm struggling to purify my polar furan derivative using normal-phase column chromatography. The compound either doesn't move from the baseline or streaks badly.

A5: Highly polar compounds often exhibit strong interactions with the acidic silica gel stationary phase, leading to poor separation.

Causality & Troubleshooting Steps:

  • Strong Analyte-Stationary Phase Interaction: Polar functional groups on your furan derivative (e.g., hydroxyls, amines, carboxylic acids) can bind tightly to the silanol groups on the silica surface.

    • Solution 1: Modify the Mobile Phase. Increase the polarity of your eluent. Adding methanol to a dichloromethane or ethyl acetate mobile phase can help elute highly polar compounds.[12] For basic furan derivatives, adding a small amount of a base like triethylamine or ammonia to the mobile phase can mitigate interactions with the acidic silica.[12]

    • Solution 2: Switch to Reverse-Phase Chromatography. If your compound is sufficiently water-soluble, reverse-phase chromatography is an excellent alternative.[12] A non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol), causing polar compounds to elute earlier.[12]

    • Solution 3: Consider HILIC. For very polar compounds that are not retained in reverse-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful technique.[12]

Section 3: Reaction Optimization & Modern Methodologies

Optimizing reaction conditions and exploring modern synthetic methods can often overcome the limitations of classical approaches.

Q6: My gold-catalyzed cycloisomerization of an acetylenic acetal to a furan is not working. What are the common points of failure?

A6: Gold-catalyzed reactions are powerful but can be sensitive to several factors.

Causality & Troubleshooting Steps:

  • Inactive Catalyst: Gold catalysts can be deactivated by impurities or improper storage.[13]

    • Solution: Ensure you are using a fresh, properly stored catalyst.[13]

  • Presence of Inhibitors: Impurities in the starting materials or solvents can poison the catalyst.[13]

    • Solution: Use purified, dry reagents and solvents.[13][14]

  • Suboptimal Reaction Conditions: The reaction may require specific temperatures or solvent conditions to proceed efficiently.[13]

    • Solution: Systematically screen reaction parameters such as catalyst loading (typically 1-5 mol%), temperature, and solvent.[13] Dichloromethane and toluene are commonly used for these types of cyclizations.[13]

Q7: Are there palladium-catalyzed methods that offer an alternative to traditional furan syntheses?

A7: Yes, palladium-catalyzed reactions have emerged as a versatile tool for constructing furan rings, often under milder conditions than classical methods.

Methodology Overview:

  • Palladium-Catalyzed One-Pot Synthesis: A notable method involves the reaction of 1,3-diketones and alkenyl bromides in the presence of a palladium catalyst.[15]

    • Optimized Conditions: Studies have shown that PdCl₂(CH₃CN)₂ can be a highly efficient catalyst, achieving high yields in relatively short reaction times.[15] The reaction typically utilizes a base like K₂CO₃ and an oxidant such as CuCl₂ in a solvent like dioxane at elevated temperatures.[15]

  • Domino Processes: More complex, highly substituted furans can be generated through palladium-catalyzed domino processes, such as a formal anti-carbopalladation of internal alkynes followed by cyclization and elimination.[16]

Visual Aids & Workflows

To further assist in troubleshooting and understanding the synthetic pathways, the following diagrams are provided.

Paal_Knorr_Troubleshooting Start Low Yield in Paal-Knorr Synthesis Check_Conversion Is Starting Material Fully Consumed? Start->Check_Conversion Incomplete_Rxn Incomplete Reaction Check_Conversion->Incomplete_Rxn No Side_Reactions Side Reactions or Product Degradation? Check_Conversion->Side_Reactions Yes Optimize_Catalyst Optimize Catalyst: - Milder Lewis Acid - Solid Acid Catalyst Incomplete_Rxn->Optimize_Catalyst Remove_Water Ensure Water Removal: - Dean-Stark Trap Incomplete_Rxn->Remove_Water Degradation Product Degradation Side_Reactions->Degradation Yes (Tarry mixture) Purification_Loss Purification Issues Side_Reactions->Purification_Loss No Milder_Conditions Use Milder Conditions: - Lower Temperature - Shorter Time - Microwave Synthesis Degradation->Milder_Conditions Optimize_Purification Optimize Purification: - Alternative Chromatography Purification_Loss->Optimize_Purification

Caption: Troubleshooting workflow for low yield in Paal-Knorr furan synthesis.

Feist_Benary_Troubleshooting Start {Feist-Benary Reaction Stalled} Intermediate Intermediate Formed: Hydroxydihydrofuran Start->Intermediate Base_Check {Base Selection Check|Is a strong base (e.g., NaOH) used?} Start->Base_Check Dehydration Final Dehydration Step Fails Intermediate->Dehydration Solution Solution Add Catalytic Acid (e.g., HCl) Post-Condensation to Promote Dehydration Dehydration->Solution Base_Check->Dehydration No Side_Reaction Side Reactions Possible e.g., Ester Hydrolysis Base_Check->Side_Reaction Yes Base_Solution Solution Use Milder Base (e.g., Pyridine, Triethylamine) Side_Reaction->Base_Solution

Caption: Troubleshooting stalled Feist-Benary reactions.

Experimental Protocols

Protocol 1: Microwave-Assisted Paal-Knorr Furan Synthesis

This protocol provides a general guideline for improving yields and reducing reaction times in the Paal-Knorr synthesis.

  • Setup: In a microwave-safe reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol).

  • Reagents: Add a suitable solvent (e.g., toluene, 5 mL) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 mmol).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).[7]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary

Synthesis MethodKey ReactantsTypical ConditionsCommon IssuesYield Range
Paal-Knorr 1,4-DicarbonylAcid catalyst (H₂SO₄, p-TsOH), heatProduct degradation, incomplete dehydrationVariable, can be high (>90%) with optimization
Feist-Benary α-Halo Ketone, β-DicarbonylBase (Pyridine, Et₃N), then acid catalystStalling at intermediate, low regioselectivityModerate to good (50-80%)
From Carbohydrates Fructose, GlucoseAcid catalyst (HCl, H₂SO₄), heatHumin formationVariable, highly dependent on conditions
Pd-Catalyzed 1,3-Diketone, Alkenyl BromidePdCl₂(CH₃CN)₂, K₂CO₃, CuCl₂, 80°CCatalyst deactivationGood to excellent (up to 94%)[15]

References

  • Troubleshooting common issues in furan ring synthesis - Benchchem.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed.
  • Technical Support Center: Paal-Knorr Furan Synthesis Troubleshooting - Benchchem.
  • General scheme of the study of furan stability. - ResearchGate.
  • Common side reactions in the synthesis of furans - Benchchem.
  • Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI.
  • optimizing reaction conditions for furan synthesis from 1,1-Diethoxyhex-2-yne - Benchchem.
  • Technical Support Center: Furan Ring Stability and Degradation - Benchchem.
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  • Paal–Knorr synthesis - Wikipedia. Available at: [Link]

  • The Journal of Organic Chemistry Ahead of Print - ACS Publications. Available at: [Link]

  • Synthesis of Highly Substituted Furans by a Cascade of Formal anti-Carbopalladation/Hydroxylation and Elimination | Organic Letters - ACS Publications. Available at: [Link]

  • A Technical Guide to the Discovery and Synthesis of Novel Furan Derivatives - Benchchem.
  • Improving yields on alkylfuran synthesis : r/Chempros - Reddit. Available at: [Link]

  • Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride - ORBi. Available at: [Link]

  • Feist–Benary synthesis Assignment Help - Expertsmind.com. Available at: [Link]

  • Technical Support Center: Purification of Polar Furan Derivatives by Chromatography - Benchchem.
  • Paal-Knorr Furan Synthesis - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Furan Ring Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting protocols for managing the stability of furan rings in acidic environments. Furan moieties are common in pharmaceuticals and bio-based platform chemicals, yet their inherent sensitivity to acid presents a significant challenge in synthesis, workup, and formulation. This document is designed to explain the underlying mechanisms of degradation and provide actionable strategies to mitigate these issues in your experiments.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of furan ring degradation in acidic media?

A1: The degradation of furan rings in acidic conditions is not a simple decomposition but a well-defined, multi-step process known as acid-catalyzed hydrolysis or ring-opening.[1] The process is initiated by the protonation of the furan ring, which is the rate-limiting step in the overall degradation pathway.[2][3][4][5]

The key steps are:

  • Protonation: An acidic proton from the medium protonates the furan ring. This occurs preferentially at the α-carbon (the carbon atom adjacent to the oxygen), as this position is more activated.[1][2][3]

  • Nucleophilic Attack: A nucleophile, typically a solvent molecule like water, attacks the protonated furan.[1][2] This leads to the formation of unstable furanol intermediates, such as 2,5-dihydro-2-furanol.[1][2][3]

  • Ring-Opening: Subsequent protonation of the ring's oxygen atom in the furanol intermediate weakens the C-O bond, triggering the ring to open.[1][2][3] This final step yields a 1,4-dicarbonyl compound or its derivatives, like 4-hydroxy-2-butenal.[1][2][3]

This pathway highlights the critical role of both acid (as a catalyst) and a nucleophile (like water) in the degradation process.

Furan_Degradation_Pathway cluster_0 Initiation (Rate-Limiting) cluster_1 Ring Cleavage Cascade Furan Furan Ring ProtonatedFuran Protonated Furan (α-position) Furan->ProtonatedFuran + H+ Furanol Furanol Intermediate ProtonatedFuran->Furanol + H2O (Nucleophilic Attack) RingOpened 1,4-Dicarbonyl Compound Furanol->RingOpened + H+ (Ring Opening)

Caption: Acid-catalyzed degradation pathway of the furan ring.

Troubleshooting Guide: Common Experimental Issues
Q2: During an acidic workup (e.g., with aqueous HCl), my furan-containing product turned into a black, insoluble tar. What's happening and how can I prevent it?

A2: The formation of black, insoluble material is a classic sign of furan polymerization.[6][7] While ring-opening is one degradation pathway, under many conditions, especially with strong Brønsted acids and in the presence of water, polymerization can dominate.[6][7] The reactive intermediates formed during protonation can attack other furan molecules, leading to complex, cross-linked polymers, often referred to as humins.[8]

Troubleshooting & Optimization:

  • Lower the Temperature: Perform the acidic wash or extraction at 0-5 °C. Lower temperatures significantly decrease the rates of both polymerization and ring-opening.

  • Use Milder Acids: Replace strong mineral acids like HCl or H₂SO₄ with weaker organic acids (e.g., acetic acid) or a buffered acidic solution (e.g., pH 4-5 buffer) if your protocol allows.[4] Special care is needed during acidic workups to prevent side reactions.[4]

  • Minimize Contact Time: Do not let your organic phase sit in contact with the acidic aqueous phase for an extended period. Perform the wash or extraction quickly and immediately move to the next step.

  • Change the Solvent: In some cases, solvents can suppress polymerization. For instance, converting furan in methanol instead of water has been shown to suppress polymerization and favor other reaction pathways.[6][7] Polar aprotic solvents like DMF may also have a stabilizing effect.[9][10]

  • Isolate as a Salt: If your compound has a basic handle, consider isolating it as a salt without a full aqueous workup. Conversely, if the furan has an acidic group, you might isolate it as a salt by adding a base to the crude mixture, avoiding the "acid-to-neutral" step where the furan is most vulnerable.[11]

Q3: My reaction seems to work, but after purification, I see new, unexpected peaks in my NMR and LC-MS that suggest my furan compound has degraded. What are these byproducts likely to be?

A3: If you are not observing polymerization, the soluble byproducts are most likely the result of the hydrolytic ring-opening pathway. The primary degradation products are typically 1,4-dicarbonyls.[1] Depending on the starting furan and reaction conditions, these initial products can undergo further reactions.

Common Degradation Products:

  • 1,4-Dicarbonyls: The direct result of ring-opening (e.g., succinaldehyde from unsubstituted furan).[6]

  • Levulinic Acid and Formic Acid: These are common byproducts, especially from the degradation of substituted furans like 5-hydroxymethylfurfural (HMF) or 2-hydroxyacetylfuran (2-HAF).[8][12][13][14]

  • Aldol Condensation Products: The newly formed dicarbonyls are reactive and can undergo self-condensation or cross-condensation reactions, leading to a complex mixture of products.

Troubleshooting_Workflow Start Unexpected Degradation of Furan Compound Issue_Type What is the nature of the degradation? Start->Issue_Type Polymer Insoluble Black Tar (Polymerization) Issue_Type->Polymer Insoluble Product Soluble Soluble Byproducts (Ring-Opening) Issue_Type->Soluble Soluble Byproducts Sol_Polymer Lower Temperature Use Milder Acid Minimize Contact Time Change Solvent Polymer->Sol_Polymer Sol_Soluble Reduce Water Content Use Aprotic Solvent Buffer the pH Protect Furan Ring Soluble->Sol_Soluble

Caption: Troubleshooting workflow for furan degradation.

Key Experimental Factors & Data Summary

The stability of a furan ring is not absolute; it is highly dependent on a range of experimental variables. Understanding these factors is key to designing robust synthetic and purification protocols.

FactorInfluence on Degradation RateCausality & Experimental Considerations
Acid Strength & Type High: Stronger acids (lower pKa) or higher concentrations accelerate degradation.[1]The rate-limiting step is protonation, which is directly dependent on H+ activity. Both Brønsted (e.g., HCl) and Lewis acids can catalyze the reaction.[15] Consider using the mildest acid compatible with your reaction.
Temperature High: Increased temperature exponentially increases the reaction rate.Degradation is a chemical reaction with activation energy.[13][14] Running reactions or workups at lower temperatures is a primary method for improving stability.
Solvent / Water Content High: The presence of water is often crucial as it acts as the nucleophile for ring-opening.[1][15]In aqueous media, polymerization and hydrolysis are often competing.[6][7] Using anhydrous conditions or polar aprotic solvents can significantly enhance stability.[9][10]
Substituents Variable: Electron-donating groups can activate the ring towards polymerization, while electron-withdrawing groups may offer some stability.[1]The electronic nature of substituents alters the electron density of the furan ring, affecting the ease of protonation and subsequent reactions.[1]
Experimental Protocol: Furan Stability Test

This protocol provides a general method to quickly assess the stability of a novel furan-containing compound under specific acidic conditions before committing to a large-scale reaction or workup.

Objective: To determine the stability of a furan compound in a given acidic medium over time.

Materials:

  • Furan-containing compound of interest

  • Chosen acidic solution (e.g., 1M HCl, 10% Acetic Acid in water)

  • Internal standard (IS) (e.g., durene, biphenyl; must be stable under test conditions and not co-elute with the analyte)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Vials for time points (e.g., 2 mL HPLC vials)

  • Analytical instrument (e.g., GC-MS, LC-MS, or NMR)

Methodology:

  • Stock Solution Preparation:

    • Prepare a stock solution of your furan compound at a known concentration (e.g., 10 mg/mL) in a suitable solvent.

    • Prepare a separate stock solution of the internal standard at a known concentration.

  • Reaction Setup:

    • In a larger vial, add the desired volume of the acidic solution (e.g., 5 mL).

    • If required for solubility, a co-solvent can be used, but be mindful of its potential role in the reaction.

    • Place the vial in a temperature-controlled bath set to the desired experimental temperature (e.g., 25 °C).

  • Initiation and Sampling (T=0):

    • Add a precise amount of the furan compound stock solution and the internal standard stock solution to the acidic medium.

    • Immediately withdraw the first aliquot (e.g., 0.5 mL). This is your T=0 sample.

  • Quenching and Extraction:

    • Immediately add the aliquot to a vial containing an excess of quenching solution (e.g., 1 mL of sat. NaHCO₃) and the extraction solvent (e.g., 1 mL of ethyl acetate).

    • Vortex vigorously for 30 seconds.

    • Allow the layers to separate. Transfer the organic layer to a clean vial for analysis.

  • Time Course Monitoring:

    • Repeat steps 3 and 4 at predetermined time intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 24 hr).

  • Analysis:

    • Analyze all collected organic samples by your chosen analytical method (GC-MS is often suitable for volatile furans).[16][17]

    • Calculate the ratio of the peak area of your furan compound to the peak area of the internal standard for each time point.

    • Plot this ratio against time to visualize the degradation kinetics. A stable compound will show a flat line, while a degrading compound will show a decreasing curve.

Self-Validation: The use of a stable internal standard is critical. It corrects for variations in extraction efficiency and injection volume, ensuring that any observed decrease in the analyte/IS ratio is due to chemical degradation and not experimental artifact.

References
  • Technical Support Center: Furan Ring Stability and Degradation - Benchchem. (n.d.). BenchChem.
  • Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. (n.d.). MDPI.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2018). Semantic Scholar.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (2016). RSC Publishing.
  • Microbial degradation of furanic compounds: biochemistry, genetics, and impact. (2011). PMC.
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (2017). Energy & Fuels.
  • Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran. (n.d.). RSC Publishing.
  • Furfural degradation in a dilute acidic and saline solution in the presence of glucose. (n.d.).
  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. (n.d.). ResearchGate.
  • Mechanism of reactions of furans I: A kinetic study of the acid‐catalyzed hydrolysis of furan and 2,5‐dimethylfuran. (n.d.). ResearchGate.
  • Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. (2024). PubMed Central.
  • Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (2017). ACS Publications.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025).
  • Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. (n.d.). PMC - NIH.
  • Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). ResearchGate.
  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (n.d.).
  • Acid-Catalyzed 2Furaldehyde (Furfural) Decomposition Kinetics. (n.d.). ResearchGate.
  • Any furanyl experts here that can tell me if this acid is stable? I've tried synthesizing it but the product always seems to degrade and turn black when attempting to isolate it… (2021). Reddit.

Sources

Technical Support Center: Characterization of Tertiary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the characterization of tertiary amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of these ubiquitous and important compounds. Here, we move beyond simple protocols to explain the "why" behind the methods, empowering you to troubleshoot effectively and ensure the integrity of your results.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the analysis of tertiary amines.

Q1: Why are tertiary amines often more challenging to analyze chromatographically than primary or secondary amines?

A1: The primary challenge with tertiary amines in chromatography, particularly reverse-phase HPLC, stems from their strong basicity and interaction with the stationary phase. Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which can participate in hydrogen bonding in a predictable manner. Their lone pair of electrons is readily available to interact with acidic residual silanol groups on silica-based columns, leading to significant peak tailing.[1][2] This interaction is a form of secondary retention mechanism, which is undesirable as it broadens peaks and reduces resolution.[1]

Q2: I'm not seeing my tertiary amine in my LC-MS analysis. What are the likely causes?

A2: Several factors could be at play. A primary suspect is ion suppression in the mass spectrometer source.[3][4] Co-eluting matrix components can compete with your analyte for ionization, reducing its signal.[5] Tertiary amines, being basic, are also prone to forming adducts with salts or other contaminants, which can further complicate their detection.[3] Another possibility is poor chromatographic retention or elution, causing the analyte to be lost or to elute in a region with high background noise.

Q3: Can I use derivatization for tertiary amine analysis?

A3: While derivatization is a common strategy for primary and secondary amines to improve their chromatographic properties and detectability, it is less straightforward for tertiary amines.[6] This is because most common derivatizing agents target the reactive N-H bond, which is absent in tertiary amines.[7] However, specific derivatization strategies for tertiary amines do exist, often involving reaction at the nitrogen atom to form a quaternary ammonium salt or through reactions targeting other functional groups within the molecule.[8][9]

Q4: My NMR spectrum for a tertiary amine is showing broad signals for the protons alpha to the nitrogen. Why is this happening?

A4: The broadening of α-proton signals in the NMR spectrum of tertiary amines can be due to several factors. One common reason is the rate of nitrogen inversion. If the inversion is slow on the NMR timescale, it can lead to diastereotopic protons, resulting in complex and potentially broad signals. Additionally, proton exchange with trace amounts of acid or water in the solvent can also cause signal broadening.[10]

II. Troubleshooting Guides

This section provides in-depth, question-and-answer-based troubleshooting for specific analytical techniques.

Chromatography (HPLC/GC)
Issue: Severe Peak Tailing in Reverse-Phase HPLC

Q: I'm observing significant peak tailing for my tertiary amine on a C18 column, even with a standard mobile phase like acetonitrile/water with formic acid. What's causing this and how can I fix it?

A: This is a classic issue caused by the interaction of the basic tertiary amine with acidic residual silanol groups on the silica-based stationary phase.[1][2] The formic acid in your mobile phase helps to protonate the silanols, but may not be sufficient to completely eliminate these secondary interactions.

Troubleshooting Workflow: Mitigating Peak Tailing

G cluster_0 Tertiary Amine Radical Cation cluster_1 α-Cleavage cluster_2 Products TertiaryAmine R'-stackrel{+•}{N}(R'')-CH_2-R Arrow -> IminiumIon R'-stackrel{+}{N}(R'')=CH_2 AlkylRadical •R

Sources

Technical Support Center: Method Optimization for Analyzing Complex Furan Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of complex furan compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshooting solutions, and optimized protocols for the accurate quantification of furan and its derivatives. Given the high volatility and potential carcinogenicity of these compounds, robust and sensitive analytical methods are paramount. This center moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring your methods are both accurate and self-validating.

Section 1: Core Principles & Major Challenges in Furan Analysis

Furan and its alkylated derivatives are volatile organic compounds that can form in foods and beverages during thermal processing.[1] Their analysis is complicated by their high volatility (Furan boiling point: 31°C), which makes them prone to loss during sample preparation, and their presence at trace levels (ng/g or µg/kg) in complex matrices.[2][3] The primary analytical technique for volatile furans is Gas Chromatography-Mass Spectrometry (GC-MS), typically preceded by a headspace extraction technique.[4] For less volatile furanic compounds, such as those found in transformer oil as degradation products of cellulosic insulation, High-Performance Liquid Chromatography (HPLC) is often employed.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is headspace sampling the preferred method for furan analysis in food? A1: Headspace sampling is ideal due to furan's high volatility.[3] This technique involves heating a sealed vial containing the sample to partition volatile compounds, including furan, into the gas phase (headspace) above the sample.[7] An aliquot of this gas is then injected into the GC-MS. This approach minimizes contact between the complex sample matrix and the analytical instrument, reducing contamination and matrix effects while effectively isolating the volatile analytes of interest.[7]

Q2: What is the fundamental difference between Static Headspace (HS) and Headspace-Solid Phase Microextraction (HS-SPME)? A2: Both are headspace techniques, but they differ in how analytes are collected and concentrated.

  • Static Headspace (HS): A set volume of the equilibrated headspace gas is directly injected into the GC. It is a simple and robust technique.[8]

  • Headspace-Solid Phase Microextraction (HS-SPME): A fiber coated with a specific stationary phase is exposed to the headspace.[3] Analytes adsorb onto the fiber, concentrating them from the gas phase. The fiber is then retracted and inserted into the GC injector, where the analytes are thermally desorbed. SPME generally offers higher sensitivity than static headspace because it is an extractive, concentrative technique.[9][10]

Q3: Why is a deuterated internal standard like d4-furan considered essential for accurate quantification? A3: Using a stable isotope-labeled internal standard (IS), such as furan-d4, is crucial for compensating for analyte loss at any stage of the analysis—from sample preparation and extraction to injection.[8][11] Since d4-furan has nearly identical physicochemical properties to furan, it will be lost at a proportional rate.[12] However, it can be distinguished by its different mass-to-charge ratio (m/z 72 for d4-furan vs. m/z 68 for furan) in the mass spectrometer.[2] This allows for a highly accurate calculation of the native furan concentration, correcting for variability and improving method precision.[12]

Section 2: Sample Preparation & Extraction Optimization

This is the most critical stage where analyte loss can occur. Careful handling and optimized extraction parameters are key to achieving reliable results.

Workflow for Furan Sample Preparation and Extraction

G cluster_prep Sample Preparation cluster_extract Headspace Extraction Sample Homogenize Sample (if solid/semi-solid) Weigh Weigh Sample into Headspace Vial (1-10g) Sample->Weigh Dilute Add Diluent (Water or Sat. NaCl) Weigh->Dilute Spike Spike with Internal Standard (d4-Furan) Dilute->Spike Seal Immediately Seal Vial Spike->Seal Equilibrate Equilibrate in HS Oven (e.g., 60°C for 15-30 min) Seal->Equilibrate Transfer to Autosampler Extract Extract with SPME Fiber or Sample Headspace Loop Equilibrate->Extract GC_Inject GC-MS Analysis Extract->GC_Inject Inject into GC

Caption: General workflow for furan analysis.

Troubleshooting Guide: Sample Preparation
Issue Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery 1. Furan loss during sample handling: Furan is highly volatile and can be lost during weighing, homogenization, or transfer steps.[2][8]- Minimize sample handling time. Work quickly and keep samples chilled to reduce volatility.[13]- Prepare samples directly in the headspace vial whenever possible to avoid transfer losses.[3]- Ensure immediate and proper sealing of the vial after adding the sample and internal standard.
2. Inefficient headspace partitioning: The analyte is not moving effectively from the sample matrix into the headspace gas.- Increase equilibration temperature/time, but with caution. Temperatures above 60-80°C can cause de novo formation of furan in some matrices.[7][14]- Add salt (e.g., saturated NaCl solution). This increases the ionic strength of the aqueous phase, reducing the solubility of furan and promoting its partitioning into the headspace (the "salting-out" effect).[7][15]
3. Suboptimal SPME fiber selection: The fiber coating is not effectively adsorbing furan.- Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are widely reported as the most suitable for furan due to their high affinity for small, volatile molecules.[9][12] Consider testing different fiber types if recovery remains low.[9]
High Result Variability (%RSD) 1. Inconsistent sample homogenization: For solid or semi-solid samples, non-uniform distribution of the analyte leads to inconsistent aliquots.- Use a validated homogenization technique (e.g., laboratory blender, ultra-turrax) to ensure a uniform sample matrix before weighing.[13] Chilling the sample during blending can help minimize furan loss.
2. Inconsistent sample volume/weight: Small variations in the amount of sample analyzed can lead to different results.- Use an analytical balance for accurate weighing. Ensure the sample-to-headspace volume ratio is consistent across all samples and standards.
3. Matrix Effects: Components in the sample matrix interfere with the analysis, either enhancing or suppressing the signal.[16]- Use the standard addition method for quantification. This involves spiking the sample with known amounts of the analyte to create a calibration curve within the matrix itself, effectively canceling out matrix effects.[16][17]- Ensure the use of a stable isotope-labeled internal standard (d4-furan) to correct for variations.[11]

Section 3: GC-MS Method Optimization

Proper chromatographic separation and mass spectrometric detection are essential for resolving furan from other volatile compounds and achieving low detection limits.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for furan analysis? A1: Due to furan's high volatility and low molecular weight, a porous layer open tubular (PLOT) column is often recommended.[17] Columns like the HP-PLOT Q or CP-PoraBOND Q, which are based on a polystyrene-divinylbenzene stationary phase, provide excellent retention and separation for very volatile compounds.[3][17] Wax-based columns (e.g., HP-INNOWAX) or mid-polarity columns (e.g., Elite-624) have also been used successfully.[7][18]

Q2: How should I optimize the GC oven temperature program? A2: The goal is to retain furan long enough to separate it from other early-eluting compounds without excessive peak broadening. A typical program starts at a low initial temperature (e.g., 30-50°C) to trap volatiles at the head of the column, followed by a ramp (e.g., 10-20°C/min) to a higher temperature (e.g., 200-220°C) to elute the compounds.[3][15]

Q3: Should I use SCAN or Selected Ion Monitoring (SIM) mode on the mass spectrometer? A3: Selected Ion Monitoring (SIM) mode is strongly recommended for quantification. In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge ratios (ions) characteristic of your analytes (e.g., m/z 68 and 39 for furan; m/z 72 for d4-furan).[2][17] This dramatically increases sensitivity and reduces noise compared to SCAN mode, where the MS scans a wide mass range. The result is lower detection limits and more reliable quantification.[2]

Troubleshooting Guide: Chromatography & Detection

G Start Problem: Poor Peak Shape Tailing Peak Tailing? Start->Tailing Fronting Peak Fronting? Tailing->Fronting No ActiveSites Cause: Active Sites in Liner/Column Tailing->ActiveSites Yes Split Split or Broad Peaks? Fronting->Split No Overload Cause: Column Overload Fronting->Overload Yes End Consult Instrument Manual or Specialist Split->End No Install Cause: Improper Column Installation Split->Install Yes Contamination Cause: Column Contamination ActiveSites->Contamination Check Next Sol_Tailing Solution: - Use deactivated liner. - Trim/replace column. Contamination->Sol_Tailing Sol_Fronting Solution: - Reduce injection volume. - Increase split ratio. - Dilute sample. Overload->Sol_Fronting Temp Cause: Initial Temp Too High Install->Temp Check Next Sol_Split Solution: - Re-install column correctly. - Lower initial oven temp. Temp->Sol_Split

Caption: Decision tree for troubleshooting poor GC peak shape.

Section 4: Protocol & Data Comparison

Detailed Protocol: HS-SPME-GC-MS Analysis of Furan in Coffee

This protocol is a synthesized example based on common practices reported in the literature.[1][2][7]

1. Standard Preparation:

  • Prepare a stock standard of furan (e.g., ~2.5 mg/mL) in methanol gravimetrically in a sealed vial due to its volatility.[3]

  • Prepare a stock standard of d4-furan similarly.

  • Create working standards by diluting the stock standards in chilled water daily.[19]

2. Sample Preparation:

  • Prepare coffee as consumed (e.g., brew according to package directions).[7] Allow it to cool.

  • Into a 20 mL headspace vial, add 5 mL of the brewed coffee.[7]

  • Add 5 mL of a saturated NaCl solution to the vial.[7]

  • Spike the vial with a known amount of d4-furan working standard.

  • Immediately seal the vial with a PTFE-faced septum.

3. HS-SPME Parameters:

  • SPME Fiber: 75 µm Carboxen/PDMS (CAR/PDMS).[1][12]

  • Incubation/Equilibration: Heat the vial at 60°C for 15 minutes.[7]

  • Extraction: Expose the SPME fiber to the headspace for 15-20 minutes at 60°C.

4. GC-MS Parameters:

  • Injector: 235°C, Splitless mode.[2]

  • GC Column: HP-INNOWAX (60 m x 0.25 mm, 0.25 µm) or equivalent.[18]

  • Oven Program: 30°C (hold 0.1 min), ramp 2°C/min to 40°C (hold 3 min), then ramp 12°C/min to 200°C (hold 2 min).[18]

  • MS Source: 250°C.[2]

  • MS Mode: Selected Ion Monitoring (SIM).

    • Furan: Quantify m/z 68, confirm m/z 39.[2]

    • d4-Furan: Quantify m/z 72, confirm m/z 42.[2]

5. Quantification:

  • Use a standard addition or external standard calibration curve, plotting the ratio of the furan peak area (m/z 68) to the d4-furan peak area (m/z 72) against the furan concentration.

Data Comparison: SPME Fiber Selection for Furan Analysis
SPME Fiber CoatingTarget AnalytesMatrixKey FindingReference
75 µm CAR/PDMS FuranHeat-treated foodsFound to be the most suitable for furan extraction among six tested fibers.[12]
50/30 µm DVB/CAR/PDMS Furan and 4 derivativesDried fruits & nutsYielded significantly higher peak areas for all analytes compared to PDMS/DVB and CAR/PDMS fibers in complex matrices.[9]
CAR/PDMS Arrow Furan and 10 derivativesVarious commercial foodsThe Arrow format, with more porous material, offers improved furan absorption compared to traditional fibers.[20][21]

Scientist's Note: The choice between CAR/PDMS and DVB/CAR/PDMS can depend on the specific analytes of interest. For furan alone, CAR/PDMS is often sufficient and highly effective.[9] For simultaneous analysis of a broader range of furan derivatives, the three-phase DVB/CAR/PDMS fiber may offer superior performance.[9]

Section 5: Analysis in Non-Food Matrices: Furanic Compounds in Transformer Oil

The analysis of furanic compounds in transformer oil serves as a critical diagnostic tool to assess the health of the transformer's solid cellulosic insulation.[5] Degradation of this paper insulation produces furanic compounds that dissolve into the oil.[22]

Frequently Asked Questions (FAQs)

Q1: Why is HPLC used for furanic compounds in transformer oil instead of GC-MS? A1: The target analytes in transformer oil are different and less volatile than furan itself. They include compounds like 2-furaldehyde (2FAL), 5-hydroxymethyl-2-furaldehyde (5HMF), and 2-acetylfuran (2ACF).[23] These compounds are amenable to HPLC analysis, often with UV or Diode Array Detection (DAD).[6][23]

Q2: What sample preparation is required for HPLC analysis of transformer oil? A2: The furanic compounds must be extracted from the non-polar oil matrix. Common methods include:

  • Liquid-Liquid Extraction (LLE): The oil sample is mixed with an immiscible solvent like acetonitrile. The polar furanic compounds partition into the acetonitrile layer, which is then collected for analysis.[23]

  • Solid-Phase Extraction (SPE): The oil sample (often diluted in a non-polar solvent like hexane) is passed through an SPE cartridge (e.g., silica). The furanic compounds are retained on the solid phase while the oil is washed away. The analytes are then eluted with a stronger solvent.[6]

Typical HPLC Parameters
ParameterTypical SettingReference
System HPLC with DAD/PDA Detector[6][23]
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm)[6]
Mobile Phase Gradient of Acetonitrile and Water[6]
Detection UV, typically around 275-280 nm-
Quantification External standard calibration[23]

Scientist's Note: Monitoring the concentration of 2-furaldehyde is a primary indicator of cellulose degradation. Levels exceeding 250 ppb may indicate significant degradation requiring attention.[6] Regular monitoring allows for trend analysis, which is more informative than a single data point for assessing transformer health.[24]

References

  • Determination of Furan Levels in Coffee Using Automated Solid-Phase Microextraction and Gas Chromatography/ Mass Spectrometry. Journal of AOAC INTERNATIONAL, Vol. 89, No. 1, 2006. 2

  • The Determination of Furan in Foods — Challenges and Solutions. LCGC International. 3

  • Quantitative Analysis of Furan and Alkylfurans in Processed Food Using Headspace GC-MS. Shimadzu Application News. 16

  • Furan in food: headspace method and product survey. PubMed. 4

  • Determination of Furan in Food by Gas Chromatography–Mass Spectrometry and Headspace Sampling. LCGC International. 7

  • Analysis of furan in foods. Is headspace sampling a fit-for-purpose technique? PubMed. 14

  • Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Vietnam Journal of Food Control. 11

  • Analysis of furan and monosaccharides in various coffee beans. PubMed Central (PMC) - NIH. 25

  • Furan Testing of Transformers Oil. Slideshare. 5

  • Analysis of Furanic Compounds in Transformer Oil (Insulating Oil) by YL9100 Plus HPLC According to ASTM D5837. YL Instruments. 6

  • Technical Support Center: Resolving Issues in the GC-MS Analysis of Furan Derivatives. Benchchem. 26

  • Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Shimadzu Application News. 23

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. 15

  • Analysis of Furanic Compounds in Transformer Oil by Agilent 1290 Infinity Binary UHPLC. Agilent Technologies. 22

  • Methods for the determination of furan in food. JRC Publications Repository. 13

  • Analysis of Furan in Coffee. ResearchGate. 1

  • Furan Levels in Coffee As Influenced by Species, Roast Degree, and Brewing Procedures. Journal of Agricultural and Food Chemistry.

  • Transformer lifetime management by analyzing the content of furan and gas dissolved in oil. E3S Web of Conferences. 24

  • Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography-ion trap mass spectrometry. PubMed. 12

  • Minimizing analyte loss during sample preparation for furan analysis. Benchchem. 8

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Validation & Comparative

Validating the Biological Activity of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Furan Derivative

The furan nucleus is a cornerstone in medicinal chemistry, serving as a privileged scaffold in a multitude of clinically significant compounds.[1][2] Its unique electronic and steric properties often impart favorable pharmacokinetic and pharmacodynamic characteristics, leading to a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4] This guide focuses on a novel furan-containing compound, (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, hereafter referred to as Compound X. While specific biological data for Compound X is not yet extensively published, its structural motifs—a furan ring and a dimethylaniline group—suggest a strong potential for biological activity, particularly as an antimicrobial agent.

This document provides a comprehensive framework for the initial validation of Compound X's biological activity, presenting a head-to-head comparison with established alternatives. We will delve into the rationale behind experimental choices, provide detailed protocols for robust and reproducible assays, and present data in a clear, comparative format to guide researchers in their evaluation of this promising molecule.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously assess the biological potential of Compound X, a comparative analysis against well-characterized compounds is essential. The choice of comparators is dictated by the hypothesized biological activity. Based on the prevalence of antimicrobial properties among furan derivatives, this guide will focus on validating Compound X as a potential antibacterial agent.[5]

Our primary comparator will be Nitrofurantoin , a clinically utilized antibiotic containing a furan ring.[2][6] Nitrofurantoin serves as an excellent benchmark due to its established mechanism of action, which involves intracellular reduction to reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components.[6][7][8] As a secondary comparator, we will include Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic with a different mechanism of action (inhibition of DNA gyrase and topoisomerase IV), to provide a broader context for the potency and spectrum of activity of Compound X.

Experimental Validation: A Step-by-Step Approach

The following sections outline the key experimental workflows for a comprehensive initial validation of Compound X's antimicrobial and cytotoxic properties.

Workflow for Antimicrobial and Cytotoxicity Evaluation

G cluster_0 Phase 1: Primary Antimicrobial Screening cluster_1 Phase 2: Advanced Antimicrobial Characterization cluster_2 Phase 3: Selectivity Profiling A Compound X Synthesis & QC D Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution) A->D H Cytotoxicity Assay (MTT or LDH) A->H B Comparator Acquisition (Nitrofurantoin, Ciprofloxacin) B->D B->H C Bacterial Strain Panel Selection (Gram-positive & Gram-negative) C->D E Minimum Bactericidal Concentration (MBC) Assay D->E F Biofilm Inhibition Assay (Crystal Violet) D->F I Selectivity Index (SI) Calculation D->I G Mammalian Cell Line Selection (e.g., HEK293, HepG2) G->H H->I

Sources

A Comparative Efficacy Analysis of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine and Structurally Related Histamine H₂ Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of gastric acid suppression, histamine H₂ receptor antagonists (H₂RAs) represent a cornerstone of pharmacotherapy for conditions like peptic ulcer disease and gastroesophageal reflux disease (GERD).[1] These agents act by blocking the action of histamine on parietal cells in the stomach, thereby reducing acid secretion.[2] The prototypical H₂RAs, such as Cimetidine, Ranitidine, and Famotidine, are distinguished by their heterocyclic core structures—imidazole, furan, and thiazole, respectively.[3]

This guide focuses on (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine , a compound that shares significant structural motifs with Ranitidine. In fact, this molecule is a key structural fragment and intermediate in several syntheses of Ranitidine, which is chemically known as N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine.[1][4] By analyzing this core structure in comparison to established H₂RAs, we can gain valuable insights into the structure-activity relationships (SAR) that govern efficacy and potency at the H₂ receptor.[5]

This technical comparison will dissect the efficacy of this Ranitidine analog relative to its parent compound and other clinically significant H₂RAs. We will examine quantitative data on receptor affinity and functional potency, provide a detailed experimental protocol for assessing H₂ antagonist activity, and discuss the chemical features critical for therapeutic effect.

Mechanism of Action: Histamine H₂ Receptor Blockade

The primary therapeutic action of these compounds is the competitive antagonism of the histamine H₂ receptor.[6] In the gastric mucosa, parietal cells house H₂ receptors, which are G-protein coupled receptors (GPCRs). When stimulated by histamine, these receptors activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[7][8] This signaling cascade ultimately activates the H⁺/K⁺-ATPase proton pump, resulting in the secretion of gastric acid.

H₂ receptor antagonists competitively bind to the H₂ receptor, preventing histamine from initiating this signaling cascade. This blockade effectively reduces both basal and stimulated gastric acid secretion.[2]

H2_Receptor_Pathway cluster_EC Extracellular Space cluster_Membrane Parietal Cell Membrane cluster_IC Intracellular Space Histamine Histamine H2R H₂ Receptor (GPCR) Histamine->H2R Binds & Activates H2RA This compound & Comparators (e.g., Ranitidine) H2RA->H2R Competitively Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates H_out H⁺ Secretion (Acid) ProtonPump->H_out Pumps H⁺

Figure 1. Signaling pathway of histamine H₂ receptor activation and competitive antagonism by H₂RAs.

Comparative Efficacy: A Structure-Activity Relationship (SAR) Perspective

The structure of Ranitidine can be divided into two key parts:

  • The Heterocyclic Ring: A furan ring containing a dimethylaminomethyl group. This is the portion shared with our topic compound.

  • The Polar Tail: A flexible thioether chain connected to a polar N'-methyl-2-nitro-1,1-ethenediamine group. This part is crucial for high-affinity binding.

Our topic compound, this compound, essentially replaces Ranitidine's complex polar tail with a simpler dimethylaminophenyl group. SAR studies indicate that the polar, non-basic terminal nitrogen group is essential for maximal antagonist activity.[5] The removal of the thioether chain and the nitro-ethenediamine moiety in our topic compound would drastically reduce its affinity for the H₂ receptor compared to Ranitidine.[9]

To contextualize this, we will compare the potencies of established H₂RAs. Potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.[10][11] Higher pA₂ values indicate greater potency.

CompoundHeterocyclic CoreRelative Potency (Weight Basis)pA₂ Value (Guinea Pig Atria)Key Features
Cimetidine Imidazole1x~6.1First-in-class, interacts with cytochrome P-450.[3][12]
Ranitidine Furan8-20x vs. Cimetidine~6.9Fewer drug interactions than Cimetidine.[3][12][13]
Famotidine Thiazole32-40x vs. Cimetidine~7.6Most potent of the three; longer duration of action.[3][6][14]
(4-{[(...)-amino]-methyl}-phenyl)-dimethylamine Furan/PhenylPredicted to be very lowNot availableLacks the critical polar tail of Ranitidine required for high-affinity binding.[5][9]

Table 1: Comparative data for common H₂ Receptor Antagonists. Potency data is aggregated from multiple studies. pA₂ values are representative and can vary based on the specific assay conditions.[3][6][12][13][14]

As the data indicates, Famotidine is the most potent of the commonly used H₂RAs, being approximately 8 times more potent than Ranitidine and 40 times more potent than Cimetidine on a weight basis.[3] The predicted low potency of our topic compound underscores the importance of the entire molecular structure, particularly the polar tail, in achieving effective H₂ receptor antagonism.

Experimental Protocol: In Vitro Assay for H₂ Antagonist Activity

To empirically determine and compare the efficacy of these compounds, a functional cellular assay measuring the inhibition of histamine-induced cAMP accumulation is a robust and standard method.[8][15] This assay directly quantifies the compound's ability to antagonize the H₂ receptor's downstream signaling.

Objective: To determine the potency (IC₅₀ and pA₂) of test compounds by measuring their ability to inhibit histamine-stimulated cAMP production in cells expressing the H₂ receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably transfected with the human histamine H₂ receptor.

  • Agonist: Histamine dihydrochloride.

  • Antagonists: Test compounds (e.g., Ranitidine, Famotidine, topic compound).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, TR-FRET, or ELISA.[7]

  • Cell Culture Reagents: DMEM, FBS, antibiotics, trypsin.

  • Equipment: Cell culture incubator, 96- or 384-well plates, multichannel pipette, plate reader compatible with the detection kit.

Assay_Workflow node1 1. Cell Seeding Plate H₂R-expressing cells in 96-well plates. Incubate 24h. node2 2. Antagonist Pre-incubation Add serial dilutions of test antagonists. Incubate for 15-30 min at 37°C. node1->node2 Rationale: Allows cells to adhere. node3 3. Agonist Stimulation Add a fixed concentration of Histamine (EC₈₀). Incubate for 30 min at 37°C. node2->node3 Rationale: Allows antagonist to reach equilibrium at the receptor. node4 4. Cell Lysis & cAMP Detection Lyse cells and add cAMP detection reagents (e.g., HTRF antibodies). node3->node4 Rationale: Stimulates cAMP production, which is then measured. node5 5. Signal Measurement Incubate as per kit instructions (e.g., 60 min). Read plate on a compatible reader. node4->node5 Rationale: Competitive binding of labeled cAMP allows quantification. node6 6. Data Analysis Plot concentration-response curves. Calculate IC₅₀ and pA₂ values. node5->node6 Rationale: Determines potency of the antagonist.

Figure 2. Experimental workflow for the cAMP accumulation assay to measure H₂RA efficacy.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture H₂R-expressing cells according to standard protocols.

    • On the day before the assay, harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells/well.

    • Incubate overnight at 37°C, 5% CO₂. Causality: This allows cells to form a healthy monolayer essential for a consistent response.

  • Preparation of Reagents:

    • Prepare serial dilutions of the test antagonists and reference compounds (e.g., Ranitidine) in assay buffer. A typical concentration range would be 10 µM to 0.1 nM in 8-12 steps.

    • Prepare a stock of Histamine in assay buffer. The final concentration used should be the EC₈₀ (the concentration that elicits 80% of the maximal response), which must be predetermined in a separate agonist dose-response experiment. Causality: Using the EC₈₀ provides a robust signal window for measuring inhibition.

  • Assay Procedure:

    • Gently wash the cell monolayer with assay buffer.

    • Add 50 µL of the diluted antagonist solutions to the appropriate wells. For control wells (max signal), add 50 µL of assay buffer alone.

    • Pre-incubate the plate at 37°C for 20 minutes. Causality: This step ensures the antagonist has sufficient time to bind to the H₂ receptors before agonist stimulation.

    • Add 50 µL of the EC₈₀ Histamine solution to all wells except the basal control (which receives buffer only).

    • Incubate at 37°C for 30 minutes.

  • cAMP Detection:

    • Terminate the stimulation and lyse the cells according to the cAMP detection kit's protocol.

    • Add the detection reagents (e.g., HTRF donor and acceptor antibodies).

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a plate reader with settings appropriate for the detection technology (e.g., HTRF).

    • Normalize the data: Set the signal from the basal control wells as 0% and the signal from the histamine-only (max signal) wells as 100%.

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound. The IC₅₀ is the concentration of antagonist that inhibits 50% of the histamine-stimulated response.

    • If Schild analysis is required to determine the pA₂ value, the experiment must be repeated with full agonist dose-response curves in the presence of several fixed concentrations of the antagonist.[16]

Conclusion

The analysis of this compound within the context of established H₂ receptor antagonists provides a clear illustration of critical structure-activity relationships. While it shares a key heterocyclic moiety with the effective drug Ranitidine, it lacks the essential polar side chain that confers high-potency binding to the H₂ receptor.[5][9] Consequently, its efficacy as an H₂ antagonist is predicted to be significantly lower than that of Ranitidine, Cimetidine, and the highly potent Famotidine.[3]

This comparative guide underscores the principle that the pharmacological activity of a molecule is a function of its entire structure, not just its constituent fragments. The provided experimental protocol offers a robust framework for quantitatively testing this prediction and for screening novel compounds for H₂ receptor antagonist activity. For researchers in drug development, understanding these nuances is paramount to designing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic profiles.

References

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A Senior Application Scientist's Guide to the Spectroscopic Data Validation of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of spectroscopic data for the compound (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine. As a molecule of interest in medicinal chemistry and materials science, rigorous structural confirmation is paramount. This document moves beyond a simple recitation of expected data, offering a detailed rationale for spectral predictions and outlining robust validation protocols. The methodologies described herein are designed to ensure the highest level of scientific integrity, providing researchers, scientists, and drug development professionals with a self-validating system for structural elucidation.

The Imperative of Rigorous Spectroscopic Validation

In the realm of chemical research and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. For this compound, a molecule possessing multiple functional groups and aromatic systems, a multi-technique spectroscopic approach is essential. This guide will systematically deconstruct the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a comparative analysis with established principles and data from analogous structures. The causality behind experimental choices and the interpretation of spectral features will be elucidated to provide a holistic understanding of the validation process.

I. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of hydrogen atoms within a molecule. The predicted spectrum of this compound offers a unique fingerprint arising from its distinct proton environments.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts; consistency is key for comparative analysis.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all signals to determine the relative number of protons.

Predicted ¹H NMR Spectrum and Interpretation

The predicted chemical shifts (δ) are based on the analysis of the molecule's constituent fragments: a 1,4-disubstituted benzene ring, a furan ring, a secondary amine, a benzylic methylene group, a furfuryl methylene group, and a dimethylamino group.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Justification
H-a (N(CH₃)₂)~2.9Singlet6HThe six protons of the two methyl groups are chemically equivalent and are deshielded by the adjacent nitrogen atom.
H-b (Ar-CH₂-N)~3.7Singlet2HThese benzylic protons are adjacent to a nitrogen atom and the aromatic ring, leading to a downfield shift.
H-c (N-H)Broad singlet1HThe chemical shift of the N-H proton is variable and concentration-dependent. It may exchange with residual water in the solvent, leading to a broad signal or its disappearance upon a D₂O shake.
H-d (Furan-CH₂-N)~3.8Singlet2HSimilar to the benzylic protons, these are deshielded by the adjacent nitrogen and the furan ring.
H-e (Furan H-5)~7.4Doublet of doublets1HThis proton is at the α-position to the oxygen in the furan ring, resulting in a significant downfield shift. It will be coupled to H-f and H-g.
H-f (Furan H-3)~6.2Doublet1HThis proton is β to the oxygen and will be coupled to H-e.
H-g (Furan H-4)~6.3Doublet of doublets1HThis proton is also β to the oxygen and will be coupled to H-e and H-f.
H-h (Aromatic)~7.2Doublet2HThese protons are ortho to the dimethylamino group and will appear as a doublet.
H-i (Aromatic)~6.7Doublet2HThese protons are meta to the dimethylamino group and will appear as a doublet, shifted upfield relative to H-h due to the electron-donating effect of the N(CH₃)₂ group.

Data Validation Workflow: ¹H NMR

Caption: Workflow for ¹H NMR data validation.

II. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. While less sensitive than ¹H NMR, it offers a distinct signal for each unique carbon environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument). A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

Predicted ¹³C NMR Spectrum and Interpretation

The predicted chemical shifts for the 14 unique carbon atoms in this compound are presented below.

Carbon Assignment Predicted Chemical Shift (ppm) Justification
C-1 (N(CH₃)₂)~40The methyl carbons are shielded by the nitrogen atom.
C-2 (Ar-CH₂-N)~53This benzylic carbon is deshielded by the adjacent nitrogen and aromatic ring.
C-3 (Furan-CH₂-N)~46This methylene carbon is deshielded by the adjacent nitrogen and furan ring.
C-4 (Aromatic C-N)~150This quaternary carbon is attached to the electron-donating dimethylamino group.
C-5 (Aromatic C-H)~112These carbons are ortho to the dimethylamino group and are shielded.
C-6 (Aromatic C-H)~129These carbons are meta to the dimethylamino group.
C-7 (Aromatic C-CH₂)~128This quaternary carbon is attached to the benzylic methylene group.
C-8 (Furan C-O)~152This quaternary carbon is adjacent to the oxygen in the furan ring.
C-9 (Furan C-H)~110This carbon is adjacent to the oxygen in the furan ring.
C-10 (Furan C-H)~107This carbon is beta to the oxygen in the furan ring.
C-11 (Furan C-H)~142This carbon is alpha to the oxygen in the furan ring.

Structural Elucidation Logic

Structural_Elucidation Molecule This compound H1_NMR ¹H NMR (Proton Environments) Molecule->H1_NMR C13_NMR ¹³C NMR (Carbon Skeleton) Molecule->C13_NMR FTIR FT-IR (Functional Groups) Molecule->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Molecule->MS Validation Validated Structure H1_NMR->Validation C13_NMR->Validation FTIR->Validation MS->Validation

Caption: Integrated approach to structural validation.

III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the presence of specific functional groups within a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a solid dispersion in a KBr pellet.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Predicted FT-IR Absorptions

The FT-IR spectrum of this compound is expected to show the following key absorption bands:

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Functional Group
N-H Stretch3300-3500Medium, broadSecondary Amine
C-H Stretch (Aromatic)3000-3100MediumAromatic C-H
C-H Stretch (Aliphatic)2850-3000MediumAliphatic C-H
C=C Stretch (Aromatic)1500-1600Medium-StrongAromatic Ring
C-N Stretch1000-1350MediumAmine
C-O-C Stretch1000-1300StrongFuran Ether

The presence of a broad absorption in the 3300-3500 cm⁻¹ region is a key indicator of the N-H bond in the secondary amine.[1] The aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches below 3000 cm⁻¹ will help confirm the presence of both ring systems and the methylene/methyl groups.[2][3]

IV. Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. The predicted mass spectral data for this compound is available from PubChem.[4]

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is recommended to minimize fragmentation and preserve the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation
  • Molecular Formula: C₁₄H₁₈N₂O

  • Monoisotopic Mass: 230.1419 Da[4]

  • Expected Molecular Ion Peaks (ESI-MS):

    • [M+H]⁺: m/z 231.1492[4]

    • [M+Na]⁺: m/z 253.1311[4]

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The experimentally determined exact mass should be within 5 ppm of the calculated theoretical mass.

Common fragmentation pathways for benzylamines often involve cleavage of the benzylic C-N bond.[5][6][7] Expected fragment ions could include the tropylium ion (m/z 91) and the dimethylaminobenzyl cation (m/z 134).

Conclusion: A Unified Approach to Data Validation

The validation of spectroscopic data for this compound requires a synergistic approach, integrating data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle, and their collective interpretation provides a high degree of confidence in the assigned structure. This guide has outlined the expected spectral features based on established chemical principles and data from related compounds, and has provided a framework for the rigorous validation of experimental data. By following these protocols and principles of interpretation, researchers can ensure the scientific integrity of their findings.

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Validating the Mechanism of Action of Novel Furan Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique electronic and steric properties.[1][2][3] Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][4] The development of novel furan-based drug candidates, however, requires a rigorous and systematic validation of their mechanism of action (MoA) to ensure efficacy and safety.[5]

This guide provides a comprehensive framework for validating the MoA of a novel furan compound, hypothetically named FX-521 , designed as a selective inhibitor of Kinase-Y , a key protein in a cancer-associated signaling pathway. We will compare FX-521's performance against a well-established, FDA-approved Kinase-Y inhibitor, "Standard Drug" , providing supporting experimental designs and data to illustrate the validation process.

Pillar 1: Establishing Direct Target Engagement

The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a physiological context.[6][7] Failure to confirm target engagement is a primary reason for the lack of efficacy in nearly half of the drugs that fail in clinical trials.[6] For this, the Cellular Thermal Shift Assay (CETSA) is a powerful label-free technique.[8][9][10][11]

The Causality Behind CETSA: The principle of CETSA is based on ligand-induced thermal stabilization.[9] When a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[10][12] By heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can detect a "thermal shift" that indicates direct binding.[8][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., MCF-7 cells treated with FX-521, Standard Drug, or Vehicle) B 2. Aliquot & Heat Shock (Cells are divided and exposed to a temperature gradient) A->B Incubate C 3. Cell Lysis (Release of cellular proteins) B->C Lyse D 4. Separation of Soluble Fraction (Centrifugation to pellet aggregated proteins) C->D Centrifuge E 5. Protein Quantification (e.g., Western Blot for Kinase-Y) D->E Analyze Supernatant F 6. Data Analysis (Plot soluble protein vs. temperature to determine melting curve and Tₘ shift) E->F Quantify Bands

Caption: CETSA workflow for assessing target engagement.

Detailed Protocol: CETSA for Kinase-Y Engagement

  • Cell Preparation: Culture MCF-7 cells (known to express Kinase-Y) to ~80% confluency. Treat cells with 10 µM FX-521, 10 µM "Standard Drug", or a vehicle control (0.1% DMSO) for 2 hours.

  • Heating Step: Harvest and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[9]

  • Lysis: Lyse the cells by freeze-thaw cycles to release cellular proteins.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[8]

  • Analysis: Carefully collect the supernatant (soluble protein fraction) and analyze the amount of soluble Kinase-Y using Western Blotting.[13][14]

Data Presentation: Target Engagement

CompoundApparent Melting Temp (Tₘ)Thermal Shift (ΔTₘ) vs. VehicleInterpretation
Vehicle (DMSO)52.5 °C-Baseline thermal stability
FX-521 (10 µM) 58.0 °C +5.5 °C Strong Target Engagement
"Standard Drug" (10 µM)59.2 °C+6.7 °CRobust Target Engagement (Positive Control)
Pillar 2: Quantifying Biochemical Inhibition and Cellular Potency

Confirming direct binding is necessary but not sufficient. We must quantify the compound's inhibitory effect on the target's function (biochemical assay) and its subsequent effect in a cellular environment (cellular assay). This dual approach connects biochemical potency to cellular activity, a crucial link in drug discovery.[6]

A. Biochemical Inhibition Assay

This experiment uses a purified, recombinant Kinase-Y enzyme to determine how effectively FX-521 inhibits its catalytic activity in a clean, in vitro system.[15][16]

Detailed Protocol: In Vitro Kinase Inhibition Assay

  • Reagent Preparation: Prepare a reaction buffer optimal for Kinase-Y activity. Prepare serial dilutions of FX-521 and "Standard Drug".

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a fixed concentration of purified Kinase-Y enzyme, and the various concentrations of the inhibitor compounds.[15] Allow a pre-incubation period (e.g., 20 minutes) for the compound to bind to the enzyme.

  • Initiation: Start the kinase reaction by adding the substrate and ATP.

  • Detection: After a set incubation time (e.g., 60 minutes), stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays or fluorescence-based detection.[17]

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration required for 50% inhibition).[16]

B. Cellular Cytotoxicity/Viability Assay

To assess if the biochemical inhibition translates to a functional cellular outcome, a cytotoxicity assay is performed on a cancer cell line dependent on Kinase-Y signaling. The MTT assay is a common colorimetric method for this purpose.[18]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.[19]

  • Compound Treatment: Treat the cells with serial dilutions of FX-521 and "Standard Drug" for 72 hours. Include vehicle-treated cells as a negative control.[19][20]

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[19] The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value.

Data Presentation: Biochemical vs. Cellular Potency

CompoundBiochemical IC₅₀ (Kinase-Y)Cellular EC₅₀ (MCF-7 Viability)
FX-521 25 nM 150 nM
"Standard Drug"15 nM95 nM

The causality for the shift from IC₅₀ to EC₅₀ is expected; factors like cell membrane permeability, efflux pumps, and intracellular metabolism mean a higher concentration is often needed to achieve the same level of target inhibition inside a cell as in a purified enzyme assay.

Pillar 3: Verifying Downstream Pathway Modulation and Selectivity

The final pillar of MoA validation involves confirming that target engagement and inhibition lead to the expected downstream biological effects and demonstrating that the compound is selective for its intended target.

A. Downstream Signaling Pathway Analysis

If FX-521 truly inhibits Kinase-Y, we expect to see a reduction in the phosphorylation of its direct downstream substrate, Protein-S , and a subsequent impact on the transcription factor TF-A . This is typically analyzed via Western Blotting.[13][14][21]

Hypothetical Signaling Pathway: Kinase-Y Cascade

Signaling_Pathway cluster_nucleus Nuclear Events Receptor Upstream Signal (e.g., Growth Factor) KinaseY Kinase-Y Receptor->KinaseY Activates ProteinS Protein-S KinaseY->ProteinS Phosphorylates (p-Protein-S) TFA TF-A ProteinS->TFA Activates Nucleus Nucleus TFA->Nucleus Translocates GeneExp Gene Expression (Proliferation, Survival) Nucleus->GeneExp FX521 FX-521 FX521->KinaseY

Caption: Hypothesized Kinase-Y signaling pathway.

Detailed Protocol: Western Blot for Pathway Analysis

  • Sample Preparation: Treat MCF-7 cells with FX-521 (e.g., 0.1, 1, 10 µM), "Standard Drug" (1 µM), or vehicle for 6 hours. Lyse the cells and determine the protein concentration.[13]

  • SDS-PAGE: Separate 20-40 µg of protein from each sample by size using SDS-polyacrylamide gel electrophoresis.[14]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated Protein-S (p-Protein-S), total Protein-S, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent or fluorescent detection system. Quantify band intensity using densitometry software.

Data Presentation: Downstream Pathway Inhibition

Treatmentp-Protein-S Level (Relative to Vehicle)Interpretation
Vehicle (DMSO)100%Baseline phosphorylation
FX-521 (0.1 µM) 85% Dose-dependent
FX-521 (1 µM) 30% inhibition of
FX-521 (10 µM) 5% downstream signaling
"Standard Drug" (1 µM)25%Pathway inhibition confirmed

B. Off-Target Screening

Toxicity and unexpected side effects often arise from a compound binding to unintended targets.[22][23] Screening FX-521 against a panel of related kinases is essential to establish its selectivity profile.

Detailed Protocol: Kinase Selectivity Profiling

  • Assay Panel: Utilize a commercial service or an in-house platform that offers a panel of purified kinases (e.g., a 100-kinase panel).[24]

  • Screening: Test FX-521 at a high concentration (e.g., 10 µM) against all kinases in the panel using a standardized biochemical assay.

  • Data Analysis: Calculate the percent inhibition for each kinase. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any identified off-target hits, perform full IC₅₀ determinations to quantify the potency of the off-target interaction.

Data Presentation: Kinase Selectivity

Kinase Target% Inhibition by FX-521 (10 µM)IC₅₀Selectivity Ratio (Off-Target IC₅₀ / Kinase-Y IC₅₀)
Kinase-Y (On-Target) 98% 25 nM -
Kinase-A65%800 nM32-fold
Kinase-B15%>10,000 nM>400-fold
Kinase-C8%>10,000 nM>400-fold

A high selectivity ratio indicates that the compound is significantly more potent against its intended target, which is a desirable characteristic for a drug candidate.

Conclusion

Through a systematic, multi-pronged approach, we have constructed a robust validation cascade for the novel furan compound, FX-521. The experimental evidence strongly supports its proposed mechanism of action:

  • Direct Engagement: CETSA demonstrated that FX-521 directly binds to and stabilizes Kinase-Y in intact cells.

  • Potent Inhibition: Biochemical and cellular assays confirmed that this binding translates into potent inhibition of Kinase-Y's function and the viability of cancer cells dependent on it.

  • Pathway Modulation & Selectivity: Western blotting verified that FX-521 inhibits the downstream signaling pathway as hypothesized, and kinase profiling revealed a favorable selectivity profile.

This self-validating system of experiments provides high confidence in the MoA of FX-521, justifying its further progression in the drug development pipeline.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Furan Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of furan derivatives is paramount. These compounds, found in everything from pharmaceutical intermediates to heat-treated foods, often require rigorous analytical monitoring due to their potential toxicity.[1][2][3][4] When analytical methods are updated, transferred between laboratories, or when a new method is introduced to replace an existing one, a robust cross-validation process is not just a regulatory expectation but a scientific necessity to ensure data integrity and consistency.[5]

This guide provides an in-depth comparison of common analytical techniques for furan derivatives and outlines a comprehensive framework for their cross-validation. We will delve into the causality behind experimental choices, grounded in the principles of scientific integrity and regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[6][7][8][9][10][11][12][13][14][15]

The Analytical Landscape for Furan Derivatives: A Comparative Overview

The choice of an analytical method for furan derivatives is dictated by the specific analyte, the sample matrix, required sensitivity, and available instrumentation.[16][17] The most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with various sample preparation techniques like Headspace (HS) and Solid-Phase Microextraction (SPME).[18][19]

Key Performance Parameters of Common Analytical Methods

The following table summarizes typical performance characteristics for the analysis of furan and its derivatives, compiled from various studies. These parameters are critical for evaluating the suitability of a method for its intended purpose.

Validation ParameterGC-MS Based Methods (HS & SPME)HPLC-Based Methods (UV/DAD)
Linearity (r²) > 0.99[16][18]> 0.99[20][21]
Limit of Detection (LOD) 0.001 - 5 ng/g[18][22][23]~1 µg/mL (for furan derivatives)[22]
Limit of Quantification (LOQ) 0.003 - 20 ng/g[18][22][23]~5 µg/mL (for furan derivatives)[22]
Recovery (%) 77.81 - 117%[18][24]77.8 - 103%[21]
Precision (RSD %) Intraday: ≤ 5.02%, Interday: ≤ 5.55%[23]Intraday & Interday: < 6.4%[21]

Expert Insight: The high volatility of many furan derivatives makes GC-based methods, particularly with headspace sampling, a natural choice.[1][19] SPME offers enhanced sensitivity by pre-concentrating the analytes, making it suitable for trace-level analysis.[18][23] HPLC is a powerful alternative, especially for less volatile or thermally labile furan derivatives, and when derivatization is employed to enhance detection.[20][21]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the formal process of demonstrating that two or more distinct methods produce comparable results for the same set of samples. This is crucial in the following scenarios:

  • Method Transfer: When a validated method is transferred from a development lab to a quality control lab.

  • Method Update: When a significant change is made to a validated method.

  • Comparative Studies: When data from different analytical techniques needs to be correlated.

The core objective of cross-validation is to ensure the interchangeability of the analytical results, thereby maintaining data integrity throughout a product's lifecycle.

A Visual Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow A Define Acceptance Criteria (Based on ICH Q2(R2)) B Select Representative Samples (Minimum of 3 lots, 3 concentrations) A->B C Analyze Samples with Method A (Validated Method) B->C D Analyze Samples with Method B (New/Transferred Method) B->D E Collect and Tabulate Data (e.g., Assay, Impurity Levels) C->E D->E F Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) E->F G Compare Results Against Acceptance Criteria F->G H Decision: Methods are Equivalent? G->H I Successful Cross-Validation Document and Implement Method B H->I Yes J Investigation and Root Cause Analysis (e.g., Method Parameters, Sample Handling) H->J No K Re-evaluate and Repeat Cross-Validation J->K K->B

Caption: A generalized workflow for the cross-validation of two analytical methods.

Experimental Protocol: Cross-Validation of a GC-MS and a Newly Developed HPLC-UV Method for a Furan Derivative

This protocol outlines a step-by-step approach for the cross-validation of an established GC-MS method (Method A) and a newly developed HPLC-UV method (Method B) for the quantification of a specific furan derivative in a pharmaceutical drug substance.

Pre-requisites and Acceptance Criteria
  • Validated Method A (GC-MS): A fully validated GC-MS method with established performance characteristics (linearity, accuracy, precision, etc.) must be available.

  • Developed Method B (HPLC-UV): The new HPLC-UV method should be fully developed and optimized.

  • Acceptance Criteria: Pre-defined acceptance criteria for the comparability of results must be established based on ICH Q2(R2) guidelines and the intended purpose of the method.[6][7][9][14] For example, the mean difference in assay values between the two methods should be within ±2.0%, and the precision (RSD) of the replicate analyses should not exceed 3.0%.

Sample Selection

Select a minimum of three batches of the drug substance, representing the typical range of product variability. From each batch, prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Analysis

Analyze each sample in triplicate using both Method A and Method B on the same day by the same analyst to minimize variability.

Data Evaluation and Statistical Analysis

Tabulate the results obtained from both methods. The following statistical analyses are recommended:

  • Paired t-test: To determine if there is a statistically significant difference between the means of the two methods.

  • F-test: To compare the variances (precision) of the two methods.

  • Bland-Altman Plot: To visually assess the agreement between the two methods across the analytical range.

Decision Logic for Method Equivalence

The following diagram outlines the decision-making process based on the statistical analysis.

DecisionLogic Start Statistical Analysis of Cross-Validation Data T_Test Paired t-test: Is there a significant difference in means (p < 0.05)? Start->T_Test F_Test F-test: Is there a significant difference in variances (p < 0.05)? T_Test->F_Test No Fail Methods are not equivalent. Investigate discrepancies. T_Test->Fail Yes Bland_Altman Bland-Altman Plot: Are differences within pre-defined limits of agreement? F_Test->Bland_Altman No F_Test->Fail Yes Pass Methods are deemed equivalent. Proceed with implementation. Bland_Altman->Pass

Caption: Decision logic for determining method equivalence in cross-validation.

Detailed Experimental Workflows

Headspace Solid-Phase Microextraction (HS-SPME) GC-MS Method for Furan Derivatives in a Food Matrix

This protocol is adapted for the analysis of volatile furan derivatives in a complex matrix like baby food.[3][23]

  • Sample Preparation:

    • Homogenize 5 g of the sample with 5 mL of a saturated NaCl solution in a 20 mL headspace vial.

    • Spike the sample with an appropriate deuterated internal standard (e.g., d4-furan).

    • Seal the vial immediately.

  • SPME Extraction:

    • Equilibrate the sample at 35°C for 15 minutes in an autosampler with agitation.

    • Expose a Carboxen/PDMS SPME fiber to the headspace for 15 minutes at 35°C.

  • GC-MS Analysis:

    • Injector: Splitless mode at 250°C.

    • Column: A suitable capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 40°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 25°C/min to 240°C (hold for 5 min).

    • MS Detection: Electron Ionization (EI) mode, scanning from m/z 35 to 350, or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Reversed-Phase HPLC-UV Method for Furan Derivatives

This protocol is suitable for the analysis of less volatile or UV-active furan derivatives.[20][21]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture).

    • Filter the sample through a 0.45 µm filter before injection.

  • HPLC-UV Analysis:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

    • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV/Diode Array Detector (DAD) at a wavelength determined by the absorbance maximum of the target furan derivative.

Conclusion

The cross-validation of analytical methods for furan derivatives is a critical, multi-faceted process that underpins the reliability and consistency of analytical data in research and regulated environments. A thorough understanding of the principles of method validation, as outlined by regulatory bodies like the ICH, combined with a data-driven, statistical approach to comparing method performance, is essential for a successful cross-validation.[6][7][8][9][10][11][12][13][14][15] By following the structured approach and detailed protocols presented in this guide, researchers, scientists, and drug development professionals can confidently ensure the integrity of their analytical data for furan derivatives across different methods and laboratories.

References

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A Comparative Guide to the Synthetic Routes of Dimethylanilines for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

N,N-dimethylaniline (DMA) and its derivatives are cornerstone intermediates in the synthesis of a vast array of commercially significant products, from vibrant dyes like malachite green and crystal violet to essential pharmaceuticals and as promoters for polyester and vinyl ester resins.[1] The efficient and selective synthesis of these tertiary amines is, therefore, a topic of continuous interest and optimization within the chemical research and development community. This guide provides a comparative analysis of the most prevalent and emerging synthetic strategies for N,N-dimethylanilines, offering field-proven insights into the causality behind experimental choices and a critical evaluation of their respective merits and drawbacks.

Classical N-Alkylation of Aniline: The Industrial Workhorse

The most established and industrially dominant method for producing N,N-dimethylaniline is the direct alkylation of aniline with a methylating agent, most commonly methanol due to its low cost and availability.[2] This approach, while conceptually straightforward, is executed via two distinct industrial processes: the liquid-phase and the gas-phase methods.

Liquid-Phase Alkylation

The liquid-phase process involves heating aniline and methanol in an autoclave under significant pressure in the presence of an acid catalyst, typically sulfuric acid.[2][3] The reaction proceeds through a series of reversible N-alkylation steps. The equilibrium constants strongly favor the formation of the final product, N,N-dimethylaniline, especially when an excess of methanol is used.[2]

Reaction: C₆H₅NH₂ + 2 CH₃OH → C₆H₅N(CH₃)₂ + 2 H₂O[1]

A typical industrial protocol involves reacting aniline, methanol, and sulfuric acid at a molar ratio of approximately 1:3.56:0.1. The reaction is conducted at temperatures of 210-215°C and pressures of 3-3.3 MPa for about 4 hours.[2] Post-reaction, the mixture is neutralized with sodium hydroxide. A crucial step is the subsequent hydrolysis of the N,N,N-trimethylanilinium hydroxide byproduct back to N,N-dimethylaniline and methanol, which is performed at 165°C and 1.6 MPa.[2] This process can achieve theoretical yields of up to 96%.[2]

Causality of Experimental Choices:

  • Excess Methanol: The use of excess methanol shifts the reaction equilibrium towards the desired dimethylated product, maximizing the conversion of aniline.[2]

  • High Temperature and Pressure: These conditions are necessary to overcome the activation energy of the reaction and to maintain the reactants in the liquid phase, facilitating efficient molecular collisions.

  • Sulfuric Acid Catalyst: The acid protonates the hydroxyl group of methanol, making it a better leaving group (water) and facilitating the nucleophilic attack by the aniline nitrogen.

  • Neutralization and Hydrolysis: Neutralization is required to quench the reaction and separate the product. The specific hydrolysis step for the quaternary ammonium salt is a key optimization to recover additional product and improve the overall yield.[2]

Drawbacks: The primary drawback of this method is the requirement for expensive, corrosion-resistant autoclaves to handle the high pressures and acidic conditions, representing a significant capital investment.[2]

Gas-Phase Catalytic Alkylation

The gas-phase method offers a more continuous and less corrosive alternative. A vaporized mixture of aniline and methanol is passed over a solid-phase catalyst at elevated temperatures under atmospheric pressure.[2]

A variety of catalysts have been developed for this process, often consisting of metal sulfates or oxides on a support like alumina.[2][4] For instance, passing the reactant vapors over a sulfate/glass catalyst at 320°C can achieve an aniline conversion of 99.5% with a product yield of 98%.[2] Modern catalysts, such as spherical alumina, exhibit high activity and long service life.[2]

Advantages over Liquid-Phase:

  • Lower Pressure: Operates at near-atmospheric pressure, eliminating the need for high-pressure reactors.

  • Continuous Operation: Lends itself to a continuous process, leading to higher production capacity.

  • Higher Purity & Less Waste: Generally produces fewer side products and less wastewater, simplifying purification.[2]

The critical factor for the success of the gas-phase method is the catalyst's performance, specifically its activity, selectivity, and lifespan.[2]

"Green" Methylation with Dimethyl Carbonate (DMC)

In the pursuit of more environmentally benign synthetic methodologies, dimethyl carbonate (DMC) has emerged as an excellent "green" methylating agent. It is non-toxic and serves as a substitute for hazardous reagents like methyl halides or dimethyl sulfate.[5]

The reaction of aniline with DMC can be catalyzed by onium salts, achieving near-quantitative yields of N,N-dimethylaniline under optimized conditions.[6] A study demonstrated that using an onium salt catalyst with a small amount of water can produce N,N-dimethylaniline with a 99.8% yield.[6] Another protocol reported a 90% yield at 200°C and 3.5 MPa with a reaction time of 2 hours when using an aniline to DMC molar ratio of 1:1.25.[7]

Causality of Experimental Choices:

  • DMC as Reagent: DMC is a desirable reagent due to its low toxicity and the fact that the only byproduct is methanol and carbon dioxide, which are relatively benign.

  • Onium Salt Catalyst: These catalysts are effective in activating the DMC for the methylation reaction and can often be recycled, adding to the process's sustainability.[6]

This method represents a significant advancement in terms of safety and environmental impact, making it highly attractive for modern chemical synthesis.

Reductive Amination Strategies

Reductive amination provides a controlled, stepwise approach to N-alkylation, avoiding the over-alkylation that can be problematic in other methods.[8] This family of reactions involves the formation of an imine or enamine intermediate from an amine and a carbonyl compound, which is then reduced in situ to the corresponding amine.

The Eschweiler-Clarke Reaction

A classic example of reductive amination is the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde to methylate primary or secondary amines.[9] The reaction proceeds by the formation of an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formate, releasing carbon dioxide and rendering the reaction irreversible.[9]

Mechanism Overview:

  • Condensation of the amine with formaldehyde to form a methylene imine.

  • Protonation of the imine by formic acid to generate an iminium ion.

  • Hydride transfer from a formate ion to the iminium ion, yielding the methylated amine and CO₂.[10]

For a primary amine like aniline, this process occurs twice to yield the tertiary amine.[11] However, it has been noted that for less substituted anilines, this method can lead to the formation of high molecular weight condensation products or resins, limiting its utility.[12] Despite this, a modified procedure using K₂CO₃ as a base in toluene at 130°C has been reported to give N,N-dimethylaniline in 74% yield from N-methylaniline.[10]

A key advantage of the Eschweiler-Clarke reaction is that it does not produce quaternary ammonium salts, as a tertiary amine cannot form another iminium ion.[9]

Reductive Amination with Borohydride Reagents

Modern reductive amination protocols often employ milder and more selective reducing agents than formic acid. Sodium cyanoborohydride (NaBH₃CN) is particularly effective as it can selectively reduce imines in the presence of aldehydes or ketones.[8][13] This method has been successfully applied to the synthesis of 2-iodo-N,N-dimethylanilines from the corresponding 2-iodoanilines using formalin (aqueous formaldehyde) and NaBH₃CN.[13]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a powerful tool for constructing N,N-dimethylaniline derivatives with broad functional group tolerance.[14] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide or triflate and an amine.

A recent protocol for the synthesis of N,N-dimethylanilines utilizes aryl triflates (readily available from inexpensive phenols) as the electrophile.[15] The reaction employs a simple catalytic system of Pd₂(dba)₃ and the XPhos ligand with K₃PO₄ as a mild base in THF at 80°C, achieving excellent yields.[15][16][17]

Catalytic Cycle:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl triflate to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Dimethylamine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired N,N-dimethylaniline product is formed, regenerating the Pd(0) catalyst.[14]

This method is particularly valuable for synthesizing complex aniline derivatives that might not be compatible with the harsh conditions of traditional alkylation methods. However, the cost of the palladium catalyst and ligands can be a significant consideration for large-scale synthesis.

One-Pot Synthesis from Nitrobenzene

An innovative and highly efficient route involves the direct, one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.[18] This process, conducted over a pretreated Raney-Ni® catalyst at 170°C (443 K), couples three sequential reactions:

  • Hydrogen production from methanol.

  • In-situ hydrogenation of nitrobenzene to aniline.

  • N-methylation of the newly formed aniline.

This tandem reaction where methanol serves as a hydrogen source, an alkylating agent, and the solvent, can achieve yields of N,N-dimethylaniline as high as 98%.[18][19] This approach is atom-economical and streamlines the synthesis by eliminating the need to isolate the aniline intermediate.

Comparative Summary of Synthetic Routes

Synthetic Route Reactants Catalyst/Reagent Typical Conditions Yield (%) Advantages Disadvantages
Liquid-Phase Alkylation Aniline, MethanolH₂SO₄210-215°C, 3-3.3 MPa~96High yield, established industrial process.[2]High pressure/temperature, corrosive, requires specialized equipment.[2]
Gas-Phase Alkylation Aniline, MethanolMetal oxides/sulfates on Al₂O₃320°C, Atmospheric Pressure~98Continuous process, lower pressure, less waste.[2]Requires highly active and stable catalyst.[2]
Dimethyl Carbonate (DMC) Aniline, DMCOnium Salts200°C, 3.5 MPa90-99.8"Green" reagent, high selectivity, non-toxic.[6][7]Requires pressure, catalyst may need recycling.
Eschweiler-Clarke Aniline, HCHO, HCOOHFormic AcidRefluxVariable (can be low)No quaternary salt formation.[9]Can form resinous byproducts with aniline.[12]
Reductive Amination (NaBH₃CN) Amine, HCHONaBH₃CNMild conditionsHighHigh selectivity, mild conditions.[13]Stoichiometric use of hydride reagent.
Buchwald-Hartwig Amination Aryl triflate, DimethylaminePd₂(dba)₃, XPhos, K₃PO₄80°CExcellentBroad functional group tolerance, mild conditions.[15]Expensive catalyst and ligands.
One-Pot from Nitrobenzene Nitrobenzene, MethanolRaney-Ni®170°C~98Highly atom-economical, one-pot process.[18]Requires specialized catalyst and careful control.

Experimental Protocols

Protocol 1: Gas-Phase Synthesis of N,N-Dimethylaniline

Objective: To synthesize N,N-dimethylaniline from aniline and methanol using a continuous gas-phase catalytic process.

Methodology:

  • A mixed vapor of aniline and methanol (molar ratio 1:3) is generated by passing the liquid mixture through a preheater.

  • The vapor stream is passed through a fixed-bed reactor containing a spherical alumina catalyst.

  • The reactor is maintained at a temperature of 320°C and atmospheric pressure.

  • The contact time of the vapor with the catalyst is controlled to be approximately 6 seconds.[2]

  • The product stream exiting the reactor is cooled to condense the N,N-dimethylaniline and unreacted starting materials.

  • The crude product is then purified by fractional distillation to isolate N,N-dimethylaniline.

Protocol 2: Buchwald-Hartwig Synthesis of a N,N-Dimethylaniline Derivative

Objective: To synthesize an N,N-dimethylaniline derivative from an aryl triflate and dimethylamine.

Methodology:

  • To an oven-dried Schlenk tube, add the aryl triflate (1.0 mmol), Pd₂(dba)₃ (0.01 mmol, 1 mol%), and XPhos (0.03 mmol, 3 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add anhydrous K₃PO₄ (2.0 mmol).

  • Add anhydrous tetrahydrofuran (THF) (5 mL) followed by a solution of dimethylamine (e.g., 2.0 M in THF, 1.5 mmol).

  • Seal the tube and place it in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired N,N-dimethylaniline derivative.[15]

Visualizing the Synthetic Pathways

Industrial Alkylation Workflow

cluster_liquid Liquid-Phase Alkylation cluster_gas Gas-Phase Alkylation Aniline_L Aniline Autoclave Autoclave (H₂SO₄, 215°C, 3.3 MPa) Aniline_L->Autoclave Methanol_L Methanol Methanol_L->Autoclave Neutralization Neutralization (NaOH) Autoclave->Neutralization Hydrolysis Hydrolysis (165°C, 1.6 MPa) Neutralization->Hydrolysis Purification_L Distillation Hydrolysis->Purification_L DMA_L N,N-Dimethylaniline Purification_L->DMA_L Aniline_G Aniline Vaporizer Vaporizer Aniline_G->Vaporizer Methanol_G Methanol Methanol_G->Vaporizer Reactor Fixed-Bed Reactor (Al₂O₃ Catalyst, 320°C) Vaporizer->Reactor Condenser Condenser Reactor->Condenser Purification_G Distillation Condenser->Purification_G DMA_G N,N-Dimethylaniline Purification_G->DMA_G

Caption: High-level workflow for industrial liquid-phase vs. gas-phase N-alkylation.

Modern Synthetic Methodologies

cluster_buchwald Buchwald-Hartwig Amination cluster_onepot One-Pot from Nitrobenzene ArylTriflate Aryl Triflate Reaction_B Pd₂(dba)₃, XPhos K₃PO₄, THF, 80°C ArylTriflate->Reaction_B Dimethylamine Dimethylamine Dimethylamine->Reaction_B DMA_Deriv N,N-Dimethylaniline Derivative Reaction_B->DMA_Deriv Nitrobenzene Nitrobenzene Reaction_O Raney-Ni® 170°C Nitrobenzene->Reaction_O Methanol Methanol (Solvent, H₂ Source, Alkylating Agent) Methanol->Reaction_O DMA_O N,N-Dimethylaniline Reaction_O->DMA_O

Caption: Comparison of modern Buchwald-Hartwig and one-pot synthesis strategies.

Conclusion

The choice of a synthetic route for N,N-dimethylanilines is a multifaceted decision, balancing economic factors, scale, safety, and environmental impact. The classical alkylation of aniline with methanol remains the industrial standard due to its robustness and high yields, with the gas-phase method offering significant advantages in terms of operational simplicity and reduced waste.[2] For laboratory-scale synthesis and the preparation of complex, functionalized derivatives, modern methods like the Buchwald-Hartwig amination provide unparalleled precision and mild reaction conditions.[15] Concurrently, the development of "green" methodologies using dimethyl carbonate and innovative one-pot procedures from nitrobenzene highlights the ongoing drive towards more sustainable and efficient chemical manufacturing.[6][18] Researchers and process chemists must weigh these factors carefully to select the optimal pathway for their specific application, whether it be for bulk chemical production or the intricate synthesis of novel pharmaceutical agents.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline.
  • Alfa Chemistry. (n.d.). Alkylation Reaction - Industrial Production of N, N-dimethylaniline.
  • ResearchGate. (n.d.). The synthetic route of N, N-Dimethylaniline.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis of 2,6-Dimethylaniline.
  • ChemicalBook. (n.d.). N,N-Dimethylaniline synthesis.
  • Wikipedia. (2024). Dimethylaniline.
  • Organic Chemistry Portal. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.
  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates | Request PDF.
  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction.
  • S. M. Gol'dberg, et al. (2015). Synthesis of 2-(buta-1,3-diynyl)-N,N-dimethylanilines Using Reductive Methylation Step. Russian Journal of Organic Chemistry.
  • CSIR-NCL Library, Pune. (2004). Selective synthesis of N,N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst.
  • ACS Publications. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry.
  • PubMed. (2020). Palladium-Catalyzed Synthesis of N, N- Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates.
  • Wikipedia. (2023). Eschweiler–Clarke reaction.
  • RSC Publishing. (2009). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.
  • ScienceDirect. (1995). Synthesis of N,N-dimethylaniline by aniline and methanol over β zeolite catalyst.
  • ResearchGate. (n.d.). Selective synthesis of N, N-dimethyl aniline derivatives using dimethyl carbonate as a methylating agent and onium salt as a catalyst | Request PDF.
  • Organic Syntheses. (n.d.). m-TRIFLUOROMETHYL-N,N-DIMETHYLANILINE.
  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction.
  • ResearchGate. (n.d.). One-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works.

Sources

A Senior Application Scientist's Guide to Evaluating the Purity of Synthesized (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the unequivocal determination of a synthesized compound's purity is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth, comparative analysis of analytical methodologies for evaluating the purity of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine, a molecule of interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Synthetic Landscape: Understanding Potential Impurities

The most probable synthetic route to this compound is via a reductive amination reaction. This involves the condensation of 4-(dimethylamino)benzaldehyde with furfurylamine to form an intermediate imine, which is then reduced to the target secondary amine.

This synthetic pathway informs our understanding of potential process-related impurities, which may include:

  • Unreacted Starting Materials: Residual 4-(dimethylamino)benzaldehyde and furfurylamine.

  • Imines: The intermediate imine may persist if the reduction is incomplete.

  • Over-alkylation Products: Although less common with reductive amination compared to direct alkylation, there is a possibility of forming tertiary amine by-products.

  • By-products from the Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride, sodium triacetoxyborohydride), various boron-containing by-products may be present.

  • Solvent Adducts: Solvents used in the reaction or workup could form adducts with the product or intermediates.

A robust purity analysis workflow must be capable of separating and identifying these potential impurities from the target compound.

A Comparative Analysis of Purity Determination Methods

A multi-faceted approach, employing a combination of chromatographic and spectroscopic techniques, is essential for a comprehensive purity assessment.

Chromatographic Methods: The Power of Separation

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating the target compound from its impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like our target molecule.

  • Causality of Method Selection: The presence of aromatic rings and a polar amine group in this compound makes Reversed-Phase HPLC (RP-HPLC) an ideal choice. A C18 column is a good starting point, offering a good balance of hydrophobicity for retaining the molecule. The mobile phase will typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) to elute the compound from the column. UV detection is suitable due to the presence of chromophores in the molecule.

  • Self-Validating Protocol: A robust HPLC method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the main peak from all potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

  • Causality of Method Selection: While the target molecule has a moderate molecular weight, its boiling point may be high for routine GC analysis without derivatization. However, GC-MS is invaluable for identifying volatile impurities from the synthesis, such as residual starting materials or low molecular weight by-products. The furan moiety is amenable to GC-MS analysis[1].

  • Self-Validating Protocol: A GC-MS method is validated by demonstrating adequate resolution of volatile components and by the unique mass spectrum of each separated compound, which serves as a fingerprint for identification.

Spectroscopic Methods: The Key to Structural Confirmation

Spectroscopic techniques provide crucial information about the chemical structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity determination of organic molecules. Both ¹H and ¹³C NMR should be employed.

  • Causality of Signal Interpretation: The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals would include those for the dimethylamino group, the methylene protons of the benzyl and furfuryl groups, and the aromatic protons of both ring systems. The integration of these signals should correspond to the number of protons in each environment. Impurity signals will appear as additional peaks with integrations that are not in the correct ratio. The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

  • Self-Validating System: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the structure of the desired product and aiding in the identification of impurities.

Mass Spectrometry (MS):

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used for structural confirmation. The predicted monoisotopic mass of this compound (C₁₄H₁₈N₂O) is 230.1419 Da. The [M+H]⁺ ion would be expected at m/z 231.1492.

Elemental Analysis:

Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in a sample.

  • Causality of Purity Assessment: The experimentally determined percentages should be in close agreement (typically within ±0.4%) with the calculated theoretical values for the pure compound. A significant deviation may indicate the presence of impurities or residual solvent. For C₁₄H₁₈N₂O, the theoretical elemental composition is: C, 73.01%; H, 7.88%; N, 12.16%; O, 6.95%.

Data Presentation: A Comparative Overview

The following tables summarize hypothetical data from the analysis of a synthesized batch of this compound, comparing it to the expected values for the pure compound.

Table 1: HPLC Purity Analysis

CompoundRetention Time (min)Area %
4-(dimethylamino)benzaldehyde3.50.2
Furfurylamine2.10.1
Product 5.8 99.5
Unknown Impurity 16.20.2

Table 2: ¹H NMR Data (Predicted)

Note: The following are predicted chemical shifts. Actual experimental values may vary.

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
N(CH₃)₂~2.9s6H
Ar-CH₂-N~3.6s2H
Furan-CH₂-N~3.7s2H
Furan-H~6.2-6.3m2H
Furan-H~7.3-7.4m1H
Aromatic-H~6.7d2H
Aromatic-H~7.2d2H
NHvariablebr s1H

Table 3: Elemental Analysis

ElementTheoretical %Experimental %Deviation %
C73.0172.85-0.16
H7.887.95+0.07
N12.1612.05-0.11

Experimental Protocols

Detailed Protocol for HPLC Purity Analysis

This protocol is a starting point and should be optimized and validated for your specific instrumentation and sample.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

General Protocol for Reductive Amination Synthesis

This protocol is based on a similar synthesis of a furan-containing amine and should be adapted and optimized.

  • Materials: 4-(dimethylamino)benzaldehyde, furfurylamine, sodium borohydride, methanol.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in methanol.

    • Add furfurylamine (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture in an ice bath.

    • Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity evaluation of synthesized this compound.

Purity_Analysis_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_chromatography Chromatographic Separation & Quantification cluster_spectroscopy Structural Confirmation & Purity Verification Synthesis Reductive Amination of 4-(dimethylamino)benzaldehyde and furfurylamine Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC-UV (Purity & Impurity Profile) Crude_Product->HPLC Primary Purity Assessment GCMS GC-MS (Volatile Impurities) Crude_Product->GCMS Volatile Impurity Screen NMR 1H & 13C NMR (Structure & Purity) Crude_Product->NMR Structural Confirmation MS Mass Spectrometry (Molecular Weight) HPLC->MS Peak Identification EA Elemental Analysis (Elemental Composition) NMR->EA Cross-Validation Final_Purity Final Purity Determination MS->Final_Purity EA->Final_Purity

Caption: Decision tree for selecting purity analysis methods.

References

  • PubChem. 4-({[(furan-2-yl)methyl]amino}methyl)-n,n-dimethylaniline. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Zaragoza, F. (2005). A convenient synthesis of secondary amines from aldehydes and primary amines. Tetrahedron, 61(48), 11337-11340. [Link]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 25(20), 4785. [Link]

Sources

The Pivotal Role of the Furan Scaffold: A Comparative Guide to the Structural Activity Relationship of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The furan nucleus, a five-membered aromatic heterocycle, is a well-established "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for other aromatic systems have led to its incorporation into a wide array of therapeutic agents.[1][2] This guide delves into the structural activity relationships (SAR) of a specific class of furan-containing compounds: (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine and its analogs. While direct SAR studies on this exact scaffold are limited, a comprehensive analysis of closely related structures provides critical insights for the rational design of novel drug candidates.

This guide will navigate the key structural modifications of this scaffold, their anticipated impact on biological activity, and provide detailed experimental protocols for their synthesis and evaluation. By synthesizing data from analogous series of compounds, we aim to provide a predictive framework for researchers working on furan-based drug discovery.

The Core Scaffold: Deconstructing the Pharmacophore

The parent molecule, this compound, can be dissected into three key regions for SAR analysis: the furan ring, the benzylamine linker, and the N,N-dimethylaminophenyl moiety. Understanding the contribution of each component is crucial for optimizing pharmacological activity.

dot

Core Scaffold of this compound Analogs cluster_0 Furan Ring cluster_1 Linker cluster_2 Phenyl Moiety A Furan Ring (Positions 2 & 5 are key for substitution) B Furan-2-ylmethyl-amino-methyl (Flexibility and H-bonding) A->B Covalent Bond C N,N-Dimethylaminophenyl (Modulates solubility and target interaction) B->C Covalent Bond

Caption: Key pharmacophoric regions of the target scaffold.

Comparative Structural Activity Relationship (SAR) Analysis

Drawing parallels from published studies on structurally similar furan derivatives, particularly 1-(Furan-2-ylmethyl)pyrrolidine-based ST2 inhibitors, we can establish a predictive SAR framework.[3]

Modifications of the Furan Ring

Substitutions on the furan ring, especially at the 5-position, have a profound impact on biological activity.

  • Electron-withdrawing groups (EWGs): The introduction of EWGs, such as a nitro group, at the 5-position of the furan ring has been shown to significantly enhance inhibitory activity in related scaffolds.[3] This is likely due to the modulation of the electronic properties of the furan ring, potentially enhancing interactions with the biological target.

  • Bulky Substituents: While some substitutions are beneficial, the addition of bulky groups at the 5-position may lead to a decrease in activity due to steric hindrance, preventing optimal binding to the target protein.

Alterations to the Benzylamine Linker

The linker region contributes to the overall conformation and flexibility of the molecule, which are critical for receptor binding.

  • Rigidification: Constraining the flexible linker, for instance, by incorporating it into a cyclic system like a pyrrolidine ring, has been a successful strategy in modulating the activity of furan-2-ylmethylamine derivatives.[3] This suggests that a specific conformation is preferred for biological activity.

  • Hydrogen Bonding: The secondary amine in the linker is a key hydrogen bond donor and acceptor. Modifications that alter its hydrogen bonding capacity, such as N-alkylation, can significantly impact target engagement.

Substitutions on the Phenyl Ring

The N,N-dimethylaminophenyl moiety plays a crucial role in modulating physicochemical properties and target interactions.

  • Position of Substitution: In analogous series, substitutions at the para and meta positions of the phenyl ring have been shown to be more favorable for activity than ortho substitutions.[3]

  • Nature of Substituents:

    • Electron-donating groups (EDGs): The presence of the N,N-dimethylamino group, a strong EDG, at the para-position appears to be beneficial for the activity of some related compounds.[3] This suggests that increased electron density on the phenyl ring may be important for target interaction.

    • Other functional groups: The introduction of other small, polar groups like pyrrolidine or piperidine at the para or meta positions has also been shown to improve activity in similar scaffolds, indicating that these positions are amenable to modification to fine-tune properties like solubility and target affinity.[3]

Quantitative Data from Analogous Scaffolds

To provide a clearer picture of the potential impact of these modifications, the following table summarizes the inhibitory activity of a series of 1-((5-(2-nitrophenyl)furan-2-yl)methyl)-2-phenylpyrrolidine analogs against the ST2/IL-33 interaction. While not a direct measure of activity for the target scaffold, this data provides valuable insights into the SAR of a closely related chemical series.[3]

Compound IDPhenyl Ring SubstitutionIC50 (µM)
iST2-1 Unsubstituted46.65
3b 4-Nitro23.5
3c 4-Dimethylamino19.6
4a 4-Pyrrolidino15.5
4c 3-Pyrrolidino6.8
9b 3-Dimethylamino5.2
10 4-Carboxy> 100

Data extracted from reference[3].

Key Takeaways from the Data:

  • Substitution on the phenyl ring is generally favorable, with both electron-withdrawing (nitro) and electron-donating (dimethylamino, pyrrolidino) groups enhancing activity compared to the unsubstituted analog.

  • The position of the substituent is critical, with the meta-position (4c, 9b) showing greater potency than the para-position in some cases.

  • The introduction of a charged group (carboxy) at the para-position (10) leads to a significant loss of activity, likely due to unfavorable interactions with the binding site.

Experimental Protocols

For researchers aiming to synthesize and evaluate analogs of this compound, the following experimental protocols, adapted from the literature, can serve as a starting point.[4][5][6][7][8]

General Synthesis of N-(Furan-2-ylmethyl)benzylamine Analogs

This protocol outlines a general method for the synthesis of the core scaffold via reductive amination.

dot

A Substituted Benzaldehyde C Imine Intermediate A->C B Furan-2-ylmethanamine B->C E Final Product (N-(Furan-2-ylmethyl)benzylamine analog) C->E D Reducing Agent (e.g., NaBH4) D->E

Caption: General synthetic workflow for N-(Furan-2-ylmethyl)benzylamine analogs.

Step-by-Step Procedure:

  • Imine Formation: To a solution of the appropriately substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, ethanol), add furan-2-ylmethanamine (1.0-1.2 eq). The reaction can be stirred at room temperature or gently heated to facilitate imine formation. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq), portion-wise.

  • Work-up: After the reaction is complete (as monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

In Vitro Biological Evaluation: Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific enzyme target.

  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A DMSO stock solution is typically used, with the final DMSO concentration in the assay kept low (e.g., <1%) to avoid solvent effects.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Incubate for a predetermined period at the optimal temperature for the enzyme.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The structural activity relationship of this compound analogs, while not extensively studied directly, can be effectively inferred from the wealth of data on related furan-containing compounds. The furan ring, the benzylamine linker, and the substituted phenyl ring all represent critical points for modification to optimize biological activity.

Future research should focus on the systematic synthesis and evaluation of a focused library of analogs of the title compound to validate the predicted SAR and to identify lead compounds for further development. The exploration of different substituents on both the furan and phenyl rings, as well as modifications to the linker, will be crucial in elucidating the precise structural requirements for potent and selective biological activity. The experimental protocols provided in this guide offer a solid foundation for undertaking such studies.

References

  • Dexheimer, T. S., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Irfan, A., et al. (2023). Structure-Based Virtual Screening of Furan-1,3,4-Oxadiazole Tethered N-phenylacetamide Derivatives as Novel Class of hTYR and hTYRP1 Inhibitors. PMC. Available at: [Link]

  • Nayak, S. K., et al. (2019). Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. ResearchGate. Available at: [Link]

  • Griss, W., et al. (1978). Synthesis and Pharmacological Activity of Befuraline (N-benzo[b]furan-2-ylcarbonyl-N'-benzylpiperazine), a New Antidepressant Compound. PubMed. Available at: [Link]

  • Sen, S., et al. (2010). Physicochemical and pharmacological study of some newly synthesized furan imine derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Sen, S., et al. (2014). Synthesis and Biological Evaluation of Some Novel Furan Derivatives. PubMed. Available at: [Link]

  • Wang, Y., et al. (2021). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. National Institutes of Health. Available at: [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]

  • PubChem. (n.d.). Benzyl(furan-2-ylmethyl)amine. PubChem. Available at: [Link]

  • Braden, M. R., et al. (2011). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PMC. Available at: [Link]

  • Ramirez-Gualito, K., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. Available at: [Link]

  • Bordin, F., et al. (1994). New furan side tetracyclic allopsoralen derivatives: synthesis and photobiological evaluation. PubMed. Available at: [Link]

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  • Kumar, A., et al. (2012). Synthesis and structure-activity relationship study of 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives as anticancer agents. ResearchGate. Available at: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile and Core Safety Principles

Understanding the chemical nature of (4-{[(Furan-2-ylmethyl)-amino]-methyl}-phenyl)-dimethylamine is fundamental to its safe handling and disposal. The molecule's structure incorporates two key moieties that dictate its hazard profile: a furan derivative and a tertiary aromatic amine.

  • Furan Moiety: Furan and its derivatives are known to be flammable and can form explosive peroxides upon prolonged exposure to air and light.[1][2] They can also exhibit toxicity if inhaled, ingested, or absorbed through the skin.[3]

  • Aromatic Amine Moiety: Aromatic amines as a class are recognized for their potential toxicity and are often harmful to aquatic ecosystems.[4][5][6] Improper disposal can lead to significant environmental contamination.[5]

Based on these structural components, the compound must be treated as hazardous waste. Disposal via sanitary sewer systems or in regular trash is strictly prohibited.[1][7][8] The primary disposal route for this chemical is through a licensed hazardous waste disposal company, typically arranged by your institution's EHS office.[4][8][9]

Inferred Hazard Summary
Hazard CategoryAssociated Risk & Rationale
Acute Toxicity Presumed harmful if swallowed, inhaled, or in contact with skin, based on the known hazards of furan and aromatic amine compounds.[3][6][10]
Environmental Hazard Likely toxic to aquatic life. Aromatic amines can persist in the environment and cause long-term adverse effects.[5][6] Discharge to drains is forbidden.
Reactivity The amine group is basic and will react with acids. The furan ring presents a risk of forming explosive peroxides.[1] It is incompatible with strong oxidizing agents.[1]
Flammability The organic structure suggests the compound is combustible.[11][12] It should be kept away from ignition sources.[1]

Spill Management and Emergency Response

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly-fitted lab coat

Small Spill Cleanup Protocol:

  • Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood. Restrict access to the area.[1][3]

  • Contain and Absorb: Cover the spill with a non-combustible absorbent material, such as vermiculite, dry sand, or earth.[1][9]

  • Collect Waste: Carefully scoop the absorbent material into a designated, sealable container suitable for hazardous waste.[9][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container as hazardous waste, including the chemical name, and manage it according to the disposal protocol outlined below.

For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is handled by the correct disposal stream.

  • DO NOT mix this waste with other waste streams unless explicitly permitted by your EHS department.[7][14]

  • Crucially, store this amine-containing waste separately from acids and strong oxidizing agents to prevent violent reactions.[4][15]

Step 2: Waste Collection and Containment

All waste containing this compound, including pure substance, solutions, and contaminated materials, must be collected in a designated hazardous waste container.

  • Container Selection: The container must be made of a material chemically compatible with the waste and be free of damage or leaks.[16][17] A glass bottle with a secure, screw-top cap is often a suitable choice.

  • Labeling: From the moment the first drop of waste is added, the container must be labeled with the words "HAZARDOUS WASTE" .[7][14] The label must also clearly list all chemical constituents by their full name and approximate percentages.[7]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[7][8][15] This prevents the release of vapors and minimizes the risk of spills.

Container and Labeling Requirements
ParameterRequirementRationale & Source
Container Material Chemically compatible, non-reactive (e.g., borosilicate glass)To prevent degradation or reaction with the waste.[16][17]
Container Condition Leak-proof, sturdy, with a secure closureTo prevent spills and environmental release.[7][16]
Primary Label "HAZARDOUS WASTE" A federal regulatory requirement for identification.[14]
Content Information Full chemical names and percentages of all constituentsTo inform disposal personnel of the container's contents for safe handling.[7]
Fill Date Date the container was filledTo comply with waste accumulation time limits.[7]
Step 3: On-Site Storage (Satellite Accumulation)

Laboratories must store hazardous waste in a designated Satellite Accumulation Area (SAA) while awaiting pickup.[15]

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Liquid hazardous waste containers must be kept in a secondary containment bin or tray to capture any potential leaks.[7][16]

  • Segregation: Store containers of this amine waste away from incompatible materials like acids and oxidizers.[15]

Disposal Decision Workflow

Caption: Decision workflow for the safe disposal of the specified chemical waste.

Step 4: Final Disposal and Decontamination

Final disposal must be managed through the appropriate channels, and any containers must be properly decontaminated.

  • Arranging Pickup: Once the waste container is full or the project generating the waste is complete, contact your institution's EHS department to schedule a waste pickup.[7][8] Never attempt to transport or dispose of the waste yourself.

  • Empty Container Disposal: A container that held this compound is not considered empty until it has been properly decontaminated.

    • Ensure all contents have been removed.

    • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous waste. [7]

    • After the initial rinse is collected, the container can be triple-rinsed.

    • Completely remove or deface the chemical label to prevent misidentification.[7][8]

    • Dispose of the rinsed, air-dried, and unlabeled container according to your facility's procedures for clean glassware or plastic.[7]

By adhering to this structured, safety-conscious protocol, researchers can ensure the responsible management and disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Properly Managing Chemical Waste in Labor
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide. (2025). Benchchem.
  • Amine Disposal For Businesses. Collect and Recycle.
  • Furan - Safety D
  • Arom
  • Furan - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SDS - Aromatic Amine Cleaning Developing Solution. (2024). SKC Inc.
  • Safe Disposal of 1-Allyl-1h-indol-5-amine: A Guide for Labor
  • Proper Disposal of 2,5-Bis(5-hydroxymethyl-2-thienyl)
  • Proper disposal of chemicals. (2025). Sciencemadness Wiki.
  • SAFETY DATA SHEET - 2-Methylfuran. (2021). Sigma-Aldrich.
  • SAFETY DATA SHEET - Furan. (2014). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Furfurylamine. (2025). Sigma-Aldrich.
  • SAFETY DATA SHEET - Dimethylamine, solution in w
  • Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.